7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQWUYRNYQZFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52341-91-0 | |
| Record name | 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In--Depth Technical Guide to 7-Chloro-triazolo[1,5-a]pyrimidine: Properties, Reactivity, and Applications in Drug Discovery
An In--Depth Technical Guide to 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine: Properties, Reactivity, and Applications in Drug Discovery
Introduction: The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure." Its significance stems from its bioisosteric relationship with purines, the fundamental building blocks of DNA and RNA, allowing it to interact with a wide array of biological targets.[4][5] This structural mimicry has rendered the scaffold invaluable for the design of potent enzyme inhibitors, receptor modulators, and other therapeutic agents.
Among its many derivatives, 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine stands out not for its biological activity per se, but as a critical and highly versatile synthetic intermediate. The reactive chlorine atom at the 7-position serves as a linchpin for molecular diversification, enabling chemists to readily introduce a vast range of functional groups. This capability is paramount in the construction of compound libraries for drug discovery campaigns, leading to the development of novel anticancer, anticonvulsant, and antiviral agents.[6][7][8] This guide provides an in-depth examination of the core properties, synthesis, reactivity, and key applications of this pivotal chemical entity.
Section 1: Core Physicochemical and Safety Properties
Understanding the fundamental properties of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine is essential for its effective use in a research setting. These characteristics dictate its handling, storage, and compatibility with various reaction conditions.
Physicochemical Data
The core properties of the unsubstituted 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine are summarized below. It is important to note that substituted analogs, such as the 5-methyl derivative, are also commercially available and may have slightly different properties.[1][9]
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | [10][11] |
| Molecular Weight | 154.56 g/mol | [10][11] |
| Appearance | Solid | |
| Purity (Typical) | ≥97% | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | |
| Solubility | Limited solubility in water; soluble in polar organic solvents like DMF, DMSO, and alcohols. | [12] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine is associated with the following hazards:
-
H302: Harmful if swallowed.[11]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Standard Handling Protocol:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Section 2: Synthesis and Chemical Reactivity
The utility of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine is intrinsically linked to its synthesis and predictable reactivity, which together provide a robust platform for chemical exploration.
General Synthesis Strategy
The most prevalent and efficient synthesis of the 7-chloro scaffold is a two-step process that begins with the construction of the core heterocyclic ring system.
-
Step 1: Cyclocondensation: The process starts with the reaction of 3-amino-1,2,4-triazole with a 1,3-bielectrophilic partner, typically a 1,3-dicarbonyl compound such as diethyl malonate or a substituted derivative.[13][14] This condensation reaction, often acid-catalyzed, forms the bicyclic 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine. This intermediate exists in tautomeric equilibrium with its more stable 7-oxo form.[4]
-
Step 2: Chlorination: The hydroxyl/oxo group at the C7 position is then converted to the target chloro group. This is achieved by treating the intermediate with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often at elevated temperatures.[2][14]
References
- 1. americanelements.com [americanelements.com]
- 2. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 63882-72-4|7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine|BLD Pharm [bldpharm.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. chembk.com [chembk.com]
- 11. 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine | C5H3ClN4 | CID 21766612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buy 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | 1306739-68-3 [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 7-Chloro-triazolo[1,5-a]pyrimidine
An In-depth Technical Guide to the Physical and Chemical Properties of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-[1][2]triazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure, featuring a fused triazole and pyrimidine ring system, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The[1][2]triazolo[1,5-a]pyrimidine core is often considered a bioisostere of purine, allowing it to interact with biological targets that recognize purine-based structures. The presence of a reactive chlorine atom at the 7-position provides a convenient handle for synthetic modification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine, its synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in the field.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical entity is a thorough characterization of its structure and identity.
IUPAC Name: 7-chloro-[1][2]triazolo[1,5-a]pyrimidine[2] CAS Number: 52341-91-0[2] Molecular Formula: C₅H₃ClN₄[2] Molecular Weight: 154.56 g/mol [2] Canonical SMILES: C1=C(N2C(=NC=N2)N=C1)Cl InChI Key: LLQWUYRNYQZFHK-UHFFFAOYSA-N[2]
The structure consists of a pyrimidine ring fused with a 1,2,4-triazole ring. The numbering of the bicyclic system is crucial for identifying the position of substituents. The chlorine atom at the 7-position is the key reactive site for many synthetic transformations.
Physical Properties
A comprehensive understanding of the physical properties of 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine is essential for its handling, formulation, and application in various experimental settings.
Computed Physicochemical Properties
Computational models provide valuable estimates of a compound's properties, aiding in initial assessments and predictions of its behavior.
| Property | Value | Source |
| XLogP3 | 1.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 154.0046238 | PubChem[2] |
| Monoisotopic Mass | 154.0046238 | PubChem[2] |
| Topological Polar Surface Area | 43.1 Ų | PubChem[2] |
| Heavy Atom Count | 11 | PubChem[2] |
Experimental Physical Properties
Experimental data provides a more accurate representation of a compound's physical state and behavior.
-
Appearance: Typically a white to off-white solid.
-
Boiling Point: Not available, as the compound is likely to decompose at higher temperatures.
-
Solubility: Experimental solubility data is limited. However, based on its structure and the properties of analogous compounds, it is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.
-
Stability: Triazolopyrimidine compounds are generally reported to be stable under recommended storage conditions (cool, dry, and dark). Thermal decomposition typically occurs at temperatures above 200°C.
Spectroscopic Characterization
¹H NMR Spectroscopy
Proton NMR provides information about the number and chemical environment of hydrogen atoms in the molecule. For the parent compound, three distinct signals in the aromatic region are expected, corresponding to the protons on the pyrimidine and triazole rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine atom.
¹³C NMR Spectroscopy
Carbon NMR reveals the number of unique carbon atoms and their electronic environments. For 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine, five signals are expected for the carbon atoms of the bicyclic system. The carbon atom attached to the chlorine (C7) will typically appear at a characteristic downfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic system, and a C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (154.56), with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M+ peak).
Chemical Properties and Reactivity
The chemical behavior of 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine is dominated by the reactivity of the 7-chloro substituent and the electronic nature of the fused heterocyclic ring system.
Nucleophilic Aromatic Substitution
The chlorine atom at the 7-position is highly susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide variety of functional groups.
A Technical Guide to the Structural Elucidation of 7-Chloro-triazolo[1,5-a]pyrimidine and its Analogs
A Technical Guide to the Structural Elucidation of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine and its Analogs
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the methodologies and analytical reasoning required for the structural elucidation of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. Given the scarcity of published spectral data for the unsubstituted parent compound, this guide will utilize its close analog, 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine , as a practical case study to illustrate the elucidation workflow. The principles and techniques described herein are directly applicable to the parent compound and its other derivatives.
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrimidine Core
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, recognized for its isoelectronic relationship with purines, which allows it to interact with a wide range of biological targets.[4] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-parasitic, and anticonvulsant properties.[1][5] The 7-chloro substituent, in particular, serves as a versatile synthetic handle, enabling further functionalization of the molecule to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[6] A precise and unambiguous confirmation of the molecular structure is therefore a critical first step in the development of any new drug candidate based on this scaffold.
Synthesis Strategy: A Two-Step Approach
A common and effective method for the synthesis of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidines involves a two-step process: cyclocondensation followed by chlorination.[1][5]
-
Cyclocondensation to form the Hydroxy Intermediate: The synthesis typically begins with the reaction of 3-amino-1,2,4-triazole with a β-ketoester, such as ethyl acetoacetate, in a suitable solvent like acetic acid under reflux. This reaction forms the corresponding 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine intermediate.[1][7]
-
Chlorination of the Hydroxy Intermediate: The resulting 7-hydroxy derivative is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine.[5]
Caption: Synthetic route to 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Experimental Protocol: Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
Step 1: Synthesis of 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
To a round-bottom flask, add 3-amino-1,2,4-triazole and an equimolar amount of ethyl acetoacetate.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.[1]
-
-
Step 2: Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
In a fume hood, carefully add the crude 7-hydroxy intermediate to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.[5]
-
Spectroscopic Analysis and Structure Elucidation
The definitive confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Integrated workflow for spectroscopic structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through its fragmentation pattern.
-
Expected Data for 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₅ClN₄), which is approximately 168.58 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is expected.
-
Fragmentation Pattern: The fragmentation of the triazolopyrimidine core is complex and influenced by the substituents. Common fragmentation pathways for related systems involve the loss of small neutral molecules like N₂, HCN, and cleavage of the pyrimidine ring. The presence of the chloro and methyl groups will also influence the fragmentation.
-
| Technique | Expected Information |
| High-Resolution MS (HRMS) | Provides the exact mass, allowing for the unambiguous determination of the molecular formula. |
| Electron Ionization (EI-MS) | Induces fragmentation, providing structural clues based on the masses of the fragment ions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically employed.
¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons.
-
Expected Spectrum for 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine:
-
Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). One proton is on the triazole ring (H-2) and one on the pyrimidine ring (H-6). The exact chemical shifts will depend on the electronic effects of the chloro and methyl groups.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group (at C-5) is expected, likely in the upfield region (δ 2.0-3.0 ppm).
-
Integration: The relative areas under the peaks should correspond to a 1:1:3 ratio for the H-2, H-6, and methyl protons, respectively.
-
-
Predicted Spectrum for the Unsubstituted 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine:
-
Three aromatic protons would be expected: H-2, H-5, and H-6, with distinct chemical shifts and coupling patterns. The absence of the methyl singlet would be a key differentiator.
-
¹³C NMR provides information about the number of different types of carbon atoms in the molecule and their chemical environment.
-
Expected Spectrum for 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine:
-
Six distinct carbon signals are expected. The chemical shifts will be influenced by the nitrogen atoms in the rings and the chloro substituent. Carbons attached to nitrogen or chlorine will appear at higher chemical shifts (downfield). The methyl carbon will appear at a lower chemical shift (upfield).
-
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 8.0 - 9.0 | Singlet | 1H |
| H-6 | 7.0 - 8.0 | Singlet | 1H |
| -CH₃ | 2.0 - 3.0 | Singlet | 3H |
| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |
| C-2 | 150 - 160 |
| C-3a | 145 - 155 |
| C-5 | 155 - 165 |
| C-6 | 110 - 120 |
| C-7 | 150 - 160 |
| -CH₃ | 15 - 25 |
(Note: These are approximate chemical shift ranges and may vary depending on the solvent and other experimental conditions.)
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For the title compound and its 5-methyl analog, no significant COSY correlations are expected as the aromatic protons are not adjacent.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). This is crucial for assigning the carbon signals based on the assigned proton signals. For example, the proton signal of the methyl group will correlate with the methyl carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for piecing together the molecular framework. For instance, the methyl protons at C-5 should show correlations to C-5, C-6, and potentially C-3a. The H-6 proton should show correlations to C-5 and C-7.
Conclusion
The structural elucidation of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine and its analogs is a systematic process that relies on the synergistic application of synthetic chemistry and modern spectroscopic techniques. A logical workflow, beginning with a robust synthesis followed by a comprehensive analysis using mass spectrometry and a suite of 1D and 2D NMR experiments, allows for the unambiguous determination of the molecular structure. This foundational knowledge is paramount for any further investigation into the medicinal chemistry and pharmacological potential of this important class of heterocyclic compounds.
References
- 1. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction: Clarifying the Identity and Significance of CAS 52341-91-0
An In-Depth Technical Guide to 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (CAS 52341-91-0)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical compounds, the unique Chemical Abstracts Service (CAS) number is the definitive identifier. The CAS number 52341-91-0 is assigned to the compound 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine . It is crucial to distinguish this from other compounds it may be erroneously associated with in some databases. This guide provides a comprehensive technical overview of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities.
The core of this molecule is the[1][2][3]triazolo[1,5-a]pyrimidine scaffold. This fused heterocyclic system is recognized as a "privileged structure" in drug discovery.[4] Its structural similarity to endogenous purines allows it to function as a bioisostere, interacting with a wide range of biological targets.[1][5] Consequently, derivatives of this scaffold have been investigated for a vast array of therapeutic applications, including anticancer, antiviral, antimicrobial, anticonvulsant, and as modulators of the central nervous system.[1][5][6][7]
This guide will delve into the physicochemical properties, synthesis, and chemical reactivity of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, framing it as a versatile chemical intermediate—a foundational building block for the synthesis of novel, biologically active molecules.
Physicochemical and Safety Data
All quantitative data for 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine are summarized in the table below for clear reference.
| Property | Value | Source(s) |
| CAS Number | 52341-91-0 | [8][9] |
| Molecular Formula | C₅H₃ClN₄ | [8][9] |
| Molecular Weight | 154.56 g/mol | [8][9] |
| Appearance | White powder | [8] |
| Purity | Typically ≥95% | [10] |
| GHS Hazard Statements | H302, H315, H319, H335 | |
| GHS Precautionary Codes | P261, P305+P351+P338 | |
| Hazard Summary | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. |
The[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry
The utility of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine stems directly from the pharmacological importance of its core scaffold. As an isostere of purine, this heterocycle can mimic the natural nucleobases adenine and guanine, enabling it to interact with enzymes and receptors that have purine-binding sites. This mimicry has been successfully exploited to create kinase inhibitors, polymerase inhibitors, and other targeted therapies.[1]
Beyond its function as a purine surrogate, the scaffold's rigid, planar structure and specific arrangement of nitrogen atoms make it an excellent platform for creating molecules with high binding affinity and specificity. The metal-chelating properties of the triazolopyrimidine ring have also been leveraged to develop novel anticancer and antiparasitic agents.[1][11] The inherent versatility of this scaffold underscores the value of intermediates like 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, which provide a gateway to a vast chemical space of potential drug candidates.
Synthesis and Reactivity
General Synthetic Strategies for the[1][2][3]Triazolo[1,5-a]pyrimidine Core
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine ring system is well-established, with several common strategies employed. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Caption: Common synthetic routes to the[1][2][3]triazolo[1,5-a]pyrimidine scaffold.
The most direct method involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or its equivalent.[1][4] An alternative route involves the Dimroth rearrangement of an isomeric[1][2][3]triazolo[4,3-a]pyrimidine, which is itself formed from a hydrazinylpyrimidine.[1]
Plausible Synthesis of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine
-
Formation of the Hydroxy Intermediate: Condensation of 3-amino-1,2,4-triazole with an appropriate 1,3-dicarbonyl synthon, such as malonic acid or its esters, under acidic conditions to yield 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine.
-
Chlorination: Conversion of the 7-hydroxy group to the 7-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Key Reactivity as a Versatile Chemical Intermediate
The primary value of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine in drug development lies in the reactivity of the C7-chloro substituent. The chlorine atom is a good leaving group, making the C7 position susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of a wide variety of functional groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2][7]
Caption: Nucleophilic substitution at the C7 position enables diversification.
This reactivity is the cornerstone of its application as a building block. Researchers can systematically modify this position to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: Representative Nucleophilic Substitution
The following is a representative, self-validating protocol for the synthesis of a 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivative, demonstrating the utility of the title compound as an intermediate.
Objective: To synthesize a 7-substituted amino-[1][2][3]triazolo[1,5-a]pyrimidine via nucleophilic aromatic substitution.
Materials:
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Aprotic polar solvent (e.g., DMF, NMP, or DMSO)
-
Inorganic or organic base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
-
Reaction vessel, magnetic stirrer, heating mantle/oil bath
-
TLC plates (silica gel), appropriate mobile phase
-
Extraction and purification solvents (e.g., Ethyl Acetate, Hexanes, Saturated NaHCO₃ solution, Brine)
-
Rotary evaporator, column chromatography system
Methodology:
-
Reaction Setup: To a clean, dry round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) and the chosen solvent (e.g., DMF, approx. 0.1 M concentration).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the amine nucleophile (1.2 eq). The use of a slight excess of the amine ensures the reaction goes to completion. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C). The optimal temperature should be determined empirically.
-
Monitoring (Self-Validation): The reaction progress must be monitored to ensure completion and minimize side-product formation.
-
Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours).
-
Spot the aliquot on a TLC plate alongside a spot of the starting material.
-
Elute the plate with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).
-
Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible and a new, typically more polar, product spot is dominant.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3 times).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine to remove residual solvent and base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) to afford the pure 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivative.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, LC-MS, HRMS).
Conclusion
7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, identified by CAS number 52341-91-0, is a valuable and versatile building block for drug discovery and development. Its importance is derived from the proven therapeutic potential of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold, which acts as a privileged structure in medicinal chemistry. The key to its utility is the reactive 7-chloro group, which allows for facile nucleophilic substitution, enabling the synthesis of large, diverse libraries of novel compounds. This guide provides the foundational knowledge for researchers to effectively incorporate this potent intermediate into their synthetic and drug discovery programs, accelerating the search for next-generation therapeutics.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | 1306739-68-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 59551-12-1,Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 10. Custom chemicals & building blocks product catalogue [acints.com]
- 11. mdpi.com [mdpi.com]
mechanism of action of triazolopyrimidine compounds
An In-Depth Technical Guide to the Mechanism of Action of Triazolopyrimidine Compounds
Foreword: The Versatility of a Privileged Scaffold
To the dedicated researcher, scientist, and drug development professional, the triazolopyrimidine scaffold is more than a mere heterocyclic compound; it is a testament to the power of privileged structures in medicinal chemistry.[1][2] Its fused ring system offers a rigid, three-dimensional framework that can be functionalized to achieve high-affinity and selective interactions with a remarkable diversity of biological targets. This guide moves beyond a simple cataloging of activities. As a Senior Application Scientist, my objective is to provide a deep, mechanistic understanding of how these compounds function at a molecular level and to equip you with the field-proven experimental methodologies required to validate these mechanisms. We will explore the causality behind experimental design, ensuring that each protocol is a self-validating system, grounded in scientific integrity.
I. The Core Mechanism: Competitive Inhibition at ATP-Binding Sites
The most prevalent mechanism of action for triazolopyrimidine derivatives is the inhibition of protein kinases.[3] Kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, share a structurally conserved ATP-binding pocket.[4] The triazolopyrimidine core acts as a bioisostere of the purine ring of adenine, enabling it to function as an effective "hinge-binder" within the kinase active site. This competitive inhibition prevents ATP from binding, thereby halting the phosphorylation cascade and downstream signaling.
The true ingenuity in developing these compounds lies in modifying the peripheral substituents on the scaffold. These modifications allow the molecule to exploit subtle differences in the topology of the active sites of various kinases, leading to the development of highly selective inhibitors.
Key Kinase Families Targeted by Triazolopyrimidines:
-
Janus Kinases (JAKs): Triazolopyrimidine-based compounds have been successfully developed as potent inhibitors of the JAK family (JAK1, JAK2, JAK3, TYK2).[5] These kinases are critical mediators of cytokine signaling through the JAK-STAT pathway. By blocking JAK activity, these inhibitors can modulate the immune response, making them effective treatments for autoimmune diseases like rheumatoid arthritis.[5][6] Filgotinib (GLPG0634) is a prime example of a selective JAK1 inhibitor built on a triazolopyridine scaffold.[5][7]
-
Aurora Kinases: Aurora Kinase A (AURKA) is a key regulator of mitosis, and its overexpression is common in many cancers.[8] Triazolopyrimidine derivatives have been designed to inhibit AURKA, leading to cell cycle arrest and apoptosis in cancer cells.[9][10][11]
-
Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are major targets in oncology.[3][12] The triazolopyrimidine scaffold has been utilized to create inhibitors of CDK2 and CDK4, demonstrating potent anti-proliferative activity.[9][12]
-
Werner Syndrome RecQ Helicase (WRN): Recently identified as a synthetic lethal target in microsatellite instability (MSI) tumors, WRN helicase is a novel target for cancer therapy.[13] The first WRN inhibitor to enter clinical trials, HRO761, is a triazolopyrimidine compound, highlighting the scaffold's continued relevance in targeting novel disease pathways.[13]
Below is a diagram illustrating the inhibition of the JAK-STAT signaling pathway, a common target for triazolopyrimidine compounds.
Caption: Inhibition of the JAK-STAT signaling pathway by a triazolopyrimidine compound.
II. Diverse Mechanisms Beyond Kinase Inhibition
While kinase inhibition is a dominant theme, the triazolopyrimidine scaffold's versatility extends to other important enzyme classes and cellular components. This adaptability underscores the importance of comprehensive mechanistic studies.
| Target Class | Specific Target(s) | Mechanism of Action | Therapeutic Area |
| Enzyme (Non-Kinase) | Phosphodiesterases (PDE2A, PDE4B) | Binds to the active site, preventing hydrolysis of cAMP/cGMP.[3][14] | Memory Disorders, Inflammation |
| Myeloperoxidase (MPO) | Reversible inhibition of the heme peroxidase.[15] | Atherosclerosis, Inflammation | |
| Dihydroorotate Dehydrogenase (PfDHODH) | Selective inhibition of the parasite enzyme involved in pyrimidine synthesis.[16] | Malaria | |
| Tyrosyl-DNA Phosphodiesterase 2 (TDP2) | Inhibits the repair of topoisomerase II (TOP2) mediated DNA damage.[1][17] | Oncology (Potentiates TOP2 poisons) | |
| Proteasome | Trypanosomatid Proteasome | Selective inhibition leads to a buildup of ubiquitinated proteins.[18] | Trypanosomiasis (Chagas disease) |
| Structural Protein | Tubulin | Binds to the Vinca inhibitor site and stabilizes microtubules.[19][20] | Oncology, Antiparasitic |
| Epigenetic Reader | Bromodomains (BRDs) | Acts as a lysine-acetyl (KAc) mimetic, binding in the BRD pocket.[3] | Oncology, Inflammation |
One of the more unusual mechanisms is the stabilization of microtubules. Most agents that bind the Vinca site on tubulin are microtubule destabilizers. However, certain triazolopyrimidines have been shown to act as microtubule-stabilizing agents, promoting longitudinal tubulin contacts in a manner distinct from classical stabilizers like taxanes.[19] This highlights the necessity of unbiased experimental approaches to fully elucidate a compound's mechanism of action.
III. The Scientist's Toolkit: Validating the Mechanism of Action
A proposed mechanism of action is merely a hypothesis until it is rigorously tested. The following section provides detailed, field-tested protocols for confirming the molecular interactions and cellular consequences of a novel triazolopyrimidine inhibitor.
Protocol 1: Biochemical Potency Assessment via Kinase Activity Assay
Objective: To determine if the compound directly inhibits the catalytic activity of a purified kinase and to quantify its potency (IC50).
Causality: This is the first and most direct test of the hypothesis. By using a purified, recombinant enzyme, we isolate the interaction between the compound and its putative target, eliminating the complexity of the cellular environment.[4][21] We measure the formation of ADP, the universal byproduct of kinase activity, providing a robust and nearly universal readout.[4][22][23]
Methodology: Luminescence-Based ADP-Glo™ Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer optimal for the specific kinase (typically contains Tris-HCl, MgCl2, DTT, and BSA).
-
Compound Dilution Series: Create a 10-point serial dilution of the triazolopyrimidine compound in 100% DMSO, typically starting from 10 mM. Then, create an intermediate dilution plate in kinase buffer to minimize the final DMSO concentration to <1%.
-
Enzyme & Substrate: Dilute the purified kinase and its specific substrate (e.g., a peptide) to their working concentrations in kinase buffer. The optimal ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors are fairly assessed.[4]
-
Controls: Prepare wells with a known potent inhibitor (positive control) and vehicle only (DMSO, negative control).
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions (or controls) to the wells of a 384-well plate.
-
Add 10 µL of the enzyme/substrate mix. Pre-incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.[4]
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a biochemical kinase inhibition assay.
Protocol 2: Cellular Target Engagement Confirmation via CETSA
Objective: To verify that the compound binds to its intended target protein within the complex environment of an intact cell.[24]
Causality: This assay is foundational for validating a compound's mechanism of action.[25] It operates on the principle that when a ligand (our compound) binds to its target protein, it stabilizes the protein's tertiary structure.[26] This stabilization makes the protein more resistant to thermal denaturation. By heating cell lysates, we can separate the soluble (stabilized, compound-bound) fraction of the target from the aggregated (unstable, unbound) fraction.[26][27] An increase in the amount of soluble target protein at elevated temperatures in the presence of the compound is direct evidence of target engagement.[28]
Methodology: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Cell Treatment:
-
Culture the chosen cell line (expressing the target protein) to ~80% confluency.
-
Treat the cells with the triazolopyrimidine compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
-
Cell Lysis and Heat Shock:
-
Harvest the cells and resuspend them in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Aliquot the supernatant (cell lysate) into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control (4°C).
-
-
Separation of Soluble and Aggregated Fractions:
-
Cool the tubes to room temperature.
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
-
Detection via Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Measure the protein concentration of each sample.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Wash and probe with a secondary HRP-conjugated antibody.
-
Apply a chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensity for each lane.
-
For each treatment group (vehicle vs. compound), plot the relative band intensity against the temperature.
-
A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Cellular Pathway Modulation via Phospho-Protein Analysis
Objective: To demonstrate that target engagement leads to the intended functional consequence, i.e., the inhibition of a specific signaling pathway.
Causality: While CETSA confirms binding, it doesn't confirm functional inhibition. This assay provides that crucial link.[29] By measuring the phosphorylation status of a known downstream substrate of our target kinase, we can directly observe the biochemical consequence of inhibition within the cell.[30][31] A decrease in the phosphorylation of the substrate upon compound treatment serves as strong evidence for on-target pathway modulation.
Methodology: Western Blot for Downstream Substrate Phosphorylation
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
If the pathway is not basally active, stimulate the cells with an appropriate growth factor or cytokine for a short period (e.g., 15-30 minutes) to induce phosphorylation.
-
Treat cells with a dose-response of the triazolopyrimidine inhibitor (and vehicle control) for a predetermined time (e.g., 1-4 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Quantification and Western Blot:
-
Determine the protein concentration of each lysate.
-
Perform Western blotting as described in the CETSA protocol.
-
Crucially, run parallel blots or strip and re-probe the same blot.
-
Probe one blot with an antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT).
-
Probe the other blot with an antibody for the total amount of that substrate (e.g., anti-total-STAT).
-
-
Data Analysis:
-
Quantify the band intensities for both the phospho-specific and total protein antibodies.
-
Normalize the phospho-protein signal to the total protein signal for each sample. This corrects for any minor variations in protein loading.
-
Observe the dose-dependent decrease in the normalized phospho-protein signal in the compound-treated samples compared to the vehicle control. This demonstrates on-target inhibition of the signaling pathway.
-
IV. Conclusion: From Scaffold to Solution
The triazolopyrimidine core is a powerful starting point in drug discovery, capable of being tailored to inhibit a wide array of targets implicated in numerous human diseases. Its success is not accidental but is a result of its inherent ability to interact with highly conserved binding domains, particularly the ATP pocket of kinases. However, as this guide has demonstrated, its mechanistic repertoire is far broader.
For the drug development professional, understanding these diverse mechanisms is only half the journey. The other half lies in the rigorous, logical, and self-validating application of experimental protocols. By systematically progressing from direct biochemical assays to cellular target engagement and functional pathway analyses, we can build an unshakeable foundation of evidence for a compound's mechanism of action. This methodical approach transforms a promising chemical scaffold into a potential therapeutic solution.
References
- 1. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects | Bentham Science [eurekaselect.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. domainex.co.uk [domainex.co.uk]
- 5. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-Activity Relationships, Tolerability and Efficacy of Microtubule-Active 1,2,4-Triazolo[1,5-a]pyrimidines as Potential Candidates to Treat Human African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 23. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 29. reactionbiology.com [reactionbiology.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 7-Chloro-triazolo[1,5-a]pyrimidine: A Versatile Purine Analog in Drug Discovery
An In-depth Technical Guide to 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine: A Versatile Purine Analog in Drug Discovery
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold represents a cornerstone in medicinal chemistry, primarily due to its nature as a bioisostere of purine.[4][5] This structural mimicry allows TP derivatives to interact with a wide array of biological targets typically addressed by purine-based structures, while offering distinct physicochemical properties and metabolic profiles. The strategic introduction of a chlorine atom at the 7-position yields 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine, a highly versatile and reactive intermediate. The lability of this chloro group serves as a synthetic handle, enabling facile diversification and the generation of extensive compound libraries for screening.[5] This guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse biological activities of this scaffold, highlighting its role as a privileged core in the development of novel therapeutics for oncology, infectious diseases, and neurological disorders.
Core Scaffold: Physicochemical Profile
7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine is a heterocyclic organic compound that serves as a foundational building block in synthetic chemistry.[2] Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine | [2] |
| Molecular Formula | C₅H₃ClN₄ | [2] |
| Molecular Weight | 154.56 g/mol | [2] |
| CAS Number | 52341-91-0 | [2] |
| Appearance | Solid (Varies by purity) | - |
| Canonical SMILES | C1=CN=C2C(=N1)N=CN=C2Cl | [2] |
| InChIKey | LLQWUYRNYQZFHK-UHFFFAOYSA-N | [2] |
Note: Properties of substituted analogs, such as 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (C₆H₅ClN₄, MW: 168.58 g/mol ), will vary.[6]
Synthesis and Chemical Reactivity
The primary synthetic route to 7-chloro-substituted triazolopyrimidines involves the chlorination of the corresponding hydroxyl precursor,[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol. This transformation is typically achieved with high efficiency using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[7][8] The reactivity of the C7-chloro group is pivotal; it is an excellent leaving group, readily displaced by nucleophiles such as amines, alcohols, and thiols, making it an ideal precursor for generating diverse chemical libraries.[5][9][10]
General Synthesis Workflow
Caption: General synthesis of 7-substituted[1][2][3]triazolo[1,5-a]pyrimidines.
The Purine Analog Rationale and Mechanisms of Action
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is isoelectronic with the purine scaffold, meaning it has the same number of valence electrons and a similar arrangement of atoms.[4][5] This fundamental similarity allows it to act as a "bio-isostere," effectively mimicking endogenous purines like adenine and guanine. This mimicry enables it to compete for binding sites on enzymes that process purines, such as kinases, polymerases, and metabolic enzymes, leading to modulation of their activity.
The true power of the 7-chloro scaffold lies in the diverse functionalities that can be introduced at the C7 position (and others), which fine-tune its biological activity towards specific targets.
Anticancer Activity
Derivatives of this scaffold have emerged as potent anticancer agents acting through multiple mechanisms.[11]
A significant class of TP derivatives functions by disrupting microtubule dynamics, a validated anticancer strategy. Uniquely, these compounds promote tubulin polymerization but do not compete with taxanes like paclitaxel. Instead, they inhibit the binding of vinca alkaloids to tubulin.[9][10] This distinct mechanism may help overcome resistance to other microtubule-targeting agents.[9] Certain analogs have been shown to arrest cancer cells in the G2/M phase of the cell cycle and disrupt microtubule networks.[12]
Given their purine-like core, TP derivatives are excellent candidates for kinase inhibitors. They compete with ATP for binding to the kinase active site.
-
Cyclin-Dependent Kinases (CDKs): Specific derivatives have been identified as potent inhibitors of CDK1, CDK2, and CDK9.[13] Inhibition of these kinases disrupts cell cycle progression and transcription, leading to potent anti-proliferative effects in cancer cell lines.[13][14]
-
S-phase Kinase-associated Protein 2 (Skp2): More recently, TP-based molecules have been developed as inhibitors of the Skp2 E3 ubiquitin ligase, preventing the degradation of tumor suppressors like p21 and p27 and arresting the cell cycle.[15]
MDR is a major challenge in chemotherapy, often driven by the overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1).[16] Potent TP derivatives have been discovered that directly inhibit P-gp's efflux function.[16][17] By blocking the pump, these agents increase the intracellular concentration of co-administered chemotherapeutics, restoring their efficacy in resistant tumors.[17]
Caption: Key anticancer mechanisms of[1][2][3]triazolo[1,5-a]pyrimidine derivatives.
Antiparasitic and Antiviral Activity
The TP scaffold has shown significant promise against infectious diseases.
-
Antimalarial: TP derivatives like DSM265 have advanced to clinical trials as inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, which is essential for pyrimidine biosynthesis in the parasite.[3]
-
Antiparasitic: Metal complexes of TP derivatives have demonstrated high efficacy against various species of Leishmania and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[18][19]
-
Antiviral: The scaffold has been explored for activity against viral polymerases, including those from influenza and HIV.[4][20]
Central Nervous System (CNS) Activity
Certain 7-substituted TP derivatives have been synthesized and evaluated for anticonvulsant properties. In preclinical models, compounds like 7-(heptyloxy)-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine showed potent activity in the maximal electroshock (MES) test, suggesting a potential role in epilepsy treatment.[7][21]
Representative Experimental Protocols
The following protocols are generalized methodologies based on published procedures and serve as a starting point for researchers.
Protocol: Synthesis of a 7-Anilino-[1][2][3]triazolo[1,5-a]pyrimidine Derivative
This protocol describes the nucleophilic aromatic substitution of the 7-chloro group with an aniline derivative.
Materials:
-
Substituted Aniline (1.1 eq)
-
Solvent: Isopropanol or N,N-Dimethylformamide (DMF)
-
Base (optional): Diisopropylethylamine (DIPEA) (1.2 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine and the chosen solvent.
-
Add the substituted aniline and the base (if required).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS. Reactions usually complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent (e.g., diethyl ether) to isolate the product.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to yield the pure 7-anilino derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Antiproliferative MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[16]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
TP derivative stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the TP derivative in a complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).
-
Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement in a cellular context.[16] Ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Intact cells or cell lysate
-
TP derivative
-
PBS with complete protease inhibitor cocktail
-
PCR tubes and a thermal cycler
-
Equipment for protein analysis (SDS-PAGE, Western Blot)
-
Antibody specific to the target protein (e.g., anti-CDK2, anti-P-gp)
Procedure:
-
Treat intact cells (or cell lysate) with the TP derivative or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Aliquot the cell suspension or lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells (if starting with intact cells) by freeze-thawing (e.g., 3 cycles using liquid nitrogen).
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the precipitated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of soluble target protein remaining in the supernatant from each temperature point using Western Blot.
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
Conclusion and Future Perspectives
7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine is more than just a chemical intermediate; it is a gateway to a vast and biologically relevant chemical space. Its identity as a purine analog provides a rational basis for its interaction with a multitude of enzymes, while the reactive 7-chloro position empowers chemists to rapidly develop and optimize derivatives with high potency and selectivity. The demonstrated successes in oncology, particularly in the challenging areas of tubulin modulation and MDR reversal, underscore its therapeutic potential. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel substitutions to target other enzyme classes, and applying this versatile scaffold to emerging therapeutic areas.
References
- 1. 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo-[1,5-a]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C5H3ClN4 | CID 21766612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine|CAS 78706-26-0 [benchchem.com]
- 6. 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | C6H5ClN4 | CID 520127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Buy 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | 1306739-68-3 [smolecule.com]
- 21. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to the 7-Chloro-triazolo[1,5-a]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide focuses on the 7-Chloro-triazolo[1,5-a]pyrimidine core, a key intermediate that serves as a versatile precursor for a new generation of targeted therapeutics. While the 7-chloro compound itself is primarily a reactive building block, its derivatives have shown remarkable efficacy in oncology, neuroscience, and infectious diseases. This document will provide an in-depth exploration of the potential therapeutic targets of molecules derived from this scaffold, offering mechanistic insights and detailed experimental protocols for their validation. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reproducible research.
The 7-Chloro-triazolo[1,5-a]pyrimidine Core: A Gateway to Bioactivity
The 7-Chloro-triazolo[1,5-a]pyrimidine moiety is a highly valuable starting material in synthetic medicinal chemistry. The chlorine atom at the 7-position is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the generation of large and diverse chemical libraries for drug discovery. The versatility of this scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives, ranging from kinase inhibition to microtubule disruption.[4][5]
Potential Therapeutic Targets in Oncology
The fight against cancer has been a major focus for the development of[1][2][3]triazolo[1,5-a]pyrimidine derivatives. These compounds have been shown to interact with several key targets in cancer biology.
Microtubule Dynamics: A Unique Mechanism of Action
A series of[1][2][3]triazolo[1,5-a]pyrimidine derivatives have demonstrated potent anticancer activity by modulating microtubule dynamics.[1][2] Unlike classic microtubule targeting agents like paclitaxel, these compounds exhibit a unique mechanism. They promote tubulin polymerization in vitro but do not compete with paclitaxel for its binding site. Instead, they inhibit the binding of vinca alkaloids to tubulin.[1][2] This suggests a novel allosteric binding site on tubulin, which could be exploited to overcome resistance to existing taxane and vinca alkaloid-based chemotherapies.
Experimental Protocol: Tubulin Polymerization Assay
This assay is crucial for identifying and characterizing compounds that modulate microtubule dynamics.
Objective: To determine the effect of a test compound on the in vitro polymerization of purified tubulin.
Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm as microtubules form.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Test compound (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization promotion)
-
Vinca alkaloids (e.g., vinblastine, for binding inhibition studies)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a 2 mg/mL solution of tubulin in G-PEM buffer on ice.
-
Add the test compound at various concentrations to the tubulin solution. Include a vehicle control (DMSO) and a positive control (paclitaxel).
-
Incubate the mixture on ice for 5 minutes.
-
Transfer the samples to a pre-warmed 37°C cuvette in the spectrophotometer.
-
Monitor the absorbance at 340 nm every 30 seconds for 60 minutes.
-
For competitive binding assays, pre-incubate tubulin with the test compound before adding radiolabeled vinca alkaloids and measure the displacement of the radioligand.
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Determine the IC₅₀ or EC₅₀ values for the test compound.
Protein Kinase Inhibition: A Multi-Targeted Approach
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has proven to be an effective framework for the design of potent protein kinase inhibitors.[6] Derivatives have shown inhibitory activity against a range of kinases implicated in cancer progression.
-
EGFR and HER-2: Some pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been shown to inhibit the activation of EGFR, Akt, and Erk1/2 in breast and cervical cancer cells. Docking studies suggest these compounds bind to the ATP-binding site of EGFR. Another study identified a triazolopyrimidine hybrid that exhibited strong inhibition of both EGFR and HER-2.[3]
-
Trk Family Kinases: The pyrazolo[1,5-a]pyrimidine nucleus is a core component of approved Tropomyosin receptor kinase (Trk) inhibitors like Larotrectinib.[7] These kinases are key drivers in a variety of cancers.
-
SKP2: A series of[1][2][3]triazolo[1,5-a]pyrimidine-based molecules have been developed as inhibitors of S-phase kinase-associated protein 2 (SKP2), which is involved in the degradation of tumor suppressors like p21 and p27.[8][9]
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of EGFR by a triazolopyrimidine derivative.
Experimental Workflow: Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Overcoming Multidrug Resistance: P-glycoprotein (P-gp) Inhibition
Multidrug resistance (MDR) is a major hurdle in cancer chemotherapy. A significant mechanism of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a wide range of anticancer drugs from the cell. The triazolo[1,5-a]pyrimidine derivative WS-716 has been identified as a highly potent and specific P-gp inhibitor.[10][11] It directly binds to P-gp, inhibiting its efflux function and reversing P-gp-mediated MDR to drugs like paclitaxel.[10]
Quantitative Data: P-gp Inhibitory Activity
| Compound | Cell Line | Chemotherapeutic | Fold Reversal |
| WS-716 | SW620/Ad300 | Paclitaxel | >100 |
| Verapamil | SW620/Ad300 | Paclitaxel | ~20 |
Fold reversal is the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ in the presence of the inhibitor.
Potential Therapeutic Targets in Neuroscience
The versatility of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold extends to the central nervous system (CNS).
GABA-A Receptor Positive Allosteric Modulation
Certain 2,5-disubstituted[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives have been shown to act as positive allosteric modulators of the GABA-A receptor.[12] This activity gives them potent anticonvulsant properties with low neurotoxicity in preclinical models.[12] These findings suggest that this chemical class could be a promising starting point for the development of novel antiepileptic drugs.
Experimental Protocol: Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
Objective: To characterize the effect of a test compound on GABA-A receptor function.
Principle: Whole-cell patch-clamp recordings from cultured neurons or cells expressing recombinant GABA-A receptors are used to measure GABA-elicited currents in the presence and absence of the test compound.
Materials:
-
Cultured primary neurons or HEK293 cells stably expressing GABA-A receptor subunits.
-
External and internal patch-clamp solutions.
-
GABA
-
Test compound
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Apply GABA at its EC₂₀ concentration to elicit a baseline current.
-
Co-apply the test compound with GABA and measure the change in current amplitude.
-
Wash out the compound and re-apply GABA to ensure reversibility.
-
Perform a dose-response analysis to determine the EC₅₀ of the compound's modulatory effect.
Data Analysis:
-
Quantify the potentiation of the GABA-elicited current by the test compound.
-
Construct a dose-response curve and calculate the EC₅₀ and maximal efficacy.
Conclusion and Future Directions
The 7-Chloro-triazolo[1,5-a]pyrimidine core is a powerful and versatile starting point for the synthesis of a new generation of targeted therapeutics. The derivatives of this scaffold have demonstrated significant potential in oncology and neuroscience through their interaction with a diverse range of molecular targets. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the drug-like properties of lead compounds.
-
In Vivo Efficacy Studies: To validate the therapeutic potential of these compounds in relevant animal models.
The continued exploration of the chemical space around the[1][2][3]triazolo[1,5-a]pyrimidine nucleus holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 7-Chloro-triazolo[1,5-a]pyrimidine
A Technical Guide to the Spectroscopic Characterization of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine
Abstract
7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a halogenated derivative of the triazolopyrimidine scaffold, which is recognized as a purine isostere, this molecule serves as a versatile building block for the synthesis of novel therapeutic agents[4]. The presence of a reactive chlorine atom at the 7-position provides a key synthetic handle for introducing further molecular diversity. An unambiguous and comprehensive understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification of its derivatives. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine, grounded in fundamental principles of spectroscopy and supported by data from related structures. We further outline robust, field-proven experimental protocols for acquiring and validating this data, ensuring the highest degree of scientific integrity for researchers in the field.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The fused bicyclic system consists of a 1,2,4-triazole ring merged with a pyrimidine ring. The numbering convention, critical for NMR assignments, is illustrated below.
Caption: Structure of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine.
The key physicochemical properties of the molecule are summarized below, providing a baseline for experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | PubChem[5] |
| Molecular Weight | 154.56 g/mol | PubChem[5] |
| CAS Number | 52341-91-0 | PubChem[5] |
| InChIKey | LLQWUYRNYQZFHK-UHFFFAOYSA-N | PubChem[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The structure presents three distinct aromatic protons. Their predicted chemical shifts (δ) and coupling patterns are based on the analysis of related pyrazolo[1,5-a]pyrimidine and other chloro-azaheterocyclic systems.[6]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | 8.80 - 8.95 | Singlet (s) | N/A | Located on the electron-rich triazole ring but influenced by adjacent nitrogens. Expected to be a sharp singlet. |
| H5 | 7.60 - 7.75 | Doublet (d) | JH5-H6 = 6.5 - 7.5 Hz | Coupled to H6. Its chemical shift is influenced by the adjacent bridgehead nitrogen and the distal chlorine atom. |
| H6 | 9.35 - 9.50 | Doublet (d) | JH6-H5 = 6.5 - 7.5 Hz | Significantly downfield due to the anisotropic effect of the adjacent nitrogen (N8) and the strong electron-withdrawing effect of the chlorine atom on the neighboring C7. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Five distinct carbon signals are expected. The assignments are predicted based on known substituent effects in heterocyclic systems. The carbon atom directly bonded to chlorine (C7) is expected to be significantly deshielded.
| Carbon | Predicted δ (ppm) | Rationale |
| C3 | 135 - 138 | Resonates in the typical aromatic region for a carbon in a five-membered aza-heterocycle. |
| C5 | 112 - 115 | Shielded relative to other carbons due to its position adjacent to the bridgehead nitrogen and not being directly influenced by the chlorine. |
| C6 | 150 - 153 | Deshielded due to its proximity to two nitrogen atoms (N1, N8). |
| C7 | 155 - 158 | The most deshielded carbon of the pyrimidine ring due to the direct attachment of the electronegative chlorine atom. |
| C8a (Bridgehead) | 148 - 151 | A quaternary carbon at the ring junction, typically found in this downfield region. |
Experimental Protocol for NMR Data Acquisition and Validation
To move from prediction to empirical fact, a systematic, multi-dimensional NMR analysis is required. This protocol ensures self-validation of the structural assignment.
Caption: Workflow for unambiguous NMR structural validation.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This will confirm the presence of three distinct signals and their multiplicities as predicted.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of five carbon signals.
-
2D COSY (Correlation Spectroscopy): This critical experiment reveals proton-proton couplings. A cross-peak between the signals at ~7.6 ppm and ~9.4 ppm will definitively prove they are H5 and H6, respectively, and are coupled to each other.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. It will create cross-peaks linking the ¹H signals to their corresponding ¹³C signals, allowing for the unambiguous assignment of C3, C5, and C6. The remaining quaternary carbons (C7 and C8a) can then be assigned based on their predicted chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides a functional group fingerprint of the molecule. For 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine, the spectrum will be dominated by vibrations from the aromatic rings and the carbon-chlorine bond.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | C-H Aromatic Stretch | Medium-Weak | Characteristic for sp² C-H bonds in the heterocyclic system. |
| 1620 - 1550 | C=N Ring Stretch | Strong | Intense absorptions typical for the conjugated C=N bonds within the triazolopyrimidine core. |
| 1500 - 1400 | C=C Ring Stretch | Strong-Medium | Vibrations from the carbon-carbon double bonds within the fused rings. |
| 850 - 750 | C-H Out-of-Plane Bend | Strong | Bending vibrations of the aromatic C-H bonds, often characteristic of the substitution pattern. |
| 750 - 680 | C-Cl Stretch | Medium-Strong | Characteristic absorption for an aryl chloride bond. |
Experimental Protocol for IR Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and crystal-specific absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the ATR anvil to ensure good contact and collect the spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ for a high signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming molecular weight and elemental composition. For a chlorinated compound, the isotopic pattern is a key diagnostic feature.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): The most critical feature will be a pair of peaks corresponding to the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two peaks will be observed:
-
m/z 154: Corresponding to the molecule containing the ³⁵Cl isotope.
-
m/z 156: Corresponding to the molecule containing the ³⁷Cl isotope.
-
The relative intensity of these peaks will be approximately 3:1 , which is a definitive signature for a molecule containing a single chlorine atom.
-
-
High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would confirm the elemental composition.
-
Predicted Exact Mass (C₅H₃³⁵ClN₄): 154.0046 Da.
-
Plausible Fragmentation Pathway
Under electron ionization (EI) conditions, the molecular ion will fragment in a predictable manner. A likely pathway involves the sequential loss of small, stable neutral molecules, a characteristic fragmentation mode for nitrogen-rich heterocycles[7].
Caption: Proposed EI fragmentation pathway for the title compound.
Pathway Rationale:
-
Loss of N₂: The triazole portion of the molecule can readily eliminate a molecule of nitrogen gas (28 Da) to yield a fragment ion at m/z 126/128.
-
Loss of Chlorine Radical: The resulting fragment can then lose a chlorine radical (35/37 Da) to produce an ion at m/z 93.
-
Ring Fragmentation: Further fragmentation would involve the breakdown of the remaining ring structure, for instance, through the loss of hydrogen cyanide (HCN).
Experimental Protocol for Mass Spectrometry
Methodology (EI-TOF MS):
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize standard Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the ions using a Time-of-Flight (TOF) or Orbitrap mass analyzer, which provides high resolution and mass accuracy.
-
Data Analysis:
-
Identify the molecular ion peaks at m/z 154 and 156 and confirm their ~3:1 intensity ratio.
-
Use the high-resolution data to calculate the elemental composition and confirm it matches C₅H₃ClN₄ (mass error < 5 ppm).
-
Analyze the fragmentation pattern to provide further structural confirmation.
-
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine | C5H3ClN4 | CID 21766612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. article.sapub.org [article.sapub.org]
discovery and history oftriazolo[1,5-a]pyrimidines
An In-Depth Technical Guide to the Discovery and History of Triazolo[1,5-a]pyrimidines
Foreword: The Rise of a Privileged Scaffold
In the vast landscape of heterocyclic chemistry, certain structural motifs achieve a "privileged" status. These are not merely chemical curiosities but rather foundational frameworks upon which countless therapeutic agents and functional molecules are built. The 1,2,4-triazolo[1,5-a]pyrimidine core is a quintessential example of such a scaffold. Its journey from a novel synthesis in the early 20th century to a cornerstone of modern drug discovery is a compelling narrative of scientific insight, synthetic innovation, and biological serendipity. This guide provides a technical exploration of this journey, designed for researchers and drug development professionals who seek to understand the history, synthesis, and profound versatility of this remarkable heterocycle. We will delve into the foundational synthetic strategies, explaining the chemical logic that drives them, and chart the expansion of its biological applications, from its conceptualization as a purine isostere to its role in combating cancer, infectious diseases, and neurological disorders.
Chapter 1: Discovery and Early Developments
The story of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold begins over a century ago. It was first reported in 1909 by chemists Bulow and Haas, a time when the field of heterocyclic chemistry was still in its relative infancy.[1] For decades following its initial synthesis, the TP nucleus remained a subject of niche academic interest. Its true potential was unlocked when its structural and electronic resemblance to a fundamental biological building block was recognized.
The key insight was the realization that the TP ring system is isoelectronic with the purine ring, the core of the nucleobases adenine and guanine.[1][2] This similarity suggested that TP derivatives could act as purine surrogates, potentially interfering with the myriad of biological processes governed by purinergic signaling. This bioisosteric relationship became the guiding principle for much of the early medicinal chemistry research into this scaffold, paving the way for its investigation in a wide array of therapeutic contexts.[1][2][3] One of the earliest commercial successes, the drug Trapidil, validated the scaffold's potential and spurred further exploration into its vast chemical and biological space.[1][4]
Chapter 2: Foundational Synthetic Strategies: An Arsenal for the Modern Chemist
The construction of the triazolo[1,5-a]pyrimidine core is accessible through several robust and versatile synthetic routes. Understanding these foundational methods is critical for any researcher aiming to innovate in this space. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Method A: The Primary Cyclocondensation Route
The most common and direct approach involves the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-bielectrophilic component, typically a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[1][5] This strategy is mechanistically straightforward and highly reliable.
Causality and Experimental Insight: This reaction is thermodynamically driven by the formation of the stable, aromatic fused-ring system. The initial step is the nucleophilic attack of the exocyclic amino group of the triazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final product. The choice of solvent and catalyst (often acidic or basic) is crucial for optimizing reaction times and yields by facilitating either the initial condensation or the final dehydration step.
Generalized Experimental Protocol: Synthesis via Cyclocondensation
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the desired 3-amino-1,2,4-triazole derivative in a suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide).
-
Addition of Electrophile: Add 1.0-1.2 equivalents of the 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) to the solution.
-
Catalysis (Optional): A catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a base (e.g., piperidine, sodium ethoxide) can be added to accelerate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 24 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Caption: General workflow for the cyclocondensation synthesis.
Method B: The Isomeric Conversion via Dimroth Rearrangement
The Dimroth rearrangement is an elegant and powerful method for synthesizing [1,5-a] isomers from their [4,3-a] counterparts.[1][6] This intramolecular rearrangement involves the translocation of heteroatoms within the ring system through a process of ring-opening and re-closure.[6][7]
Causality and Experimental Insight: The rearrangement is typically initiated under acidic, basic, or thermal conditions.[6] The mechanism involves the opening of the pyrimidine ring of the [4,3-a] isomer to form an intermediate. Bond rotation then allows for the closure of the ring in a different orientation, leading to the thermodynamically more stable [1,5-a] fused system.[6][8] This method is particularly valuable when the synthesis of the [4,3-a] isomer is more straightforward or when specific substitution patterns are only accessible through this route.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 8. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 7-Chloro-triazolo[1,5-a]pyrimidine
Application Note & Protocol: A Streamlined Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a cornerstone in medicinal chemistry and drug discovery.[1][4] This privileged heterocyclic system is isoelectronic with purines, allowing it to function as a versatile surrogate for this vital biological building block.[3][4] The structural and electronic similarities to purine nucleobases make TP derivatives excellent candidates for interacting with a wide array of biological targets.[5] Consequently, compounds bearing this moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6] Several TP-containing molecules have progressed to clinical trials or are marketed drugs, such as Trapidil, underscoring the therapeutic potential of this scaffold.[1][3]
The 7-chloro substituted variant, in particular, serves as a crucial intermediate. The chlorine atom at the 7-position acts as a versatile leaving group, enabling nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies in drug development programs.[7][8][9]
This application note provides a detailed, two-step protocol for the synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine starting from 3-amino-1,2,4-triazole and ethyl acetoacetate. We will delve into the mechanistic rationale behind the synthetic strategy and provide practical, field-tested insights to ensure reproducibility and high yield.
Overall Synthetic Workflow
The synthesis is a two-step process. The first step is the cyclocondensation of 3-amino-1,2,4-triazole with a β-ketoester (ethyl acetoacetate) to form the 7-hydroxy intermediate. The second step is the chlorination of this intermediate to yield the final product.
Caption: Overall two-step synthesis workflow.
Mechanism and Scientific Rationale
The formation of the[1][2][3]triazolo[1,5-a]pyrimidine ring system proceeds through a well-established cyclocondensation reaction.[3]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic N1 or the exocyclic amino group of 3-amino-1,2,4-triazole on the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate. Under acidic conditions, as used in this protocol, the reaction typically proceeds through the more nucleophilic exocyclic amino group.
-
Condensation & Dehydration: This initial attack is followed by a condensation reaction, where the initially formed tetrahedral intermediate eliminates a molecule of water to form an enamine or imine intermediate.
-
Intramolecular Cyclization: The crucial ring-closing step involves an intramolecular nucleophilic attack from a nitrogen atom of the triazole ring onto the carbonyl carbon of the ester group.
-
Elimination: Finally, a molecule of ethanol is eliminated, leading to the formation of the stable, fused aromatic 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine ring system.[10]
The subsequent chlorination step involves the conversion of the hydroxyl group (which exists in tautomeric equilibrium with the keto form) into a chloro group. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation on heteroaromatic hydroxyl compounds.[11][12] The reaction likely proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Using POCl₃, often in excess, ensures complete conversion to the desired chloro derivative.[11][13]
Caption: Key mechanistic stages of the synthesis.
Experimental Protocols
Safety Precaution: This procedure involves corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part 1: Synthesis of 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
Materials and Reagents:
-
3-Amino-1,2,4-triazole
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add 3-amino-1,2,4-triazole (1.0 eq).
-
Add glacial acetic acid to the flask to dissolve the aminotriazole.
-
Add ethyl acetoacetate (1.2 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 120-130 °C) with continuous stirring.[14]
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol or diethyl ether to remove any unreacted starting materials and acetic acid.
-
Dry the product under vacuum to obtain 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine as a solid.[15][16]
Part 2: Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
Materials and Reagents:
-
7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (from Part 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, place the 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) obtained from Part 1.
-
Caution: Perform this step in a fume hood. Slowly add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq) to the flask. A catalytic amount of N,N-dimethylaniline can be added if desired.
-
Attach a reflux condenser (with a drying tube) and heat the mixture to reflux (approximately 110 °C) with stirring.
-
Maintain the reflux for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Caution: This step is highly exothermic and releases HCl gas. In a large beaker containing a stirred mixture of crushed ice and water, slowly and carefully pour the reaction mixture.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) to yield pure 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.[17]
Data Summary and Characterization
| Parameter | Step 1: Hydroxy Intermediate | Step 2: Chloro Product |
| IUPAC Name | 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol | 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine |
| Molecular Formula | C₆H₆N₄O | C₆H₅ClN₄ |
| Molecular Weight | 150.14 g/mol [18] | 168.58 g/mol [19] |
| Typical Yield | 85-95% | 70-90% |
| Appearance | White to off-white solid[16] | White to light yellow solid |
| Solvent for Recrystallization | Ethanol / Water | Ethanol |
Characterization Notes: The final product should be characterized by standard analytical techniques.
-
¹H NMR: Expect signals corresponding to the methyl group and the two aromatic protons on the pyrimidine and triazole rings.
-
¹³C NMR: Will confirm the number of unique carbon environments in the fused ring system.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight, and the isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be observed.
Conclusion and Field-Proven Insights
This protocol outlines a reliable and efficient synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, a key building block in modern drug discovery.
Expert Tips for Success:
-
Moisture Control: The chlorination step using POCl₃ is sensitive to moisture. Ensure all glassware is thoroughly dried before use.
-
Safe Quenching: The quenching of excess POCl₃ is highly exothermic. Perform this step slowly, with efficient stirring and cooling in an ice bath to control the reaction rate.
-
Purity of Intermediate: The purity of the 7-hydroxy intermediate directly impacts the yield and purity of the final chloro product. Ensure it is thoroughly washed and dried before proceeding to the chlorination step.
-
Solvent-Free Chlorination: For larger scale syntheses, solvent-free chlorination using equimolar POCl₃ in a sealed reactor can be an environmentally friendlier and efficient alternative, though it requires specialized equipment.[11][13][20]
By following this detailed guide, researchers can confidently synthesize this valuable intermediate, paving the way for the development of novel therapeutics based on the versatile[1][2][3]triazolo[1,5-a]pyrimidine scaffold.
References
- 1. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 15. chemimpex.com [chemimpex.com]
- 16. 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine [cymitquimica.com]
- 17. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | C6H5ClN4 | CID 520127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Efficient One-Pot Synthesis of Triazolo[1,5-a]pyrimidine Derivatives
Introduction: The Strategic Value of the Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a privileged heterocyclic scaffold, recognized for its structural resemblance to endogenous purines, which allows it to modulate various biological pathways.[4][5] This structural motif is central to a wide array of pharmacologically active agents, demonstrating properties that include anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[6][7][8][9][10] The therapeutic potential of TP derivatives has made their synthesis a focal point for researchers in medicinal chemistry and drug development.
Traditionally, the synthesis of such fused heterocyclic systems involves multi-step procedures that can be time-consuming, generate significant waste, and require tedious purification of intermediates. One-pot multicomponent reactions (MCRs) have emerged as a superior strategy, offering a convergent and efficient pathway to complex molecules from simple, readily available starting materials in a single synthetic operation.[11][12][13] These protocols enhance synthetic efficiency, reduce solvent and energy consumption, and align with the principles of green chemistry.
This guide provides detailed, field-proven one-pot protocols for the synthesis of diverse triazolo[1,5-a]pyrimidine derivatives. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and explore modern energy sources like microwave and ultrasound irradiation that dramatically accelerate these transformations.
Protocol 1: Foundational Three-Component Synthesis via Acid Catalysis
This protocol represents one of the most common and reliable methods for constructing the TP scaffold. It involves the condensation of a 3-amino-1,2,4-triazole with an aldehyde and a β-ketoester (e.g., ethyl acetoacetate) in the presence of an acid catalyst. The reaction proceeds through a Biginelli-like pathway, offering high yields and operational simplicity.[4][14]
Reaction Principle and Mechanism
The reaction is typically initiated by the Knoevenagel condensation between the aldehyde and the β-ketoester, catalyzed by the acid, to form an α,β-unsaturated carbonyl intermediate. Subsequently, the 3-amino-1,2,4-triazole undergoes a Michael addition to this intermediate. The final step involves an intramolecular cyclization followed by dehydration to yield the thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine ring system. The acid catalyst is crucial as it activates both the aldehyde carbonyl for the initial condensation and the enone system for the subsequent Michael addition.
Caption: Workflow for the three-component synthesis of triazolo[1,5-a]pyrimidines.
Detailed Experimental Protocol
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the selected aromatic aldehyde (1.0 mmol, 1.0 eq), ethyl acetoacetate (1.0 mmol, 1.0 eq), and 3-amino-1,2,4-triazole (1.0 mmol, 1.0 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol (15 mL) as the solvent, followed by a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will typically form.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove residual reactants. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure triazolo[1,5-a]pyrimidine derivative.
-
Validation: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[4][14][15]
Data Summary: Substrate Scope and Yield
| Entry | Aldehyde (R-CHO) | β-Dicarbonyl | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | 5 | 92 | [4] |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 4 | 95 | [14] |
| 3 | 4-Methoxybenzaldehyde | N-phenylacetoacetamide | 6 | 88 | [4] |
| 4 | 2-Naphthaldehyde | Ethyl Acetoacetate | 5 | 90 | [14] |
Protocol 2: Green & Accelerated Synthesis via Ultrasound Irradiation
The application of non-conventional energy sources can dramatically improve synthetic protocols. Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. This technique often leads to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating.[16][17][18][19]
Reaction Principle and Advantages
This protocol utilizes the cyclocondensation of 3-amino-1,2,4-triazole with β-enaminones or related 1,3-dicarbonyl synthons. The ultrasound energy provides the necessary activation for the reaction, often eliminating the need for a catalyst and reducing reaction times from hours to mere minutes.[16][17] This method is highly regioselective and offers an environmentally friendly alternative to traditional methods.[16]
Caption: Ultrasound-assisted workflow for rapid triazolo[1,5-a]pyrimidine synthesis.
Detailed Experimental Protocol
-
Reaction Setup: In a thick-walled glass vessel, place 3-amino-1,2,4-triazole (1.0 mmol, 1.0 eq) and the appropriate β-enaminone or 1,3-dicarbonyl compound (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add glacial acetic acid (5 mL). While acetic acid is often used, other solvents like ethanol can also be effective.[16][19]
-
Sonication: Place the vessel in an ultrasonic cleaning bath. The reaction is conducted at a controlled temperature (e.g., 99°C) for a short duration, typically ranging from 5 to 20 minutes.[16]
-
Product Isolation: After the irradiation period, cool the mixture to room temperature.
-
Purification: Pour the reaction mixture into ice-cold water. The resulting solid precipitate is collected by vacuum filtration, washed with water, and dried. The product is often obtained in high purity without the need for further chromatographic purification.
Data Summary: Comparison of Ultrasound vs. Conventional Heating
| Substrate (β-enaminone) | Method | Time | Yield (%) | Reference |
| R = Phenyl | Ultrasound | 17 min | 96 | [16] |
| R = Phenyl | Conventional | 16 h | 96 | [16] |
| R = 4-Fluorophenyl | Ultrasound | 10 min | 95 | [16] |
| R = 4-Fluorophenyl | Conventional | 16 h | 94 | [16] |
| R = Thien-2-yl | Ultrasound | 5 min | 96 | [16] |
| R = Thien-2-yl | Conventional | 16 h | 95 | [16] |
Protocol 3: Catalyst-Free Synthesis in a Benign Medium
The development of catalyst-free synthetic methods is a primary goal of sustainable chemistry, as it simplifies reaction procedures, reduces costs, and avoids contamination of the final product with residual metal catalysts.[3] Several one-pot syntheses of TP derivatives have been successfully developed under catalyst-free conditions, often using microwave irradiation to accelerate the reaction.[20][21][22][23]
Reaction Principle and Rationale
This protocol describes a microwave-assisted, catalyst-free reaction between enaminonitriles and benzohydrazides.[20][21][22] The reaction proceeds via a tandem mechanism involving transamidation, nucleophilic addition to the nitrile group, and subsequent intramolecular condensation. Microwave heating provides rapid and uniform heating, which is key to driving the reaction to completion in a short timeframe without the need for a catalyst. The high efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture.
Detailed Experimental Protocol
-
Reagent Loading: In a sealed microwave reaction vessel, combine the enaminonitrile (1.0 mmol, 1.0 eq) and the desired benzohydrazide (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO) or use solvent-free conditions if the reactants are liquid at reaction temperature.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 10-20 minutes.[22][24] The reaction progress can be monitored by TLC after cooling and carefully opening the vessel.
-
Work-up: After cooling the vessel to room temperature, dilute the reaction mixture with water to precipitate the crude product.
-
Purification: Collect the solid by filtration and purify by column chromatography on silica gel or by recrystallization to obtain the desired product.
Data Summary: Scope of Microwave-Assisted Catalyst-Free Synthesis
| Enaminonitrile Substituent | Benzohydrazide Substituent | Time (min) | Yield (%) | Reference |
| Phenyl | Phenyl | 15 | 92 | [22] |
| 4-Methylphenyl | 4-Chlorophenyl | 15 | 89 | [22] |
| Thienyl | Phenyl | 20 | 85 | [22] |
| Phenyl | 4-Nitrophenyl | 15 | 94 | [22] |
Conclusion
The one-pot synthesis of[1][2][3]triazolo[1,5-a]pyrimidine derivatives represents a powerful and efficient approach for accessing this medicinally important scaffold. The protocols outlined here, from classic acid-catalyzed multicomponent reactions to modern ultrasound and microwave-assisted catalyst-free methods, provide researchers with a versatile toolkit. These strategies not only streamline the synthetic process but also align with the growing demand for sustainable and environmentally benign chemical manufacturing. By understanding the underlying mechanisms and leveraging these advanced protocols, scientists in academia and industry can accelerate the discovery and development of novel therapeutic agents based on the triazolopyrimidine core.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 8. researchgate.net [researchgate.net]
- 9. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. One-pot four-component synthesis of highly substituted [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rsisinternational.org [rsisinternational.org]
Application Note: Leveraging the 7-Chloro-triazolo[1,5-a]pyrimidine Scaffold for Antiviral Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Antiviral Scaffolds
The persistent threat of viral diseases, underscored by recent global pandemics, necessitates a continuous and innovative pipeline for novel antiviral therapeutics. A key strategy in modern medicinal chemistry is the concept of the "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets with high affinity.[1] This approach accelerates drug discovery by providing a validated starting point for chemical modification.
Among these frameworks, the 1,2,4-triazolo[1,5-a]pyrimidine (TP) nucleus stands out as a particularly versatile and successful privileged scaffold.[2] Its utility is partly derived from its nature as a bioisostere of purines, the fundamental building blocks of DNA and RNA.[3] This structural mimicry allows TP derivatives to effectively interact with viral enzymes that process nucleic acids, such as polymerases and reverse transcriptases, which are often the primary targets for antiviral drugs.[2][3]
This application guide focuses on 7-Chloro-triazolo[1,5-a]pyrimidine , a pivotal synthetic intermediate. The reactive chlorine atom at the 7-position serves as a versatile chemical handle, enabling the straightforward synthesis of diverse compound libraries through nucleophilic substitution. This allows researchers to systematically explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and favorable pharmacokinetic profiles.
Part I: The Scientific Rationale — Why Triazolo[1,5-a]pyrimidines?
Mechanism of Action & Primary Molecular Targets
The success of the triazolopyrimidine scaffold in antiviral research stems from its ability to target enzymes that are essential for viral replication and often distinct from host cell machinery.[2][4]
-
Viral Polymerases (RdRp & RT): The most common targets are viral polymerases. For many RNA viruses, such as Influenza, Dengue, and Hepatitis C, an RNA-dependent RNA polymerase (RdRp) is responsible for replicating the viral genome.[5] Because mammalian cells do not possess a similar enzyme, the viral RdRp is an ideal and highly selective drug target.[4] TP derivatives have been successfully developed as potent inhibitors of the RdRps of HCV, Dengue virus, and influenza virus.[3][6][7] Similarly, for retroviruses like HIV, the reverse transcriptase (RT) is a key target.[3]
-
Other Viral Enzymes: Beyond polymerases, TP derivatives have shown inhibitory activity against other critical viral enzymes. This includes the HIV-1-associated Ribonuclease H (RNase H), which is required for the degradation of the RNA strand in RNA:DNA hybrids during reverse transcription.[8] In other viruses, like Chikungunya virus, the viral capping enzyme nsP1 has been identified as a target.[9]
The diagram below illustrates a simplified viral replication cycle, highlighting the central role of viral polymerase, a primary target for TP-based inhibitors.
Caption: Simplified workflow of a typical RNA virus replication cycle.
Part II: Experimental Workflow for Antiviral Candidate Evaluation
A structured, multi-stage approach is essential for identifying and validating antiviral candidates derived from the 7-Chloro-triazolo[1,5-a]pyrimidine scaffold. The workflow progresses from broad, cell-based screening to specific, target-based validation and finally to preclinical assessment.
Caption: A typical workflow for antiviral drug discovery.
Protocol 1: High-Throughput Screening (HTS) via Cytopathic Effect (CPE) Reduction Assay
-
Core Objective: To rapidly screen a library of 7-substituted-triazolo[1,5-a]pyrimidine derivatives to identify "hit" compounds that protect host cells from virus-induced death.[10]
-
Causality & Rationale: This cell-based assay is an ideal primary screen because it simultaneously evaluates a compound's ability to inhibit viral replication in a biological context while also providing an initial assessment of cytotoxicity.[11] A positive result indicates the compound is cell-permeable and has an antiviral effect, whether by acting on a viral or host target.
-
Methodology:
-
Cell Seeding: Seed a susceptible host cell line (e.g., Vero cells for Dengue virus, MDCK cells for influenza) into 96-well or 384-well microplates at a predetermined density. Incubate for 18-24 hours to allow for the formation of a confluent monolayer.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Add the compounds to the appropriate wells, leaving some wells for controls.
-
Virus Infection: Infect the cells with a viral dilution that causes 80-90% cell death (CPE) within 3-5 days. The specific multiplicity of infection (MOI) must be optimized for each virus-cell system.
-
Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the virus-cell system until CPE is maximal in the virus control wells.
-
Viability Assessment: Quantify cell viability using a colorimetric or luminescent method. A common choice is an MTS-based reagent (e.g., CellTiter 96® AQueous One Solution) or an ATP-based assay (e.g., CellTiter-Glo®).[11] Read the absorbance or luminescence on a plate reader.
-
-
Self-Validating System (Controls are Critical):
-
Cell Control (CC): Cells + Medium only (no virus, no compound). Represents 100% viability.
-
Virus Control (VC): Cells + Virus (no compound). Represents 0-10% viability (maximum CPE).
-
Toxicity Control (TC): Cells + Compound (no virus). Used to assess compound cytotoxicity.
-
Positive Control: Cells + Virus + a known antiviral drug. Validates assay sensitivity.
-
-
Data Presentation and Analysis:
| Compound ID | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| TP-001 | 4.5 | >100 | >22.2 |
| TP-002 | 15.2 | 25.5 | 1.7 |
| TP-003 | >50 | >100 | N/A |
| Control Drug | 0.8 | >100 | >125.0 |
-
Interpretation: The 50% effective concentration (EC₅₀) is the compound concentration that provides 50% protection from CPE. The 50% cytotoxic concentration (CC₅₀) is the concentration that causes 50% cell death in uninfected cells. The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical measure of the therapeutic window. A high SI (typically >10) is desired for a promising hit compound.
Protocol 2: Target Validation via an In Vitro Enzymatic Assay (RNA-dependent RNA Polymerase)
-
Core Objective: To determine if a "hit" compound from the primary screen directly inhibits the enzymatic activity of its putative molecular target (e.g., the viral RdRp).
-
Causality & Rationale: This biochemical assay provides direct evidence of the mechanism of action.[4] It confirms that the antiviral activity observed in cells is due to the inhibition of a specific viral enzyme and not an off-target or non-specific effect like cytotoxicity.[12]
-
Methodology (Generic Fluorescence-Based Assay):
-
Reagent Preparation: Prepare a reaction buffer containing all necessary components for polymerase activity (e.g., MgCl₂, DTT). Purify the recombinant viral polymerase (e.g., DENV NS5 RdRp).[7] Prepare a single-stranded RNA template and a fluorescent dye that intercalates with double-stranded RNA (e.g., SYBR Green II).
-
Reaction Setup: In a 384-well plate, add the reaction buffer, RNA template, NTPs (ATP, GTP, CTP, UTP), and the fluorescent dye.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include appropriate controls.
-
Reaction Initiation & Monitoring: Initiate the reaction by adding the purified viral polymerase. Immediately place the plate in a real-time fluorescence plate reader. Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C). The fluorescence signal is proportional to the amount of dsRNA product synthesized.
-
-
Self-Validating System (Controls):
-
No Enzyme Control: Complete reaction mix without polymerase. Should show no increase in fluorescence.
-
No Template Control: Complete reaction mix without the RNA template. Should show no activity.
-
Vehicle Control: Complete reaction mix with the solvent used for the compound (e.g., DMSO). Represents 100% enzyme activity.
-
Positive Control: A known inhibitor of the target polymerase. Validates the assay's ability to detect inhibition.
-
-
Data Analysis: Plot the initial reaction rates against the compound concentration. Fit the data to a dose-response curve to determine the 50% inhibitory concentration (IC₅₀) , which is the concentration of the compound required to reduce enzyme activity by 50%.
Protocol 3: Lead Candidate Evaluation in Preclinical Models
-
Core Objective: To evaluate the efficacy, safety, and pharmacokinetic properties of a validated lead compound in a living organism.[]
-
Causality & Rationale: In vitro assays, while essential, cannot predict how a compound will behave in a complex biological system. In vivo studies are crucial to assess factors like absorption, distribution, metabolism, and excretion (ADME), as well as overall therapeutic benefit and potential toxicity before considering human trials.[][14]
-
Methodology (Conceptual Outline for an Influenza Mouse Model):
-
Model Selection: Use a standard animal model, such as BALB/c mice for influenza A virus infection.[15]
-
Toxicity Study: First, determine the maximum tolerated dose (MTD) of the compound in uninfected animals.
-
Efficacy Study:
-
Infect mice intranasally with a standardized lethal or sub-lethal dose of influenza virus.
-
Administer the test compound at various doses (below the MTD) via a relevant route (e.g., oral gavage, intraperitoneal injection) starting at a specific time point relative to infection.
-
Include a vehicle control group (infected, no treatment) and a positive control group (infected, treated with a known drug like oseltamivir).
-
-
Monitoring Endpoints: Monitor the animals daily for key indicators of efficacy:
-
Survival Rate: Record the percentage of surviving animals over a 14-21 day period.
-
Morbidity: Track body weight loss and clinical signs of illness.
-
Viral Load: At specific time points, collect lung tissue to quantify viral titers using plaque assays or qRT-PCR.[]
-
-
-
Data Presentation: Results are typically presented in survival curves (Kaplan-Meier plots) and graphs showing changes in body weight and lung viral titers over time.
| Treatment Group | Survival (%) | Mean Weight Loss (Day 7) | Lung Viral Titer Reduction (log₁₀ PFU/g) |
| Vehicle Control | 0% | 25% | 0 (baseline) |
| TP-Lead (50 mg/kg) | 80% | 8% | 2.5 |
| Oseltamivir | 100% | 5% | 3.1 |
Part III: Synthesis and Derivatization Strategy
The power of 7-Chloro-triazolo[1,5-a]pyrimidine lies in its synthetic accessibility and the reactivity of the C7-chloro group. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of functional groups. This is the cornerstone of building a chemical library for SAR studies.
Caption: Derivatization of the 7-Chloro-triazolo[1,5-a]pyrimidine scaffold.
By reacting the 7-chloro intermediate with various amines, alcohols, thiols, or through metal-catalyzed cross-coupling reactions, chemists can rapidly generate hundreds of analogues.[16][17] This library can then be fed into the screening workflow described in Part II to identify compounds with improved potency and drug-like properties.
Conclusion
The 7-Chloro-triazolo[1,5-a]pyrimidine scaffold represents a validated and highly promising starting point for the discovery of novel antiviral agents. Its identity as a purine bioisostere provides a strong mechanistic rationale for its interaction with essential viral enzymes, particularly polymerases. The synthetic tractability of the 7-chloro position allows for extensive chemical exploration, facilitating the optimization of initial hits into potent and selective lead candidates. The systematic application of the integrated workflow—from high-throughput cellular screening to specific enzymatic assays and preclinical validation—provides a robust pathway for translating the chemical potential of this privileged scaffold into next-generation antiviral therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [1,2,4]Triazolo[1,5-a]pyrimidine derivative (Mol-5) is a new NS5-RdRp inhibitor of DENV2 proliferation and DENV2-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 11. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. Animal Modeling Services for Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. ibtbioservices.com [ibtbioservices.com]
- 16. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution on 7-Chloro-triazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif in numerous pharmacologically active agents.[1][2][3][4] Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][3][4] Consequently, the development of robust synthetic methodologies for the derivatization of this scaffold is of paramount importance. This application note provides a detailed experimental protocol for the nucleophilic substitution on 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, a key intermediate for the synthesis of diverse libraries of 7-substituted analogues for drug discovery and development.
Introduction: The Significance of the Triazolo[1,5-a]pyrimidine Core
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[2][5][6] The versatility of this scaffold stems from its unique electronic properties and its ability to be readily functionalized at various positions. The 7-position, in particular, is a critical site for modification, as substituents at this position can significantly modulate the pharmacological profile of the molecule.
The chlorine atom at the 7-position of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing nature of the fused triazole ring and the pyrimidine nitrogen atoms, which stabilize the intermediate Meisenheimer complex formed during the reaction.[7][8] This inherent reactivity makes 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine an ideal precursor for the introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic substitution on 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine proceeds via a well-established addition-elimination mechanism. The key steps are:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 7-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group.
The presence of the electron-withdrawing triazole ring is crucial for stabilizing the negative charge in the Meisenheimer complex, thereby facilitating the reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution on 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Caption: General workflow for nucleophilic substitution.
Detailed Experimental Protocol
This protocol provides a general method for the reaction of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine with a generic amine nucleophile. The conditions can be adapted for other nucleophiles such as alcohols and thiols.
Materials and Reagents:
-
Nucleophile (e.g., substituted amine, 1.1 equivalents)
-
Base (e.g., K2CO3 or DIPEA, 1.5-2.0 equivalents)
-
Solvent (e.g., DMF, CH3CN, or NMP)
-
Dichloromethane (DCM)
-
Water (H2O)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
To a solution of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 equivalent) in the chosen solvent (e.g., DMF, 0.1-0.5 M), add the nucleophile (1.1 equivalents) and the base (e.g., K2CO3, 2.0 equivalents).
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as dichloromethane or ethyl acetate.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-substituted-[1][2][3]triazolo[1,5-a]pyrimidine.
Data Presentation: Representative Reaction Data
The following table summarizes typical reaction parameters and outcomes for the nucleophilic substitution on 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine with various nucleophiles.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K2CO3 | DMF | 80 | 3 | 94[10] |
| 2 | Substituted Phenol | NaOH | CH3CN | 80 | 1 | Not Reported[11] |
| 3 | Substituted Alkyl Bromide | N/A (with KI) | DMF | 80 | 3 | Variable[9] |
| 4 | 2-(4-piperidyl)-2-propanol | N/A | DCM | RT | 1 | Not Reported[10] |
Trustworthiness: Self-Validating Systems
To ensure the reliability and reproducibility of this protocol, several in-process controls and characterization techniques are essential:
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and to check for the formation of any side products.
-
Structural Confirmation: The identity and purity of the final product must be confirmed by spectroscopic methods:
-
1H and 13C NMR: To confirm the chemical structure and the successful incorporation of the nucleophile.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
-
Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC).
Conclusion
The nucleophilic substitution reaction on 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine is a robust and versatile method for the synthesis of a diverse range of 7-substituted derivatives. The protocol outlined in this application note provides a reliable and reproducible procedure for researchers in the field of medicinal chemistry and drug discovery. The straightforward nature of the reaction, coupled with the high reactivity of the starting material, makes it an invaluable tool for the rapid generation of compound libraries for biological screening.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
7-Chloro-triazolo[1,5-a]pyrimidine: A Privileged Scaffold for Modern Kinase Inhibitor Discovery
7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine: A Privileged Scaffold for Modern Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2]triazolo[1,5-a]pyrimidine (TP) core is a versatile and privileged scaffold in medicinal chemistry, recognized for its role in a variety of pharmacologically active agents, including numerous kinase inhibitors targeting cancers and inflammatory diseases.[1][3] Its structural resemblance to the native purine ring allows it to effectively compete for the ATP-binding site of many kinases.[4] This guide focuses on a key derivative, 7-chloro-[1][3][2]triazolo[1,5-a]pyrimidine, a highly adaptable building block for the synthesis of kinase inhibitor libraries. We will explore the chemical rationale behind its utility, provide a detailed, field-tested protocol for its derivatization via nucleophilic aromatic substitution (SNAr), and present a standardized workflow for evaluating the synthesized compounds in a robust in vitro kinase assay.
The[1][2][3]triazolo[1,5-a]pyrimidine Scaffold: A Chemical Perspective
The power of the 7-chloro-[1][2]triazolo[1,5-a]pyrimidine scaffold lies in its chemical reactivity and modularity. The fused ring system consists of an electron-rich triazole ring and an electron-deficient pyrimidine ring. The presence of multiple nitrogen atoms makes the pyrimidine ring electron-deficient, which in turn activates the chlorine atom at the C7 position, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions.
Why this matters: This activated chlorine is the linchpin for library synthesis. It allows for the straightforward introduction of a wide array of nucleophiles, most commonly primary and secondary amines, under mild reaction conditions. Each unique amine introduced becomes a new "R-group," creating a diverse library of compounds from a single, common starting material. This modular approach is highly efficient for exploring the structure-activity relationship (SAR) of a new inhibitor series.[5]
General Synthetic Strategy: Library Generation via SNAr
The core strategy for leveraging 7-chloro-[1][3][2]triazolo[1,5-a]pyrimidine is a one-step SNAr reaction. This reaction is typically performed by heating the chloro-scaffold with a diverse collection of amine-containing building blocks in the presence of a non-nucleophilic base.
Caption: General workflow for kinase inhibitor library synthesis.
Detailed Protocol: Synthesis of a Representative Kinase Inhibitor
This protocol details the synthesis of N-(3-ethynylphenyl)-[1][3][2]triazolo[1,5-a]pyrimidin-7-amine, a hypothetical but representative example of a kinase inhibitor derived from the 7-chloro scaffold.
Materials and Equipment
-
Reagents: 7-chloro-[1][3][2]triazolo[1,5-a]pyrimidine, 3-ethynylaniline, N,N-Diisopropylethylamine (DIPEA), 2-Propanol (IPA), Ethyl acetate (EtOAc), Hexanes, Deionized water, Brine.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stir plate and stir bar, heating mantle, rotary evaporator, thin-layer chromatography (TLC) plates (silica), UV lamp, glass column for chromatography, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add 7-chloro-[1][3][2]triazolo[1,5-a]pyrimidine (1.0 eq, e.g., 500 mg).
-
Add 2-propanol (10 mL) to dissolve the starting material.
-
Add 3-ethynylaniline (1.1 eq).
-
Causality Note: A slight excess of the amine nucleophile ensures the complete consumption of the limiting electrophile, driving the reaction to completion.
-
-
Add DIPEA (2.5 eq).
-
Causality Note: DIPEA acts as a non-nucleophilic organic base to scavenge the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexanes). The reaction is typically complete within 4-12 hours. A new, more polar spot corresponding to the product should appear, and the starting material spot should disappear.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent.
-
Redissolve the crude residue in ethyl acetate (25 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Causality Note: The water wash removes the DIPEA-HCl salt and any remaining water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification and Characterization
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%).
-
Characterization: Combine the pure fractions and concentrate in vacuo to yield the final product as a solid. Confirm the structure and purity using standard analytical techniques such as 1H NMR, LC-MS, and HRMS.
Application Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
After synthesis, the compound's biological activity must be assessed. The ADP-Glo™ Kinase Assay is a common, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6][7] Less ADP produced in the presence of an inhibitor corresponds to higher inhibitory activity.
Caption: Workflow for a typical ADP-Glo™ in vitro kinase assay.[8]
Step-by-Step Procedure (384-well plate format)
-
Compound Plating: Prepare a serial dilution of the synthesized inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense the diluted compounds into a 384-well assay plate. Include positive (no inhibitor, DMSO only) and negative (no kinase) controls.
-
Kinase Reaction:
-
Add the target kinase enzyme diluted in kinase buffer to each well.
-
Initiate the reaction by adding a mixture of the appropriate substrate and ATP.[9] The final reaction volume is typically 5-10 µL.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
-
Signal Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10] Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent (double the initial reaction volume) to convert the ADP to ATP and generate a luminescent signal.[10] Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The raw luminescence data is converted to percent inhibition relative to the controls. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is then calculated by fitting the data to a four-parameter dose-response curve.
Structure-Activity Relationship (SAR) Insights
The true value of this synthetic approach is realized when the biological data from a library of compounds is analyzed. By comparing the IC50 values of analogs with different R-groups, researchers can deduce critical SAR trends.[11]
| Compound ID | R-Group (from Amine) | Target Kinase IC50 (nM) |
| REF-01 | Phenyl | 520 |
| LIB-01 | 4-Fluorophenyl | 215 |
| LIB-02 | 3-Ethynylphenyl | 85 |
| LIB-03 | 3-(Trifluoromethyl)phenyl | 150 |
| LIB-04 | 3-Methoxyphenyl | 450 |
| LIB-05 | Pyridin-3-yl | 98 |
| Table 1: Representative SAR data for a hypothetical series of inhibitors against a target kinase. This data is for illustrative purposes only. |
From this hypothetical data, one could infer:
-
Electronic Effects: Small electron-withdrawing groups (fluoro, trifluoromethyl) on the phenyl ring are generally favorable compared to the unsubstituted phenyl ring.
-
Hydrogen Bonding: The introduction of a nitrogen atom (pyridin-3-yl) is well-tolerated and may offer a hydrogen bond acceptor site.
-
Steric/Conformational Effects: The rigid, linear ethynyl group at the meta-position provides a significant potency boost, suggesting it may be accessing a specific sub-pocket in the kinase active site.
These insights are crucial for guiding the next round of inhibitor design toward more potent and selective compounds.
Conclusion
7-Chloro-[1][3][2]triazolo[1,5-a]pyrimidine is a powerful and commercially available building block for the rapid development of kinase inhibitors. Its activated C7 position allows for efficient diversification through nucleophilic aromatic substitution, enabling the systematic exploration of structure-activity relationships. The straightforward synthetic protocols, combined with robust biochemical assays, provide a clear and effective path from chemical synthesis to biological insight, accelerating the discovery of novel therapeutic agents.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 1,2,4-Triazolo[1,5-a]pyrimidine Core
Introduction: The Versatility of the 1,2,4-Triazolo[1,5-a]pyrimidine Scaffold
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged heterocyclic system of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structural resemblance to endogenous purines allows it to function as a bioisostere, leading to a wide array of pharmacological activities, including anticancer and antimicrobial properties.[3][4] Marketed drugs such as Trapidil, for the treatment of angina, underscore the therapeutic potential of this core structure. The ability to strategically introduce a variety of functional groups onto the TP core is paramount for modulating its physicochemical properties, biological activity, and potential for creating advanced materials.
This guide provides a comprehensive overview of key functionalization strategies for the 1,2,4-triazolo[1,5-a]pyrimidine core, with a focus on practical, laboratory-scale protocols. We will delve into the rationale behind common synthetic transformations, including halogenation, nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and direct C-H functionalization. Each section is designed to provide researchers, scientists, and drug development professionals with the necessary details to successfully synthesize and diversify this important class of molecules.
Part 1: Halogenation of the 1,2,4-Triazolo[1,5-a]pyrimidine Core: Gateway to Further Functionalization
Halogenated 1,2,4-triazolo[1,5-a]pyrimidines are versatile intermediates, serving as key precursors for a multitude of subsequent functionalization reactions, most notably palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The introduction of a halogen atom at a specific position is a critical first step in many synthetic routes.
Protocol 1: Synthesis of 7-Chloro-5-phenyl-[5][6][7]triazolo[1,5-a]pyrimidine
This protocol details the conversion of a 7-hydroxy-triazolopyrimidine to its corresponding 7-chloro derivative, a common precursor for further modifications at the C7 position.
Reaction Scheme:
Caption: Chlorination of 7-hydroxy-triazolopyrimidine.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add 5-phenyl-[5][6][7]triazolo[1,5-a]pyrimidin-7-ol (1.0 g, 4.71 mmol).
-
Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours. The solid should dissolve to form a clear solution.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-chloro-5-phenyl-[5][6][7]triazolo[1,5-a]pyrimidine as a white solid.[8]
Expected Yield: ~85%
Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring in the TP scaffold makes it susceptible to nucleophilic aromatic substitution, particularly when activated by a leaving group such as a halogen at the C5 or C7 position. This reaction is a straightforward and widely used method for introducing amine, alkoxy, and thioalkoxy functionalities.
Protocol 2: Amination of 7-Chloro-5-methyl-[5][6][7]triazolo[1,5-a]pyrimidine
This protocol provides a greener and efficient method for the amination of a 7-chloro-triazolopyrimidine using polyethylene glycol (PEG-400) as a recyclable solvent.
Reaction Workflow:
Caption: Workflow for SNAr amination in PEG-400.
Materials:
-
Amine of choice (e.g., morpholine, piperidine)
-
Polyethylene glycol (PEG-400)
-
Reaction vial with a stirrer bar
-
Heating block or oil bath
-
Water
-
Filtration apparatus
Procedure:
-
In a reaction vial, combine 7-chloro-5-methyl-[5][6][7]triazolo[1,5-a]pyrimidine (50 mg, 0.297 mmol) and the desired amine (0.594 mmol, 2.0 equivalents).
-
Add PEG-400 (2 mL) to the vial.
-
Heat the reaction mixture to 120 °C with stirring for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.[5]
Representative Yields:
| Amine | Product | Yield (%) |
| Morpholine | 4-(5-Methyl-[5][6][7]triazolo[1,5-a]pyrimidin-7-yl)morpholine | 88 |
| Piperidine | 7-(Piperidin-1-yl)-5-methyl-[5][6][7]triazolo[1,5-a]pyrimidine | 90 |
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For the 1,2,4-triazolo[1,5-a]pyrimidine core, these reactions are instrumental in forming C-C and C-N bonds, allowing for the introduction of a wide range of substituents.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Bromo-Substituted Triazolopyrimidine
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and a halide. This protocol provides a general guideline for the coupling of a bromo-substituted triazolopyrimidine with a boronic acid.
Catalytic Cycle:
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Materials:
-
Bromo-substituted 1,2,4-triazolo[1,5-a]pyrimidine (e.g., 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., XPhosPdG2)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., THF)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add the bromo-substituted triazolopyrimidine (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., XPhosPdG2, 5 mol%) and the ligand (e.g., XPhos, 5 mol%).
-
Add the anhydrous solvent (e.g., THF) via syringe.
-
Heat the reaction mixture to 80 °C (or as optimized) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by flash column chromatography.[9]
Protocol 4: Buchwald-Hartwig Amination of a Chloro-Substituted Triazolopyrimidine
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, offering a broader substrate scope than traditional SNAr reactions. This protocol provides a general procedure that can be adapted for the amination of chloro-substituted triazolopyrimidines.
General Workflow:
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
Chloro-substituted 1,2,4-triazolo[1,5-a]pyrimidine
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-5 mol%), ligand (1.2-6 mol%), and base (1.5-2.0 equiv.) to a dry Schlenk tube.
-
Add the chloro-substituted triazolopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.[6][10]
Part 4: Direct C-H Functionalization
Direct C-H functionalization is an increasingly important strategy in organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. The 1,2,4-triazolo[1,5-a]pyrimidine core can undergo direct C-H functionalization, with the C7 position being particularly susceptible to such transformations.
Protocol 5: Palladium-Catalyzed Direct C-H Arylation at the C7 Position (Representative Protocol)
This representative protocol outlines a plausible approach for the direct arylation of the C7 position of a 1,2,4-triazolo[1,5-a]pyrimidine, based on established methods for related heterocycles. Optimization of the catalyst, oxidant, and directing group (if necessary) is often required.
Reaction Principle:
Caption: Principle of direct C-H arylation.
Materials:
-
1,2,4-Triazolo[1,5-a]pyrimidine substrate
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Oxidant (e.g., Ag₂CO₃, K₂S₂O₈)
-
Additive/Ligand (e.g., pivalic acid, phosphine ligand)
-
High-boiling point solvent (e.g., DMF, DMAc)
-
Reaction tube
Procedure:
-
To a reaction tube, add the 1,2,4-triazolo[1,5-a]pyrimidine substrate (1.0 equiv.), the aryl halide (1.5-2.0 equiv.), the palladium catalyst (5-10 mol%), and the oxidant (2.0 equiv.).
-
Add the additive/ligand if required.
-
Add the solvent.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Note: The conditions for direct C-H functionalization are highly substrate-dependent and require careful optimization.
Conclusion
The functionalization of the 1,2,4-triazolo[1,5-a]pyrimidine core is a rich and diverse field of synthetic chemistry. The protocols outlined in this guide provide a solid foundation for researchers to explore the derivatization of this important scaffold. From the initial installation of a reactive handle via halogenation to the sophisticated construction of C-C and C-N bonds through cross-coupling and direct C-H functionalization, the methods described herein empower the synthesis of novel molecules for a wide range of applications in drug discovery and materials science. As with any synthetic procedure, careful optimization of reaction conditions is key to achieving the desired outcomes.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo-[1,5-a]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Application Notes and Protocols for In Vitro Evaluation of 7-Chloro-triazolo[1,5-a]pyrimidine Derivatives
Introduction: The Triazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
The[1][2]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[3][4] As a bioisostere for the natural purine ring system, it serves as an excellent framework for designing inhibitors that target ATP-binding sites in enzymes, particularly protein kinases.[5] The 7-chloro derivative, specifically, is a key synthetic intermediate that allows for further chemical modification to develop potent and selective therapeutic agents.[6][7]
Derivatives of this scaffold have demonstrated significant potential as antiproliferative agents by inhibiting multiple protein kinases that are critical for tumor growth and survival.[8] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making multi-target kinase inhibitors an attractive strategy to overcome drug resistance.[8][9] Key targets for triazolo[1,5-a]pyrimidine derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin Receptor Kinase A (TrKA).[8][9][10]
This guide provides a comprehensive suite of in vitro assay protocols designed to characterize the activity of novel 7-Chloro-triazolo[1,5-a]pyrimidine derivatives, from direct enzyme inhibition to cellular target engagement and downstream phenotypic effects. These protocols are designed for researchers in drug discovery and chemical biology to generate robust and reproducible data.
The MAPK/ERK Signaling Cascade: A Common Target
Many receptor tyrosine kinases (RTKs) like EGFR and VEGFR2, as well as downstream kinases, converge on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[11] This cascade is a central regulator of cell proliferation, differentiation, and survival. Its dysregulation is a major driver in many cancers, making it a critical pathway to assess when evaluating potential kinase inhibitors.[11]
Section 1: Biochemical Assay for Direct Kinase Inhibition
The first critical step in characterizing a potential inhibitor is to determine its direct effect on the enzymatic activity of its purified target protein(s). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for quantifying kinase activity and inhibitor potency (IC₅₀).[11][12]
Assay Principle: TR-FRET Kinase Assay
This homogenous assay measures the phosphorylation of a biotinylated peptide substrate by a kinase.[11] A terbium (Tb)-labeled antibody specific to the phosphorylated residue is used for detection. When this antibody binds the phosphorylated peptide, which is in turn bound to a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2), the donor (Tb) and acceptor are brought into proximity. Excitation of the terbium donor results in energy transfer (FRET) to the acceptor, generating a specific fluorescent signal that is proportional to the level of substrate phosphorylation. An inhibitor will reduce kinase activity, leading to a decrease in the TR-FRET signal.[11]
Protocol 1.1: Universal In Vitro Kinase TR-FRET Assay
This protocol is a universal template and should be optimized for each specific kinase-substrate pair. ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate determination of competitive inhibitor potency.[13]
Materials:
-
Purified, active kinase of interest (e.g., EGFR, CDK2, TrKA)
-
Biotinylated peptide substrate specific for the kinase
-
Test Compound (7-Chloro-triazolo[1,5-a]pyrimidine derivative) dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Adenosine triphosphate (ATP)
-
Detection Reagents: Terbium-labeled anti-phospho-specific antibody and Streptavidin-XL665
-
Stop/Detection Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM EDTA, 0.01% Brij-35)
-
Low-volume 384-well white plates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Then, dilute this series into Kinase Assay Buffer to create a 4X final assay concentration stock.[13] The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the 4X compound dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[13]
-
Add 5 µL of a 4X kinase solution (prepared in Kinase Assay Buffer) to all wells except the "no enzyme" controls.
-
Gently mix the plate and incubate for 20-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]
-
-
Initiate Kinase Reaction:
-
Prepare a 2X Substrate/ATP solution in Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells. The final reaction volume is 20 µL.[13]
-
Cover the plate and incubate for 60-90 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
-
Stop Reaction and Detect:
-
Prepare the detection mix by diluting the Tb-antibody and SA-XL665 in Stop/Detection Buffer according to the manufacturer's recommendation.
-
Add 10 µL of the detection mix to all wells. The EDTA in the buffer will chelate Mg²⁺, stopping the kinase reaction.[13]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, with excitation at ~340 nm and emission at ~620 nm (terbium) and ~665 nm (acceptor).
-
Data Analysis: Calculate the 665/620 emission ratio. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Summary:
| Kinase Target | Example Derivative | Reported IC₅₀ (µM)[8][9] |
| EGFR | Compound 12b | 2.19 |
| VEGFR2 | Compound 12b | 2.95 |
| CDK2 | Compound 6t | 0.09 |
| TrKA | Compound 6s | 0.45 |
| FAK | Compound 12b | 6.30 |
Section 2: Cell-Based Assays for Target Engagement and Pathway Modulation
While biochemical assays confirm direct enzyme inhibition, it is crucial to verify that the compound can enter cells and bind to its intended target in a complex physiological environment.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to assess drug-target engagement in intact cells or cell lysates.[14][15] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation.[16][17]
Rationale for Use: A positive result in a CETSA experiment provides direct evidence that the triazolopyrimidine derivative reaches and engages its kinase target within the cell, a critical step for validating its mechanism of action.[18]
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvest and Aliquot: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[18]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Fractions: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[18]
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration and normalize all samples.
-
Analyze the amount of soluble target kinase remaining at each temperature point using Western blotting.
-
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle- and compound-treated samples. A shift of the melting curve to higher temperatures in the presence of the compound indicates target engagement.[16]
Protocol 2.2: Western Blotting for Downstream Pathway Modulation (p-ERK1/2)
To confirm that target engagement translates into a functional effect, we can measure the phosphorylation status of downstream signaling nodes. For many kinase targets of triazolopyrimidines, a key downstream effector is ERK.[19] A reduction in phosphorylated ERK (p-ERK) upon compound treatment indicates successful inhibition of the upstream pathway.[20]
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., A549, HeLa) and grow to ~70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Compound Incubation: Pre-incubate cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor (e.g., 50 ng/mL EGF for EGFR pathway) for 10-15 minutes to induce robust ERK phosphorylation. Include an unstimulated control.
-
Lysis: Immediately place plates on ice, aspirate the media, and wash twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[20] Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Protein Quantification: Incubate lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Resolve proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[1]
-
-
Stripping and Re-probing:
-
Critical Step: To ensure observed changes are due to phosphorylation status and not protein degradation, the same membrane must be probed for total ERK levels.
-
Strip the membrane using a mild stripping buffer, then re-block and probe with a primary antibody against total ERK1/2.[1] A loading control like GAPDH or β-actin should also be probed.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. A dose-dependent decrease in the p-ERK/total ERK ratio indicates effective pathway inhibition.[20]
Section 3: Phenotypic Assay for Cellular Viability
The ultimate goal of an anti-cancer agent is to inhibit cell proliferation or induce cell death. The MTT assay is a classic, colorimetric method to assess cell viability and cytotoxicity by measuring the metabolic activity of a cell population.[21][22]
Assay Principle: MTT Assay
The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active, viable cells.[22] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[2]
Protocol 3.1: MTT Cell Proliferation and Cytotoxicity Assay
Materials:
-
Cancer cell lines of interest (e.g., NCI-60 panel)
-
Complete cell culture medium
-
Test Compound stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[21]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[2][23]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and allow them to adhere overnight.[23]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO) and wells with medium only for background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.[23]
-
Addition of MTT: Add 10-20 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.
-
Incubation for Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[2] During this time, viable cells will convert the MTT to purple crystals.
-
Solubilization:
-
Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[21] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[21]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of compound concentration and fit the curve to determine the IC₅₀ value.
Example Data:
| Cell Line | Cancer Type | Example Derivative IC₅₀ (µM)[8][24] |
| MGC-803 | Gastric Cancer | 10.63 (Compound 12b) |
| A549 | Lung Cancer | 1.02 (Compound 26) |
| HeLa | Cervical Cancer | 0.75 (Compound 26) |
| NCI-H460 | Lung Cancer | <10 (Broad activity) |
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. news-medical.net [news-medical.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Triazolopyrimidines in Agricultural Chemistry: A Senior Application Scientist's Guide
Introduction to Triazolopyrimidines
The triazolopyrimidine scaffold is a privileged heterocyclic structure in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1][2] This guide delves into the critical applications of triazolopyrimidines in the agrochemical sector, providing researchers, scientists, and professionals in drug development with a comprehensive understanding of their utility. Triazolopyrimidines are a class of fused heterocyclic compounds formed by the fusion of a triazole ring with a pyrimidine ring. This unique structural motif serves as a versatile backbone for designing potent and selective herbicides, fungicides, and even emerging insecticides.[2] Their efficacy stems from their ability to interact with specific biological targets in weeds, fungi, and insects, often at low application rates, making them a cornerstone of modern crop protection.[3][4]
This document will explore the mechanistic underpinnings of these compounds, offer detailed protocols for their evaluation, and provide insights into the nuances of their application in a research and development setting.
Section 1: Triazolopyrimidine Herbicides - The ALS Inhibitors
A significant class of triazolopyrimidine agrochemicals functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3][5] This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4][6][7] This inhibition leads to a deficiency in these essential amino acids, which halts cell division and protein synthesis, ultimately causing cessation of plant growth and death.[8][9]
Mechanism of Action
Triazolopyrimidine herbicides, such as florasulam, diclosulam, and flumetsulam, are potent, selective, and low-dose-rate herbicides.[10][11][12][13] They belong to the Group 2 herbicides as classified by the Herbicide Resistance Action Committee (HRAC), a group that also includes sulfonylureas and imidazolinones.[5][14] The ALS enzyme is an ideal target for herbicides because it is present in plants and microorganisms but not in animals, contributing to their favorable toxicological profile for humans and wildlife.[3][4]
The inhibition of ALS by triazolopyrimidines is a slow-acting process. Following application, susceptible plants cease to grow almost immediately, but the visual symptoms of chlorosis (yellowing) and necrosis may take several days to two weeks to appear, depending on environmental conditions and the plant's growth stage.[8]
Diagram 1: Mechanism of Action of Triazolopyrimidine Herbicides
Caption: Inhibition of Acetolactate Synthase (ALS) by triazolopyrimidine herbicides.
Protocol for Evaluating Herbicidal Activity of Triazolopyrimidines
This protocol outlines a greenhouse-based experiment to assess the efficacy of a novel triazolopyrimidine herbicide on target weed species and determine crop selectivity.[15][16][17]
Materials:
-
Test triazolopyrimidine compound (technical grade)
-
Solvent (e.g., acetone with 0.5% v/v Tween 20 as a surfactant)
-
Seeds of target weed species (e.g., Common Chickweed - Stellaria media) and a crop species (e.g., Wheat - Triticum aestivum)
-
Pots (10 cm diameter) filled with a standard greenhouse potting mix
-
Controlled environment greenhouse (e.g., 25/20°C day/night, 16h photoperiod)
-
Calibrated laboratory track sprayer with a flat-fan nozzle for uniform application
Procedure:
-
Plant Propagation:
-
Sow seeds of the weed and crop species in separate pots.
-
Grow plants in the greenhouse until they reach the 2-4 true leaf stage, a period of active growth making them susceptible to herbicides.[18]
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in the chosen solvent system.
-
Create a series of dilutions to test a range of application rates (e.g., corresponding to 1, 10, 50, 100, 200 g active ingredient per hectare).
-
The surfactant is crucial for ensuring proper adhesion and penetration of the herbicide on the leaf surface.
-
-
Herbicide Application:
-
Arrange the pots in the track sprayer.
-
Apply the herbicide solutions evenly to the plant foliage. The spray volume should be consistent with typical field applications (e.g., 200 L/ha).
-
Include a negative control (solvent + surfactant only) and a positive control (a commercial triazolopyrimidine herbicide like florasulam).
-
-
Post-Application Incubation and Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT), using a scale of 0% (no effect) to 100% (plant death).
-
At 21 DAT, harvest the above-ground biomass for each pot.
-
-
Data Collection and Analysis:
-
Dry the harvested biomass in an oven at 70°C for 48 hours and record the dry weight.
-
Calculate the percent growth reduction compared to the negative control.
-
Use the data to perform a dose-response analysis and determine the GR₅₀ value (the dose required to cause a 50% reduction in growth) for both the weed and crop species. This allows for the calculation of a selectivity index.
-
Table 1: Example Efficacy Data for a Triazolopyrimidine Herbicide
| Application Rate (g a.i./ha) | Stellaria media Growth Reduction (%) | Triticum aestivum Injury (%) |
| 10 | 35 | 2 |
| 50 | 78 | 5 |
| 100 | 95 | 12 |
| 200 | 100 | 28 |
Resistance Management
The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed species.[14][19][20] Resistance is often conferred by single amino acid substitutions in the ALS gene, which prevent the herbicide from binding effectively.[20] To mitigate resistance, it is crucial to use triazolopyrimidine herbicides as part of an integrated weed management program that includes rotating herbicides with different modes of action and using tank mixtures.[14][19]
Section 2: Triazolopyrimidine Fungicides
While the herbicidal applications are more prominent, the triazolopyrimidine scaffold is also present in effective fungicides.[1][21][22] These compounds can disrupt fungal growth and development through various mechanisms of action.
Mechanism of Action
Ametoctradin is a notable triazolopyrimidine fungicide that belongs to the Quinone outside Inhibitors (QoIs) class.[1] It targets the mitochondrial respiratory chain in fungi by inhibiting the cytochrome bc1 complex (Complex III), which disrupts ATP production and ultimately leads to fungal cell death.[1] Other triazolopyrimidine derivatives have been synthesized and show promise by targeting different fungal pathways.[23]
Diagram 2: General Workflow for Fungicide Efficacy Screening
Caption: High-level workflow for screening triazolopyrimidine compounds for fungicidal activity.
Protocol for In Vitro Fungicidal Assay (Poisoned Food Technique)
This protocol describes a standard method to evaluate the direct inhibitory effect of a triazolopyrimidine compound on the mycelial growth of a pathogenic fungus.[24][25][26]
Materials:
-
Test triazolopyrimidine compound
-
Solvent (e.g., DMSO or acetone)
-
Potato Dextrose Agar (PDA) medium
-
Actively growing cultures of a target pathogenic fungus (e.g., Botrytis cinerea)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Amended Media:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the medium in a water bath to approximately 50-55°C.
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent-only control must be included.
-
-
Inoculation:
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using the cork borer, cut a 5 mm mycelial plug from the leading edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
-
Incubation and Assessment:
-
Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
Determine the EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth) through probit analysis or logarithmic regression.
-
Section 3: Triazolopyrimidines in Insect Control
The development of triazolopyrimidines as insecticides is a more recent and less explored area compared to their use as herbicides and fungicides. However, the structural versatility of the triazolopyrimidine scaffold makes it a promising template for the discovery of novel insecticidal compounds. Research in this area is ongoing, with a focus on identifying new target sites in insects that can be effectively modulated by this class of chemistry.
Section 4: Analytical Methods for Residue Analysis
To ensure food safety and environmental protection, sensitive analytical methods are required to detect and quantify triazolopyrimidine residues in soil, water, and crops.[27] Methods such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have been developed for the simultaneous determination of multiple triazolopyrimidine herbicides at very low concentrations.[28] These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances from the sample matrix.[28][29]
Conclusion
Triazolopyrimidines are a cornerstone of modern agricultural chemistry, with their primary impact being in weed management through the potent inhibition of the ALS enzyme. Their utility extends to fungal disease control, and their potential as insecticides is an active area of research. The detailed protocols provided herein offer a standardized approach for the evaluation of new triazolopyrimidine derivatives, ensuring robust and reproducible data generation. As challenges such as herbicide resistance continue to grow, the continued exploration and rational design of novel triazolopyrimidine-based agrochemicals will be essential for sustainable crop production.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wssa.net [wssa.net]
- 6. peptechbio.com [peptechbio.com]
- 7. pomais.com [pomais.com]
- 8. nbinno.com [nbinno.com]
- 9. Diclosulam 84% WG Online | Diclosulam 84% WG Manufacturer and Suppliers [scimplify.com]
- 10. nbinno.com [nbinno.com]
- 11. Study on the efficacy of Florasulam herbicide (Florex 10%WP) compared to common herbicides for controlling broadleaved weeds in wheat fields [aj.areeo.ac.ir]
- 12. icl-growingsolutions.com [icl-growingsolutions.com]
- 13. Florasulam Herbicide – Selective, Low-Rate Broadleaf Control [cnagrochem.com]
- 14. Distribution and management of herbicide resistance in broad-leaved weeds | AHDB [ahdb.org.uk]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 19. corteva.com [corteva.com]
- 20. Resistance of weeds to ALS-inhibiting herbicides: what have we learned? | Weed Science | Cambridge Core [cambridge.org]
- 21. WO2005082147A1 - Fungicide mixtures based on a triazolopyrimidine derivative - Google Patents [patents.google.com]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 23. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijcmas.com [ijcmas.com]
- 27. researchgate.net [researchgate.net]
- 28. Rapid residue analysis of four triazolopyrimidine herbicides in soil, water, and wheat by ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Analysis of triazolopyrimidine herbicides in soils using field-enhanced sample injection-coelectroosmotic capillary electrophoresis combined with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 7-Chloro-triazolo[1,5-a]pyrimidine Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with 7-Chloro-triazolo[1,5-a]pyrimidine derivatives. This class of compounds, while promising for its diverse biological activities, often presents significant hurdles in achieving adequate aqueous solubility for biological screening and preclinical development.[1][2] This document provides a logical, step-by-step approach to diagnosing and overcoming these issues, moving from fundamental principles to advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this heterocyclic system.
Q1: Why are my 7-Chloro-triazolo[1,5-a]pyrimidine derivatives so poorly soluble in aqueous buffers?
A1: The low aqueous solubility of this scaffold typically stems from a combination of factors inherent to its molecular structure:
-
High Crystallinity: The planar, aromatic nature of the fused triazolopyrimidine ring system facilitates strong intermolecular π-π stacking interactions in the solid state. This leads to a highly stable crystal lattice that requires significant energy to break apart during dissolution.[3]
-
Lipophilicity: The chloro- substituent significantly increases the lipophilicity (hydrophobicity) of the molecule, favoring partitioning into non-polar environments over aqueous media.
-
Weak Basicity: The nitrogen atoms in the triazole and pyrimidine rings confer weak basicity.[4][5] In neutral aqueous solutions (pH ~7.4), the molecule is largely un-ionized, limiting its interaction with polar water molecules.
Q2: What are the most straightforward, first-line strategies I should attempt to solubilize my compound for an initial in vitro assay?
A2: For preliminary screening, the goal is often to achieve a sufficient stock concentration (e.g., 10-20 mM) that can be diluted into the final assay buffer. The most common and effective initial approaches are:
-
Use of Co-solvents: Prepare the stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds.[6]
-
pH Adjustment: If the assay conditions permit, acidifying the medium can protonate the basic nitrogen centers on the heterocyclic core, forming a more soluble salt in situ.[7][8]
-
Heating: Gently warming the solution can sometimes help overcome the activation energy of dissolution, but be cautious of potential compound degradation. Always check for precipitation upon cooling.
Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What is happening and how can I fix it?
A3: This is a classic problem known as "antisolvent precipitation." Your compound is soluble in the high-concentration organic solvent (DMSO) but crashes out when the solution becomes predominantly aqueous upon dilution. To mitigate this, you can:
-
Decrease the Stock Concentration: A lower stock concentration (e.g., 1 mM instead of 10 mM) may stay in solution upon dilution.
-
Incorporate Surfactants: Adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the final assay buffer can help stabilize the compound in a micellar formulation.[8]
-
Use a Co-solvent System: Instead of 100% DMSO, try a co-solvent mixture for your stock, such as DMSO/Ethanol or DMSO/PEG-400. This can sometimes improve the transition into the aqueous phase.[8][9]
Part 2: In-Depth Troubleshooting Guides
When simple methods are insufficient, a more systematic approach is required. The following guides provide detailed protocols and the scientific rationale for advanced solubility enhancement techniques.
Troubleshooting Workflow
Before diving into specific techniques, it's helpful to have a logical workflow. The following diagram outlines a systematic process for addressing solubility issues with your derivatives.
Caption: A systematic workflow for troubleshooting solubility issues.
Guide 1: pH Modification & pKa Determination
The Principle: The triazolopyrimidine scaffold contains multiple nitrogen atoms that can act as proton acceptors (weak bases). By lowering the pH of the solvent, these nitrogens become protonated, imparting a positive charge on the molecule. This charged species, or salt, is significantly more polar and interacts more favorably with water, thereby increasing solubility.[7][10] This strategy is fundamental for any ionizable compound.
When to Use: This should be one of the first systematic approaches, especially for compounds intended for oral or parenteral administration where pH varies. It is highly effective for compounds with a basic pKa in the range of 2-8.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 9.[8]
-
Equilibration: Add an excess amount of the solid compound to a small volume (e.g., 1-2 mL) of each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtration through a 0.22 µm syringe filter is ideal.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plotting: Plot the measured solubility (often on a log scale) against the pH of the buffer.
Caption: pH-dependent equilibrium of a triazolopyrimidine derivative.
Interpreting the Results: The resulting plot will show low solubility at high pH (neutral form) and a sharp increase in solubility as the pH drops below the compound's pKa. This profile is crucial for selecting appropriate formulation strategies.
Table 1: Example pH-Solubility Profile Data for a Hypothetical Derivative
| pH of Buffer | Solubility (µg/mL) | Log Solubility | Form |
| 9.0 | 0.5 | -0.30 | Free Base |
| 7.4 | 1.2 | 0.08 | Free Base |
| 6.0 | 15.8 | 1.20 | Mixed |
| 5.0 | 160.5 | 2.21 | Salt |
| 4.0 | >1000 | >3.00 | Salt |
| 2.0 | >2000 | >3.30 | Salt |
Guide 2: Co-solvent Systems
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This makes the solvent more "hospitable" to lipophilic compounds like the 7-Chloro-triazolo[1,5-a]pyrimidine derivatives, reducing the energy required to solvate them.[11]
When to Use: When pH modification is not viable due to assay constraints or compound instability, or when solubility remains insufficient even at low pH. This is a very common strategy for preclinical formulations.[8]
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices are listed in the table below.
-
Prepare Systems: Create binary (e.g., Co-solvent/Water) or ternary (e.g., Co-solvent/Surfactant/Water) solvent systems at various ratios (e.g., 10%, 20%, 40% v/v co-solvent).
-
Determine Solubility: Use the equilibrium solubility method described in Guide 1 to determine the saturation solubility of your compound in each system.
-
Analyze and Select: Identify the co-solvent and concentration that provides the required solubility while minimizing the organic solvent percentage to reduce potential toxicity.
Caption: Co-solvents reduce bulk polarity, favoring drug solvation.
Table 2: Common Co-solvents for Formulation Development
| Co-solvent | Polarity | Common Uses | Key Considerations |
| Propylene Glycol (PG) | High | Oral, parenteral formulations | Can cause irritation at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | High | Oral, parenteral formulations | Generally safe, but viscosity increases with concentration.[8] |
| Ethanol | High | Oral formulations | Potential for precipitation on dilution; regulatory limits. |
| Dimethyl Sulfoxide (DMSO) | High | In vitro stocks, topical | High solubilizing power, but potential for toxicity in vivo.[6] |
| N-Methyl-2-pyrrolidone (NMP) | High | Preclinical parenteral | Good solubilizer, but toxicity concerns must be managed.[8] |
Guide 3: Salt Formation
The Principle: While pH modification involves forming a salt in situ, this guide focuses on creating a stable, solid salt form of the drug. This approach can dramatically improve not only solubility but also dissolution rate and stability.[12][13] For a weakly basic drug, a stable salt is typically formed with an acid counter-ion where the pKa of the acid is at least 2-3 units lower than the pKa of the drug (the "pKa rule").[14][15]
When to Use: During lead optimization and preclinical development when a solid, developable form of the drug is needed. A good salt form can significantly improve oral bioavailability.[16]
-
Select Counter-ions: Based on the pKa of your basic drug, select a range of pharmaceutically acceptable acidic counter-ions (e.g., HCl, mesylate, tosylate, sulfate, citrate).[12]
-
Reaction: Dissolve the free base of your compound in a suitable solvent (e.g., acetone, ethanol, ethyl acetate).
-
Addition: Add a stoichiometric equivalent of the selected acid to the solution.
-
Crystallization: Stir the mixture at room temperature or with gentle heating. If a solid precipitates, a salt may have formed. If not, try slow evaporation or adding an anti-solvent (e.g., heptane) to induce crystallization.
-
Isolation & Characterization: Isolate the resulting solid by filtration. Characterize the solid using techniques like DSC (to check for a new melting point) and XRPD (to confirm a new crystalline form) to verify salt formation.
-
Solubility Testing: Measure the aqueous solubility of the new salt forms and compare them to the free base.
Table 3: Example Salt Screening Results for a Hypothetical Derivative (pKa ≈ 4.5)
| Counter-ion | Acid pKa | Result | Aqueous Solubility (pH 6.8) | Notes |
| Hydrochloride | -7.0 | Crystalline Solid | 5.2 mg/mL | Common, but can be hygroscopic. |
| Mesylate | -1.9 | Crystalline Solid | 39.1 mg/mL | Often yields stable, non-hygroscopic salts with good solubility.[13] |
| Tosylate | -2.8 | Crystalline Solid | 10.5 mg/mL | Good crystallinity, but higher molecular weight.[12] |
| Citrate | 3.1 | Amorphous/Oil | N/A | ΔpKa is too small, leading to incomplete proton transfer.[14] |
Guide 4: Cyclodextrin Inclusion Complexation
The Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic inner cavity and a hydrophilic exterior.[17] Poorly soluble, lipophilic molecules like the 7-Chloro-triazolo[1,5-a]pyrimidine derivatives can be encapsulated within the hydrophobic cavity, forming an "inclusion complex."[18][19] This complex presents a hydrophilic outer surface to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and highly soluble derivative used in pharmaceutical formulations.[21]
When to Use: For compounds that are particularly challenging to solubilize using other methods, or when a formulation is needed to improve bioavailability and stability.[17][18]
-
Molar Ratio Selection: Determine the stoichiometry of the complex, typically starting with a 1:1 molar ratio of the drug to cyclodextrin.
-
Kneading Method:
-
Place the cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of water or an alcohol/water mixture to form a paste.
-
Slowly add the drug powder while triturating (kneading) vigorously for 30-60 minutes.
-
Dry the resulting solid mass in an oven or under vacuum.
-
-
Solubility Assessment: Prepare a phase-solubility diagram by measuring the solubility of the drug in aqueous solutions containing increasing concentrations of the cyclodextrin. A linear increase in solubility (Aₗ-type diagram) indicates the formation of a soluble 1:1 complex.
Caption: Encapsulation of a drug within a cyclodextrin host.
Key Advantage: Cyclodextrins can solubilize neutral compounds that cannot be addressed by pH modification, making this a highly versatile technique.[20]
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemrealm.com [chemrealm.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjpdft.com [rjpdft.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Technical Support Center: Optimizing Synthesis of Triazolopyrimidines
Welcome to the technical support center for the synthesis of triazolopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this crucial heterocyclic scaffold, providing in-depth, experience-driven advice to help you optimize your reaction conditions and troubleshoot effectively.
Introduction to Triazolopyrimidine Synthesis
Triazolopyrimidines are a significant class of heterocyclic compounds, with the[1][2][3]triazolo[1,5-a]pyrimidine core being the most stable and widely studied among its eight isomers.[3][4][5] These scaffolds are of great interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5]
The synthesis of triazolopyrimidines can be approached through several key strategies, with the most common being the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or their equivalents.[6] Other methods include multicomponent reactions and the rearrangement of other heterocyclic systems.[1][4][6] While these methods are robust, challenges in optimizing reaction conditions to achieve high yields and purity are frequently encountered. This guide provides a structured approach to troubleshooting these common issues.
Troubleshooting Common Issues in Triazolopyrimidine Synthesis
This section is organized in a question-and-answer format to directly address specific problems you may face in the lab.
Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product at all. What are the primary factors to investigate?
A1: Low or no yield is a frequent issue that can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is crucial.
1. Reagent Quality and Stoichiometry:
-
Aminotriazole Purity: Ensure the purity of your starting aminotriazole. Impurities can interfere with the reaction.
-
Dicarbonyl Compound Reactivity: The reactivity of the 1,3-dicarbonyl compound is critical. For instance, β-ketoesters like ethyl acetoacetate are common starting materials.[7] Ensure it has not degraded, especially if it's an older reagent.
-
Stoichiometry: While a 1:1 molar ratio of aminotriazole to the dicarbonyl compound is typical, a slight excess of one reagent (e.g., 1.2 equivalents of the amine) might be beneficial in some cases to drive the reaction to completion.[2]
2. Reaction Conditions: The "Big Three" - Solvent, Catalyst, and Temperature:
-
Solvent Choice: The choice of solvent is paramount. Acetic acid is a widely used solvent that also acts as a catalyst for the cyclocondensation.[2] Ethanol is another common choice, particularly in multicomponent reactions.[7] In some cases, higher boiling point solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) may be necessary to achieve the required reaction temperature.[1][2]
-
Catalyst: For reactions in neutral solvents like ethanol, a catalyst is often required. Acid catalysts such as p-toluenesulfonic acid (APTS) or hydrochloric acid can be effective.[7] The choice and concentration of the catalyst may need to be optimized. Basic catalysts like piperidine are generally not effective for this type of condensation.[7]
-
Temperature and Reaction Time: These reactions often require elevated temperatures, typically ranging from 80°C to 120°C.[2] The reaction time can vary significantly, from a few hours to overnight (12-16 hours).[2] It is essential to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in triazolopyrimidine synthesis.
Formation of Impurities and Side Products
Q2: My reaction produces the desired product, but it's contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
A2: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Incomplete Cyclization: The initial condensation between the aminotriazole and one of the carbonyl groups of the 1,3-dicarbonyl compound may occur without the subsequent cyclization. This can sometimes be addressed by increasing the reaction temperature or time.
-
Self-Condensation of the Dicarbonyl Compound: Under certain conditions, 1,3-dicarbonyl compounds can undergo self-condensation. Ensuring the aminotriazole is present and reactive can help to favor the desired reaction pathway.
-
Isomer Formation: Depending on the substituents on the aminotriazole and the dicarbonyl compound, the formation of regioisomers is possible. The choice of reaction conditions can sometimes influence the regioselectivity. Careful characterization of the product mixture is essential.
Strategies to Minimize Impurities:
-
Control of Reaction Temperature: A gradual increase in temperature can sometimes lead to cleaner reactions than rapidly heating to reflux.
-
Order of Reagent Addition: In some cases, the order in which the reagents are added can influence the product distribution.
-
Purification: Effective purification is critical. Flash column chromatography on silica gel is a common method for purifying triazolopyrimidines.[2] A range of solvent systems, such as ethyl acetate-hexane or methanol-dichloromethane, can be employed.[2]
Recommended Solvent Systems for Purification
| Polarity of Triazolopyrimidine | Recommended Eluent System |
| Low to Medium | Ethyl Acetate / Hexane |
| Medium to High | Methanol / Dichloromethane |
| High | Methanol / Dichloromethane with a small percentage of triethylamine |
Product Isolation and Purification Challenges
Q3: I'm having difficulty isolating my product. It seems to be soluble in the work-up solvent, or it's an oil that won't crystallize.
A3: Isolation and purification can be as challenging as the reaction itself.
-
Product Solubility: If your product is soluble in the aqueous phase during work-up, you may need to perform multiple extractions with an organic solvent like ethyl acetate.[2] In some cases, adjusting the pH of the aqueous layer can decrease the solubility of your product.
-
Oiling Out: If your product "oils out" instead of crystallizing, it may be impure. Try to purify the oil using column chromatography. If the purified product is still an oil, you can try dissolving it in a minimal amount of a good solvent and then adding an anti-solvent dropwise to induce precipitation.
-
Recrystallization Issues: If you are attempting recrystallization and facing low recovery, you may be using too much solvent.[8] It's also possible that the chosen solvent is not ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
Frequently Asked Questions (FAQs)
Q: What are the most common starting materials for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines?
A: The most prevalent method involves the condensation of 3-amino-1,2,4-triazole (or its substituted derivatives) with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, or other α,β-unsaturated carbonyl compounds.[1][6]
Q: Are there any "green" or more environmentally friendly methods for this synthesis?
A: Yes, there is growing interest in developing more sustainable synthetic protocols. This includes the use of microwave irradiation, which can significantly reduce reaction times and sometimes improve yields.[1] Solvent-free reactions and the use of water as a solvent are also being explored.
Q: How can I confirm the structure of my synthesized triazolopyrimidine?
A: A combination of spectroscopic techniques is essential for structural confirmation. This typically includes:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]
-
Infrared (IR) Spectroscopy: Can help to identify key functional groups.
For unambiguous structural determination, especially in cases of potential isomerism, single-crystal X-ray diffraction is the gold standard.
Q: My triazolopyrimidine derivative is intended for biological testing. What level of purity is required?
A: For initial in vitro biological screening, a purity of >95% is generally recommended. This is to ensure that the observed biological activity is due to the compound of interest and not an impurity. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or quantitative NMR.[2]
Experimental Protocols
General Procedure for the Synthesis of a 5-substituted-7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol is a generalized procedure based on common literature methods.[2][9]
-
To a solution of a β-ketoester (1.0 equivalent) in glacial acetic acid, add 3-amino-1,2,4-triazole (1.2 equivalents).
-
Heat the reaction mixture to 120°C and maintain this temperature for 12-16 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the acetic acid under reduced pressure. Toluene can be used as an azeotropic solvent to aid in the removal of residual acetic acid.
-
The resulting crude solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the 7-hydroxy-triazolopyrimidine derivative. This product may be used in the next step without further purification or can be purified by recrystallization.
Reaction Scheme
Caption: General reaction for the synthesis of a 5-substituted-7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Chloro-triazolo[1,5-a]pyrimidine
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 7-Chloro-triazolo[1,5-a]pyrimidine. As a key intermediate in the development of various therapeutic agents, ensuring a high-purity synthesis is critical. This document provides in-depth troubleshooting for common side reactions and frequently asked questions to support your experimental success.
Introduction to the Synthesis
The synthesis of 7-Chloro-triazolo[1,5-a]pyrimidine typically proceeds via a two-step process. The first step involves the cyclocondensation of 3-amino-1,2,4-triazole with a suitable 1,3-dicarbonyl compound, such as diethyl malonate, to form the intermediate 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine. The subsequent step is the chlorination of this intermediate, commonly using a reagent like phosphorus oxychloride (POCl₃), to yield the final product. While this synthetic route is well-established, several side reactions can occur, leading to impurities and reduced yields. Understanding and controlling these side reactions is paramount for a successful synthesis.
Visualizing the Synthetic Pathway and Potential Side Reactions
To better understand the chemical transformations, the following diagram illustrates the main synthetic pathway and the points at which common side reactions can occur.
Caption: Main synthetic route and common side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of 7-Chloro-triazolo[1,5-a]pyrimidine in a question-and-answer format.
FAQ 1: My final product is a mixture of isomers. What is happening and how can I prevent it?
Answer:
The presence of isomeric impurities is a common issue in the synthesis of fused triazolopyrimidines and is often due to the Dimroth rearrangement . This is a well-documented isomerization of certain heterocyclic systems, including triazoles, that can occur under both acidic and basic conditions, as well as at elevated temperatures.[1][2][4]
The Chemistry Behind the Rearrangement:
The initially formed[1][2][3]triazolo[4,3-a]pyrimidine can rearrange to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrimidine isomer. The mechanism involves a ring-opening of the pyrimidine ring, followed by rotation and subsequent ring-closure.[3][5]
Troubleshooting and Prevention:
-
Control the pH: The Dimroth rearrangement is often catalyzed by both acids and bases.[2] Therefore, it is crucial to maintain careful control over the pH of your reaction mixture, especially during workup and purification.
-
Temperature Management: High temperatures can promote this rearrangement. It is advisable to conduct the cyclocondensation and chlorination steps at the lowest effective temperatures and for the minimum time necessary.
-
Choice of Reagents: The nature of the substituents on the triazole and pyrimidine rings can influence the rate of rearrangement. While this is intrinsic to your target molecule, being aware of this can help in designing your purification strategy.
Identification:
Isomers can often be distinguished by their different spectroscopic properties, such as chemical shifts in ¹H and ¹³C NMR, as well as by their melting points.[2] Careful analysis of your analytical data is key to identifying the presence of these impurities.
FAQ 2: I have a significant amount of a hydroxylated impurity in my final product. What is the cause?
Answer:
The presence of a hydroxylated impurity is most likely due to either incomplete chlorination of the 7-hydroxy intermediate or hydrolysis of the final 7-chloro product.
The Chemistry:
-
Incomplete Chlorination: The conversion of the 7-hydroxy group to the 7-chloro group may not go to completion if the reaction conditions are not optimal. This leaves unreacted 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine in your crude product.
-
Hydrolysis: The 7-chloro group is susceptible to nucleophilic substitution, particularly by water. This hydrolysis reaction regenerates the 7-hydroxy compound. This can occur during the reaction workup if aqueous solutions are used, or even upon exposure to atmospheric moisture during storage.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure that all your reagents and solvents for the chlorination step are strictly anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Sufficient Chlorinating Agent: Use a sufficient excess of the chlorinating agent (e.g., POCl₃) to drive the reaction to completion.
-
Careful Workup: During the workup, minimize contact with water. If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible. Extraction with a non-polar organic solvent and drying over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) is crucial.
-
Proper Storage: Store the final product in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture.
FAQ 3: My reaction yield is low, and I'm recovering a lot of my starting materials. How can I improve the conversion?
Answer:
Low conversion can be attributed to several factors related to the initial cyclocondensation reaction.
The Chemistry:
The cyclocondensation of 3-amino-1,2,4-triazole and diethyl malonate is a reversible reaction. To drive the equilibrium towards the product, the removal of the condensation byproducts (ethanol and water) is important.
Troubleshooting and Prevention:
-
Reaction Temperature: Ensure the reaction is conducted at a sufficiently high temperature to facilitate the cyclization and removal of volatile byproducts. The optimal temperature will depend on the specific solvent and reagents used.
-
Reaction Time: The reaction may require a longer duration to go to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst: The use of a catalyst, such as a catalytic amount of a strong acid or base, can sometimes improve the rate and yield of the cyclocondensation. However, be mindful of the potential for promoting the Dimroth rearrangement.
-
Water Removal: If possible, using a Dean-Stark apparatus to azeotropically remove water as it is formed can significantly improve the yield.
FAQ 4: I'm observing an unexpected N-ethylated side product. Where is this coming from?
Answer:
The formation of an N-ethylated side product can occur if ethanol is used as a solvent, particularly under acidic conditions and at elevated temperatures.[6]
The Chemistry:
The nitrogen atoms in the triazole ring are nucleophilic and can react with an ethyl source. In this case, the ethanol solvent can become protonated under acidic conditions, forming a reactive ethylating agent.
Troubleshooting and Prevention:
-
Solvent Choice: If N-ethylation is a persistent issue, consider using an alternative, non-alcoholic solvent for the cyclocondensation reaction. High-boiling point aprotic solvents can be a good alternative.
-
Temperature and pH Control: As with other side reactions, careful control of temperature and pH can help to minimize this unwanted reaction.
Summary of Common Side Reactions and Troubleshooting
| Side Reaction/Issue | Probable Cause(s) | Recommended Solutions |
| Isomeric Impurities | Dimroth rearrangement due to acidic/basic conditions or high temperatures.[1][2][4] | - Maintain strict pH control. - Use the lowest effective reaction temperature. - Minimize reaction time. |
| Hydroxylated Impurity | - Incomplete chlorination. - Hydrolysis of the 7-chloro product. | - Ensure anhydrous reaction conditions. - Use a sufficient excess of chlorinating agent. - Perform a careful, non-aqueous workup if possible. - Store the final product in a dry environment. |
| Low Yield/Unreacted Starting Materials | - Incomplete cyclocondensation. - Reversible nature of the reaction. | - Optimize reaction temperature and time. - Consider the use of a catalyst (with caution). - Employ methods for water removal (e.g., Dean-Stark trap). |
| N-Ethylation | Reaction of the triazole ring with ethanol solvent, often under acidic conditions.[6] | - Use an alternative, non-alcoholic solvent. - Maintain careful control over temperature and pH. |
Detailed Experimental Protocol: Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and scale.
Step 1: Synthesis of 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine
-
In a round-bottom flask equipped with a reflux condenser, combine 3-amino-1,2,4-triazole (1.0 eq) and diethyl malonate (1.2 eq).
-
Add a suitable high-boiling point solvent (e.g., diphenyl ether or Dowtherm A). Self-validation point: The use of a high-boiling solvent facilitates the removal of ethanol and water, driving the reaction to completion.
-
Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solvent.
-
Collect the solid by filtration and wash with a non-polar solvent (e.g., hexanes or petroleum ether) to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).
Step 2: Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine
-
In a flame-dried round-bottom flask under an inert atmosphere, add the 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) from the previous step.
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask. Expertise & Experience: Using an excess of POCl₃ serves as both the reagent and the solvent, ensuring the reaction goes to completion.
-
Heat the reaction mixture to reflux (around 105 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly adding it to ice-water with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is approximately 7-8.
-
The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
References
- 1. A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines | Scilit [scilit.com]
- 2. benthamscience.com [benthamscience.com]
- 3. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 6. Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Chloro-triazolo[1,5-a]pyrimidine Analogs
Welcome to the technical support center for the purification of 7-Chloro-triazolo[1,5-a]pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the isolation and purification of this important class of heterocyclic compounds. The insights provided herein are a synthesis of established chemical principles and field-proven experience to ensure the scientific integrity and successful outcome of your experiments.
Introduction: The Purification Challenge
The 7-Chloro-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1][2] The synthesis of these analogs typically involves a two-step process: a cyclocondensation reaction to form the core heterocyclic system with a hydroxyl group at the 7-position, followed by a chlorination step, commonly employing phosphorus oxychloride (POCl₃).[3][4] While the synthesis may appear straightforward, the purification of the final 7-chloro product is often fraught with challenges that can impact yield, purity, and the overall success of the synthetic campaign.
This guide will provide a structured approach to troubleshooting these purification challenges, with a focus on understanding the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture shows multiple spots on TLC after chlorination. What are the likely impurities?
A1: The most common impurities in the synthesis of 7-Chloro-triazolo[1,5-a]pyrimidine analogs are:
-
Unreacted 7-hydroxy starting material: This is often the most polar and easily identifiable spot on a TLC plate.
-
Hydrolysis product: The 7-chloro group is susceptible to hydrolysis, reverting back to the 7-hydroxy analog. This can occur during the aqueous workup or even on the TLC plate if the solvent system contains sufficient water.
-
Phosphorus-containing byproducts: If POCl₃ is used for chlorination, incomplete quenching can leave behind various phosphorus species that can complicate purification.
-
Over-chlorinated or other side-products: Depending on the specific substrate and reaction conditions, other side reactions may occur.
Q2: I'm observing significant peak tailing during column chromatography on silica gel. What is the cause and how can I fix it?
A2: Peak tailing is a common issue when purifying nitrogen-containing heterocycles on silica gel.[5] The basic nitrogen atoms in the triazolopyrimidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and resolution.[5] To mitigate this, you can:
-
Add a basic modifier to the eluent: A small amount of triethylamine (typically 0.1-1%) or a few drops of aqueous ammonia in the mobile phase can neutralize the acidic sites on the silica gel, improving peak shape.[6]
-
Use an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.[7] Reversed-phase chromatography is another option if the compound has sufficient hydrophobic character.[5]
Q3: My compound seems to be degrading on the column. What is happening?
A3: The most likely cause of degradation on a silica gel column is the hydrolysis of the 7-chloro group back to the 7-hydroxy analog. Silica gel is slightly acidic and can hold water, creating a microenvironment conducive to hydrolysis. To minimize this:
-
Use a less polar, anhydrous eluent system if possible.
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Consider deactivating the silica gel: Flushing the column with a solvent system containing a small amount of triethylamine before loading your compound can help.[6]
Q4: I'm struggling to recrystallize my 7-chloro-triazolo[1,5-a]pyrimidine analog. It keeps "oiling out." What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the cooling is too rapid or the solvent system is not ideal. To troubleshoot this:
-
Use a mixed solvent system: A common strategy is to dissolve the compound in a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes slightly cloudy. Then, gently heat to redissolve and allow to cool slowly.
-
Scratch the inside of the flask: This can provide a nucleation site for crystal growth.
-
Seed the solution: If you have a small amount of pure, crystalline material, adding a tiny crystal to the cooled solution can induce crystallization.
Troubleshooting Guide
Impurity Profile and Identification
A critical first step in troubleshooting purification is to understand the likely impurities. The typical synthetic route is illustrated below, highlighting the key species you will encounter.
Caption: Synthetic pathway and common impurities.
TLC Analysis: A Quick Diagnostic Tool
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction and guiding purification.[8]
-
Stationary Phase: Standard silica gel plates are typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. For more polar analogs, dichloromethane/methanol might be necessary.
-
Visualization:
-
UV Light (254 nm): Most triazolopyrimidine analogs are UV active due to their aromatic nature and will appear as dark spots.[9]
-
Iodine Chamber: This is a good general stain for most organic compounds.[10]
-
Potassium Permanganate Stain: This can be useful for visualizing compounds that are susceptible to oxidation.
-
| Compound | Typical Rf Value | Appearance on TLC |
| 7-Chloro-triazolo[1,5-a]pyrimidine Analog | Higher Rf | Typically a single, well-defined spot. |
| 7-Hydroxy-triazolo[1,5-a]pyrimidine Analog | Lower Rf (more polar) | May streak if the mobile phase is not optimized. |
| Baseline Impurities | Rf ≈ 0 | Non-polar, often phosphorus-containing byproducts. |
Chromatographic Purification Strategies
Column chromatography is the most common method for purifying these analogs. The choice of conditions is critical for a successful separation.
Caption: Decision tree for chromatography method selection.
Normal-Phase Chromatography Protocol:
-
Select an appropriate solvent system based on TLC analysis. A good starting point is a system that gives the product an Rf of 0.2-0.3.
-
Prepare the column: Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column. For less soluble compounds, dry loading onto a small amount of silica is effective.[6]
-
Elute the column: Start with the initial eluent and gradually increase the polarity (gradient elution). This will help to first elute any non-polar impurities, followed by your product, and finally the more polar 7-hydroxy analog.
-
Monitor the fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
HPLC Method Development:
For analytical purity assessment and small-scale purification, reversed-phase HPLC is often the method of choice.
-
Column: A C18 column is a good starting point.[5]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.
-
Modifier: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape for these basic compounds by protonating them.[11]
Recrystallization Optimization
Recrystallization can be a powerful technique for obtaining highly pure material, but finding the right conditions is key.
Recommended Solvent Systems:
| Solvent System | Comments |
| Ethyl Acetate / Hexanes | A very common and effective system. Dissolve in hot ethyl acetate and add hexanes until cloudy. |
| Dichloromethane / Hexanes | Similar to the above, good for many analogs. |
| Ethanol / Water | Can be effective, but the risk of hydrolysis is higher due to the presence of water. |
| Isopropanol | Some analogs may crystallize well from a single alcohol solvent. |
| Toluene | Can be a good choice for less polar analogs. |
Step-by-Step Recrystallization Protocol (Mixed Solvent):
-
Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.
-
Hot filter the solution if there are any insoluble impurities.
-
Slowly add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until a persistent cloudiness is observed.
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Stability Considerations: The Hydrolysis Problem
The C7-Cl bond in these analogs is activated towards nucleophilic substitution. Water, even in trace amounts, can act as a nucleophile, leading to the formation of the 7-hydroxy analog. The rate of this hydrolysis is dependent on pH and temperature.[12][13]
To minimize hydrolysis:
-
Ensure your workup is not overly basic or acidic for extended periods.
-
Thoroughly dry your organic extracts before concentrating them.
-
Use anhydrous solvents for chromatography whenever possible.
-
Avoid prolonged heating of solutions containing the 7-chloro analog, especially in the presence of protic solvents.
References
- 1. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Separation of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ukm.my [ukm.my]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Overcoming Drug Resistance with Triazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support center for researchers utilizing triazolo[1,5-a]pyrimidine compounds to overcome drug resistance. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental workflows. The content is structured to address specific issues with scientific rigor, drawing upon established research and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of triazolo[1,5-a]pyrimidine compounds in drug resistance studies.
Q1: What are the primary mechanisms by which triazolo[1,5-a]pyrimidine compounds overcome drug resistance?
A1: Triazolo[1,5-a]pyrimidines are a versatile class of heterocyclic compounds that can overcome drug resistance through several mechanisms, primarily by targeting key proteins involved in cell division and survival pathways.[1] Two of the most well-documented mechanisms are:
-
Inhibition of Polo-Like Kinase 1 (PLK1): Many cancers overexpress PLK1, which is associated with a poor prognosis and resistance to various chemotherapies.[2][3] Triazolo[1,5-a]pyrimidine derivatives, such as onvansertib (NMS-P937), act as potent ATP-competitive inhibitors of PLK1.[4] By inhibiting PLK1, these compounds can induce mitotic arrest and apoptosis in cancer cells, thereby re-sensitizing them to conventional chemotherapeutic agents.[3][5]
-
Tubulin Polymerization Modulation: Certain triazolo[1,5-a]pyrimidine compounds have been shown to possess a unique mechanism of tubulin inhibition.[6] Unlike taxanes, they promote tubulin polymerization but do not compete with paclitaxel for its binding site. Instead, they inhibit the binding of vinca alkaloids.[6] This alternative mechanism can be effective in overcoming resistance mediated by multidrug resistance transporter proteins.[6]
Q2: I am observing high variability in my cell viability assays. What could be the cause?
A2: High variability in cell viability assays (e.g., MTT, CellTiter-Glo®) is a common issue. Several factors could be contributing to this:
-
Compound Solubility: Triazolo[1,5-a]pyrimidine derivatives can have poor aqueous solubility.[7] Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your serial dilutions in cell culture media. Precipitation of the compound will lead to inconsistent concentrations in your wells.
-
Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous before plating and use a calibrated multichannel pipette for seeding.
-
Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, leading to increased compound concentration and altered cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS to maintain humidity.
-
Reagent Mixing: Ensure thorough but gentle mixing of viability reagents with the cell culture medium in each well.
Q3: My triazolo[1,5-a]pyrimidine compound is not showing the expected synergistic effect with a standard chemotherapeutic agent. What should I investigate?
A3: A lack of synergy can be due to several experimental and biological factors. Consider the following troubleshooting steps:
-
Dosing and Scheduling: The timing and sequence of drug administration are critical for achieving synergy. Investigate whether pre-treatment with the triazolo[1,5-a]pyrimidine compound followed by the chemotherapeutic agent (or vice versa) is more effective. The duration of exposure to each drug also plays a crucial role.
-
Cell Line Specificity: The mechanism of resistance in your chosen cell line may not be targetable by your triazolo[1,5-a]pyrimidine compound. For example, if your compound is a PLK1 inhibitor, but the primary resistance mechanism is drug efflux via ABC transporters, you may not observe synergy.[8]
-
Off-Target Effects: Kinase inhibitors can have unexpected off-target effects that may interfere with the action of the other drug.[9] Consider performing a kinome scan to assess the selectivity of your compound.
-
Confirmation of Target Engagement: Verify that your triazolo[1,5-a]pyrimidine compound is inhibiting its intended target in your experimental system. For kinase inhibitors, this can be done by assessing the phosphorylation status of a known downstream substrate via Western blotting.
Q4: How can I confirm that my cells have developed resistance to the triazolo[1,5-a]pyrimidine compound itself?
A4: To confirm acquired resistance, you should perform a dose-response assay and calculate the half-maximal inhibitory concentration (IC50). A significant increase (typically >2-fold) in the IC50 value compared to the parental, sensitive cell line is a strong indicator of resistance.[10] Further investigation into the mechanism of resistance can involve:
-
Sequencing the target kinase: Identify potential mutations in the target's coding sequence in the resistant cells.[10]
-
Assessing target protein expression: Use Western blotting to compare the expression level of the target protein in sensitive and resistant cells.
-
Phospho-protein array analysis: This can provide a broad overview of activated signaling pathways in the resistant cells, helping to identify potential bypass mechanisms.[10]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.
Guide 1: Optimizing the Solubility of Triazolo[1,5-a]pyrimidine Compounds
Poor solubility is a frequent hurdle when working with heterocyclic compounds.[11] The following protocol outlines a systematic approach to improving the solubility of your triazolo[1,5-a]pyrimidine derivative for in vitro assays.
Experimental Protocol: Solubility Enhancement
-
Solvent Screening:
-
Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming (up to 37°C) and vortexing may help.
-
If DMSO is not suitable, consider other organic solvents such as ethanol or DMF.
-
-
Formulation with Excipients:
-
For in vivo studies, formulation with pharmaceutical excipients may be necessary.
-
Experiment with solubilizing agents such as PEG400, Cremophor EL, or Solutol HS 15.
-
Prepare a series of formulations with varying concentrations of the excipient and your compound. Assess for clarity and stability over time.
-
-
Use of Prodrugs:
Guide 2: Investigating Synergy with Combination Therapies
Combining triazolo[1,5-a]pyrimidine compounds with other anticancer agents can lead to synergistic effects and overcome resistance.[5] This guide provides a workflow for assessing drug synergy.
Experimental Workflow: Synergy Assessment
Caption: Workflow for assessing drug synergy.
Troubleshooting:
-
Antagonistic Effects: If you observe antagonism, consider that the two drugs may have opposing effects on the cell cycle or may compete for the same metabolic pathways.
-
Inconclusive CI Values: Ensure your single-agent dose-response curves have a good fit (R² > 0.95). Poorly defined IC50 values will lead to inaccurate CI calculations.
Guide 3: Differentiating On-Target vs. Off-Target Effects
It is crucial to determine if the observed cellular effects are due to the inhibition of the intended target or off-target activities.[9]
Signaling Pathway Analysis: On-Target vs. Off-Target
Caption: Differentiating on-target and off-target effects.
Key Considerations:
-
Positive and Negative Controls: Always include appropriate controls in your experiments. For Western blotting, use a known activator or inhibitor of the pathway to validate your antibody and experimental setup.
-
In Vitro Kinase Assays: These assays directly measure the ability of your compound to inhibit the purified kinase, providing strong evidence for on-target engagement.[14]
III. Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example IC50 Values for a Triazolo[1,5-a]pyrimidine PLK1 Inhibitor (Compound X)
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HCT116 | 50 | 500 | 10 |
| A549 | 75 | 600 | 8 |
| MCF7 | 120 | 960 | 8 |
Table 2: Example Combination Index (CI) Values for Compound X with Doxorubicin in HCT116 Cells
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.6 | Synergy |
| 0.50 | 0.4 | Strong Synergy |
| 0.75 | 0.7 | Synergy |
| 0.90 | 0.9 | Slight Synergy |
IV. Conclusion
This technical support guide provides a framework for troubleshooting common experimental challenges when using triazolo[1,5-a]pyrimidine compounds to overcome drug resistance. By systematically addressing issues related to solubility, synergy, and target specificity, researchers can enhance the reliability and impact of their findings. For further assistance, please consult the references provided below.
V. References
-
Gutteridge, R. E., et al. (2016). Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. AACR Journals. --INVALID-LINK--
-
Comes, M. C., et al. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers in Oncology. --INVALID-LINK--
-
Mrayej, O., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. --INVALID-LINK--
-
Di Mola, A., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. --INVALID-LINK--
-
MDPI. (n.d.). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. MDPI. --INVALID-LINK--
-
Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Zhao, P., et al. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed. --INVALID-LINK--
-
MedchemExpress. (n.d.). TP-1287 | CDK9 Inhibitor. MedchemExpress.com. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Resistance to Protein Kinase Inhibitors in Cancer Cells. BenchChem. --INVALID-LINK--
-
Liu, Y., et al. (2023). Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway. PMC - NIH. --INVALID-LINK--
-
Lattanzio, R., et al. (2022). Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer. PubMed. --INVALID-LINK--
-
Solit, D. B., & Rosen, N. (2011). Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs. PMC - NIH. --INVALID-LINK--
-
Park, J. E., et al. (2011). Plk1-Targeted Small Molecule Inhibitors: Molecular Basis for Their Potency and Specificity. MDPI. --INVALID-LINK--
-
Gillespie, J. R., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. PMC - NIH. --INVALID-LINK--
-
Journal of Chemical Technology. (n.d.). Triazolopyrimidines for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. --INVALID-LINK--
-
ResearchGate. (n.d.). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. --INVALID-LINK--
-
ASCO Publications. (2024). Onvansertib in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial. ASCO Publications. --INVALID-LINK--
-
Patsnap Synapse. (2025). TP-1287 - Drug Targets, Indications, Patents. Patsnap Synapse. --INVALID-LINK--
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. --INVALID-LINK--
-
MDPI. (2013). Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges. MDPI. --INVALID-LINK--
-
Wang, T., et al. (2024). Overcoming cancer drug resistance through small-molecule targeting of HSP90 and HSP70. Amini-Reviews in Medicinal Chemistry. --INVALID-LINK--
-
Targeted Oncology. (2023). FDA Grants Orphan Drug Status to TP-1287 for Ewing Sarcoma. Targeted Oncology. --INVALID-LINK--
-
MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. --INVALID-LINK--
-
ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. --INVALID-LINK--
-
NIH. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. --INVALID-LINK--
-
MDPI. (n.d.). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. MDPI. --INVALID-LINK--
-
PMC - NIH. (n.d.). PLK1 inhibition-based combination therapies for cancer management. PMC - NIH. --INVALID-LINK--
-
Targeted Oncology. (2025). Onvansertib Shows Promising Early Efficacy in First-Line KRAS-Mutated mCRC. Targeted Oncology. --INVALID-LINK--
-
PMC - PubMed Central. (n.d.). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central. --INVALID-LINK--
-
PubMed. (n.d.). HSP90 inhibitors for cancer therapy and overcoming drug resistance. PubMed. --INVALID-LINK--
-
PubMed. (2020). Discovery of new[1][2][3] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway. PubMed. --INVALID-LINK--
-
OncLive. (2023). FDA Grants Orphan Drug Designation to TP-1287 for Ewing Sarcoma. OncLive. --INVALID-LINK--
-
e-journal.upi.edu. (n.d.). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. e-journal.upi.edu. --INVALID-LINK--
-
Cardiff Oncology. (n.d.). PLK1 Inhibitor Onvansertib Extends the Response and Overcomes Resistance to Paclitaxel in Palbociclib. Cardiff Oncology. --INVALID-LINK--
-
ResearchGate. (n.d.). Triazolopyrimidine compounds and its biological activities. ResearchGate. --INVALID-LINK--
-
ResearchGate. (2021). Discovery of the Triazolo[1,5- a ]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. ResearchGate. --INVALID-LINK--
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. --INVALID-LINK--
-
MDPI. (n.d.). Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives. MDPI. --INVALID-LINK--
-
PR Newswire. (2020). Cardiff Oncology Data Continues to Demonstrate Efficacy, Durability and Safety of Onvansertib in Patients with Difficult-to-Treat Relapsed/Refractory AML. PR Newswire. --INVALID-LINK--
-
ClinicalTrials.gov. (n.d.). Phase 1, First-in-human Study of Oral TP-1287 in Patients with Advanced Solid Tumors. ClinicalTrials.gov. --INVALID-LINK--
-
Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical. --INVALID-LINK--
-
PubMed. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PubMed. --INVALID-LINK--
-
NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. --INVALID-LINK--
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. targetedonc.com [targetedonc.com]
- 14. bmglabtech.com [bmglabtech.com]
stability issues of 7-Chloro-triazolo[1,5-a]pyrimidine in solution
Technical Support Center: 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine
Welcome to the technical support center for 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in solution. Here, we address common stability issues through a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles and practical laboratory experience.
I. Core Concepts: Understanding the Instability of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine
The 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticonvulsant and anticancer properties.[4][5] However, the chloro-substituent at the 7-position, while crucial for synthetic diversification, is also the primary source of the molecule's instability in solution. This chlorine atom is susceptible to nucleophilic substitution, making the compound reactive towards common laboratory solvents and reagents.[2][6][7]
The primary degradation pathway involves the displacement of the chloride ion by a nucleophile. In aqueous or protic solutions, this often leads to the formation of the corresponding 7-hydroxy derivative.[1][8][9][10] The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of other nucleophilic species.
II. Frequently Asked Questions (FAQs)
Q1: My 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine solution is showing a new peak on HPLC/LC-MS analysis over time. What is happening?
A1: The appearance of a new, more polar peak is a classic sign of degradation, most commonly hydrolysis. The chlorine atom at the 7-position is being replaced by a hydroxyl group from water present in your solvent, forming 7-Hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine. This is a common issue, especially in protic solvents like methanol or ethanol, or in aprotic solvents that are not rigorously dried.
Q2: Can I dissolve 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine in DMSO and store it?
A2: While DMSO is a common solvent for stock solutions, prolonged storage of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine in DMSO is not recommended. Even trace amounts of water in DMSO can lead to slow hydrolysis. For best results, prepare fresh solutions for each experiment. If storage is unavoidable, use anhydrous DMSO and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize water absorption and degradation.[11]
Q3: I am performing a reaction with an amine nucleophile, but I am getting a significant amount of the 7-hydroxy byproduct. How can I prevent this?
A3: This indicates that water is competing with your amine as a nucleophile. To favor the desired amination reaction, ensure all your reagents and solvents are scrupulously dry. Use anhydrous solvents, and consider adding a drying agent or performing the reaction under an inert atmosphere. Running the reaction at a lower temperature may also help to control the rate of the competing hydrolysis reaction.
Q4: What is the expected solubility of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine?
A4: While specific quantitative solubility data is not always readily available, as a class of compounds, triazolopyrimidines exhibit a range of solubilities.[2] Generally, 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine is a solid at room temperature and has limited solubility in non-polar organic solvents.[12] It is more soluble in polar aprotic solvents like DMF and DMSO. Its solubility in protic solvents should be approached with caution due to the potential for solvolysis.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.
Issue 1: Rapid Degradation of Stock Solutions
-
Symptom: Significant degradation (e.g., >10%) observed by HPLC or LC-MS within hours or a few days of preparation.
-
Root Cause Analysis:
-
Solvent Purity: The solvent likely contains water or other nucleophilic impurities.
-
Storage Conditions: The solution is being stored at an inappropriate temperature or exposed to light.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting rapid stock solution degradation.
Issue 2: Poor Yields in Nucleophilic Substitution Reactions
-
Symptom: Low yield of the desired product and formation of significant amounts of the 7-hydroxy byproduct.
-
Root Cause Analysis:
-
Reaction Conditions: Presence of water in the reaction mixture.
-
Reagent Purity: Nucleophile or base may contain water.
-
Reaction Temperature: Elevated temperatures may favor the hydrolysis side reaction.
-
-
Recommended Protocol Adjustments:
| Parameter | Standard Condition | Recommended Adjustment for Improved Yield | Rationale |
| Solvent | Reagent-grade | Anhydrous grade, freshly opened or distilled | Minimizes the primary competing nucleophile (water). |
| Atmosphere | Ambient | Inert (Argon or Nitrogen) | Prevents atmospheric moisture from entering the reaction. |
| Reagents | As supplied | Dry reagents over a desiccant if applicable | Removes residual water from solid reagents. |
| Temperature | Room Temp or Reflux | Start at 0°C or lower and slowly warm | Reduces the rate of the undesired hydrolysis reaction. |
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Biological Screening
-
Preparation:
-
Storage:
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C under an inert atmosphere.
-
-
Usage:
-
When ready to use, thaw an aliquot at room temperature.
-
Use the solution immediately and discard any unused portion.
-
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
-
Setup:
-
Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an argon or nitrogen atmosphere.
-
-
Reagents:
-
Reaction:
-
Workup:
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
V. In-Depth Scientific Discussion: The Chemistry of Instability
The pyrimidine ring in the[1][2][3]triazolo[1,5-a]pyrimidine system is electron-deficient, which makes the carbon atom at the 7-position highly electrophilic. The chlorine atom is a good leaving group, further facilitating nucleophilic aromatic substitution reactions.[7]
The general mechanism for the hydrolysis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine is as follows:
Caption: Simplified mechanism of hydrolysis.
The rate of this reaction is dependent on the nucleophilicity of the attacking species and the stability of the intermediate. In protic solvents, the solvent itself can act as the nucleophile in a process known as solvolysis.
VI. References
-
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). (2016). Chemistry of Heterocyclic Compounds, 52(3), 155–157.
-
7-Chloro[1][2][3]triazolo[4,3-c]pyrimidin-5-amine. Smolecule.
-
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine. Smolecule.
-
7-CHLORO-3H-[1][2][13]TRIAZOLO[4,5-D]PYRIMIDINE. ChemicalBook.
-
Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. (1996). Il Farmaco, 51(11-12), 739-746.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. (2012). Letters in Drug Design & Discovery, 9(1), 76-81.
-
7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. Chem-Impex.
-
7-CHLORO-5-METHYL-1,2,4-TRIAZOLE[1,5-A]PYRIMIDINE. ChemicalBook.
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. (2020). European Journal of Medicinal Chemistry, 192, 112185.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(11), 3183.
-
7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. CymitQuimica.
-
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
-
7-Hydroxy-5-methyl[1][2][3]triazolo[1,5-a]pyrimidine. Santa Cruz Biotechnology.
-
7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. PubChem.
-
Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. (2011). Journal of Medicinal Chemistry, 54(12), 4094–4107.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). Molecules, 25(18), 4242.
-
7-chloro-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine. Santa Cruz Biotechnology.
-
7-chloro-5-methyl[1][2][3]triazolo[1,5-a]pyrimidine. Santa Cruz Biotechnology.
-
7-Chloro-5-methyl-[1][2][3]triazolo[1,5-A]pyrimidine. Synblock.
-
7-Chloro-5,6-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine. Biosynth.
-
7-chloro[1][2][3]triazolo[4,3-c]pyrimidin-5-amine. Cymit Química S.L.
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). Pharmaceutics, 15(10), 2404.
-
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o405.
-
Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. (2022). Acta Pharmaceutica Sinica B, 12(1), 318-330.
-
Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
-
Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. (2022). Pharmaceutics, 14(6), 1191.
-
The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. ResearchGate.
-
7-Chloro thiazolo pyrimidine. Sigma-Aldrich.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | 1306739-68-3 [smolecule.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine [cymitquimica.com]
- 10. scbt.com [scbt.com]
- 11. 24415-66-5 CAS MSDS (7-CHLORO-5-METHYL-1,2,4-TRIAZOLE[1,5-A]PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine | 1159811-23-0 [sigmaaldrich.com]
- 13. Buy 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine [smolecule.com]
Technical Support Center: Troubleshooting the Dimroth Rearrangement in Triazolopyrimidine Synthesis
Welcome to the technical support center for the Dimroth rearrangement in triazolopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful, yet sometimes temperamental, reaction. Here, we will dissect the common causes of low yield and provide actionable, evidence-based solutions to optimize your synthetic outcomes.
Introduction to the Dimroth Rearrangement
The Dimroth rearrangement is a cornerstone of heterocyclic chemistry, enabling the isomerization of various nitrogen-containing heterocycles.[1][2][3] In the context of triazolopyrimidine synthesis, it typically involves the transformation of a kinetically favored[4][5][6]triazolo[4,3-c]pyrimidine into the thermodynamically more stable[4][5][6]triazolo[1,5-c]pyrimidine isomer.[2][5][7][8] This rearrangement proceeds through a mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure), which involves nucleophilic attack on the pyrimidine ring, followed by ring opening, rotation, and subsequent ring closure.[4][9] Achieving high yields in this process hinges on a delicate balance of several factors, and deviation from optimal conditions can lead to significant product loss.
Troubleshooting Guide: Low Yields in the Dimroth Rearrangement
Low yields in the Dimroth rearrangement are a frequent challenge. This section provides a structured approach to identifying and resolving the root causes of this issue.
Question 1: My Dimroth rearrangement is resulting in a low yield of the desired triazolopyrimidine. What are the most likely causes?
Low yields can stem from a variety of factors, often related to reaction conditions and substrate properties. The primary suspects include:
-
Incorrect pH: The pH of the reaction medium is a critical parameter that significantly affects the rate of the rearrangement.[4][6] The reaction can be catalyzed by both acids and bases.[2][4][10]
-
Suboptimal Temperature: The rearrangement is often accelerated by heat.[4] However, excessively high temperatures can lead to decomposition or side reactions.
-
Inappropriate Solvent Choice: The solvent influences the solubility of reactants and intermediates, and its polarity can affect the reaction rate.[9][11][12]
-
Substrate-Specific Effects: The electronic and steric properties of substituents on the heterocyclic core can dramatically impact the reaction's feasibility and rate.[4][9]
-
Incomplete Reaction or Isomerization: The initial product of the cyclization may be the kinetically favored isomer, which requires sufficient time and appropriate conditions to rearrange to the thermodynamically stable product.[5][7]
Frequently Asked Questions (FAQs)
This section delves deeper into specific issues and provides detailed, actionable advice.
FAQ 1: How do I determine the optimal pH for my specific Dimroth rearrangement?
The optimal pH is highly substrate-dependent. Here’s a systematic approach to optimization:
Explanation of Causality: The rearrangement mechanism involves either protonation of a ring nitrogen under acidic conditions or nucleophilic attack (often by hydroxide) under basic conditions to initiate ring opening.[4][5][7] The electronic nature of your substituents will dictate which of these pathways is more favorable. Electron-withdrawing groups, for instance, can make the pyrimidine ring more susceptible to nucleophilic attack, favoring basic conditions.[4][9][13]
Troubleshooting Protocol:
-
Small-Scale Screening: Set up a series of small-scale reactions spanning a range of pH values. A good starting point is to test acidic (e.g., catalytic HCl in an organic solvent), neutral, and basic (e.g., aqueous NaOH or an organic base like pyridine) conditions.[1][4]
-
Reaction Monitoring: Monitor the progress of each reaction by a suitable analytical method like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow you to track the disappearance of the starting material and the formation of both the intermediate and final products.
-
Data Analysis: Compare the reaction rates and final yields across the different pH conditions to identify the optimal range for your substrate.
Visualizing the pH Effect:
Caption: Decision workflow for pH optimization in the Dimroth rearrangement.
FAQ 2: I'm observing the formation of an intermediate, but it's not converting to the final product. What should I do?
This common scenario indicates that the initial cyclization to the[4][5][6]triazolo[4,3-c]pyrimidine is successful, but the subsequent rearrangement to the desired[4][5][6]triazolo[1,5-c]pyrimidine is stalled.[5][7]
Explanation of Causality: The rearrangement is driven by the greater thermodynamic stability of the [1,5-c] isomer.[4][9][11] However, the activation energy for the rearrangement may not be met under your current reaction conditions.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[4] Microwave heating has been shown to significantly accelerate this step.[9]
-
Prolong Reaction Time: Some rearrangements are inherently slow and may require extended reaction times to go to completion.[5][7]
-
Introduce a Catalyst: If not already present, the addition of a catalytic amount of acid (e.g., HCl) or base can facilitate the ring-opening and closing steps.[4][5][7]
Quantitative Data Summary:
| Parameter | Condition A (Initial) | Condition B (Optimized) | Expected Outcome |
| Temperature | Room Temperature | 80 °C | Increased rate of rearrangement |
| Time | 4 hours | 24 hours | Higher conversion to final product |
| Catalyst | None | Catalytic HCl | Facilitated isomerization |
FAQ 3: Can the substituents on my starting material prevent the Dimroth rearrangement from occurring?
Yes, both electronic and steric effects of substituents play a crucial role.[4][9]
Explanation of Causality:
-
Electronic Effects: Electron-withdrawing groups on the pyrimidine ring generally facilitate the rearrangement by making the ring more electrophilic and thus more susceptible to nucleophilic attack, which is the first step of the ANRORC mechanism.[4][9][13] Conversely, electron-donating groups can hinder the reaction.[9]
-
Steric Effects: Bulky substituents near the reaction centers can sterically hinder the necessary conformational changes during the ring-opening and rotation steps, thereby slowing down or even preventing the rearrangement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow based on substituent effects.
FAQ 4: What are the best analytical techniques to monitor the Dimroth rearrangement?
Effective monitoring is key to successful optimization.
Recommended Techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the progress of the reaction. The starting material, intermediate, and final product should have different Rf values.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of products over time. This is excellent for kinetic studies and precise yield determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for distinguishing between the [4,3-c] and [1,5-c] isomers, as the chemical shifts of the protons on the heterocyclic core are often distinct.[10] Monitoring the reaction in an NMR tube can provide real-time kinetic data.
Experimental Protocol: Reaction Monitoring by ¹H NMR
-
Set up the reaction in a deuterated solvent suitable for your reaction conditions.
-
Acquire an initial ¹H NMR spectrum (t=0) to identify the peaks corresponding to your starting material.
-
Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).
-
Acquire spectra at regular intervals.
-
Integrate the signals for the starting material, intermediate, and product to determine their relative concentrations over time.
Conclusion
The Dimroth rearrangement is a powerful transformation for the synthesis of triazolopyrimidines. While low yields can be a frustrating obstacle, a systematic and informed approach to troubleshooting can lead to significant improvements. By carefully considering the interplay of pH, temperature, solvent, and substrate electronics, researchers can unlock the full potential of this classic reaction.
References
- 1. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 2. benthamscience.com [benthamscience.com]
- 3. scilit.com [scilit.com]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. starchemistry888.com [starchemistry888.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The dimroth rearrangement. Part VIII. Rate enhancement by electron-withdrawal in simple iminopyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
avoiding regioisomer formation in triazolopyrimidine synthesis
Avoiding Regioisomer Formation: A Guide for Researchers
Introduction: The synthesis of triazolopyrimidines, a class of heterocyclic compounds with significant applications in medicinal chemistry, often presents the challenge of controlling regioselectivity.[1] The formation of undesired regioisomers can complicate purification processes, reduce yields, and ultimately hinder drug development efforts. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers in navigating the complexities of triazolopyrimidine synthesis and minimizing the formation of regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common regioisomers formed during the synthesis of[2][3]triazolo[1,5-a]pyrimidines?
When synthesizing[2][3]triazolo[1,5-a]pyrimidines, a common and often more stable isomer, the formation of the[2][3]triazolo[4,3-a]pyrimidine isomer is a frequent side reaction.[4] This occurs due to the two reactive nitrogen atoms in the aminotriazole precursor, which can both participate in the cyclization reaction.
Q2: Why is controlling regioselectivity so critical in the synthesis of triazolopyrimidines?
Controlling which regioisomer is formed is paramount for several reasons:
-
Biological Activity: Different regioisomers can exhibit vastly different pharmacological profiles. The desired therapeutic effect is often associated with a single, specific regioisomer.[5]
-
Purification Challenges: Separating regioisomers can be a difficult and resource-intensive process, often requiring advanced chromatographic techniques.[6][7]
-
Yield Optimization: The formation of undesired regioisomers directly reduces the yield of the target compound, impacting the overall efficiency of the synthesis.
-
Regulatory Compliance: For pharmaceutical applications, strict control over the isomeric purity of the final compound is a regulatory requirement.
Q3: What are the primary factors that influence the formation of regioisomers?
The regiochemical outcome of the reaction is influenced by a combination of factors, including:
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly impact the reaction pathway and favor the formation of one isomer over another.[8][9]
-
Nature of the Starting Materials: The substituents on both the aminotriazole and the pyrimidine precursor can exert steric and electronic effects that direct the cyclization to a specific nitrogen atom.
-
pH of the Reaction Medium: The acidity or basicity of the reaction environment can influence the tautomeric equilibrium of the intermediates and the rate of cyclization, thereby affecting the regioisomeric ratio.[10][11]
Q4: How can I definitively determine the regiochemistry of my synthesized triazolopyrimidine?
A combination of spectroscopic techniques is typically employed for unambiguous structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers. Differences in the chemical shifts and coupling constants of the protons and carbons in the triazole and pyrimidine rings can provide clear evidence of the substitution pattern.[12]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural confirmation, revealing the precise arrangement of atoms in the molecule.[3]
-
Mass Spectrometry (MS): While MS provides the molecular weight, fragmentation patterns can sometimes offer clues to the isomeric structure.[12]
Troubleshooting Guides
Issue 1: Predominant Formation of the Undesired[2][3]triazolo[4,3-a]pyrimidine Regioisomer
The[2][3]triazolo[4,3-a]pyrimidine is often the kinetically favored product, forming faster under milder conditions. However, the[2][3]triazolo[1,5-a]pyrimidine is typically the thermodynamically more stable isomer.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for undesired regioisomer formation.
Detailed Steps:
-
Promote the Dimroth Rearrangement: The Dimroth rearrangement is a powerful tool for converting the less stable[2][3]triazolo[4,3-a]pyrimidine to the more stable[2][3]triazolo[1,5-a]pyrimidine.[10][11][13] This rearrangement is often facilitated by:
-
Elevated Temperatures: Heating the reaction mixture can provide the necessary energy to overcome the activation barrier for the rearrangement.
-
Acidic or Basic Conditions: The presence of an acid or base can catalyze the ring-opening and ring-closing steps of the rearrangement.[10][11] A plausible mechanism involves protonation, ring opening, tautomerization, ring closure, and deprotonation.[11][14]
-
-
Modify Reaction Conditions to Favor the[2][3]triazolo[1,5-a]pyrimidine Isomer:
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal conditions.
-
Temperature Control: Higher temperatures generally favor the formation of the thermodynamically more stable[2][3]triazolo[1,5-a]pyrimidine isomer.
-
Catalyst Screening: The use of specific catalysts, such as Lewis acids, can direct the reaction towards the desired regioisomer.[15]
-
-
Post-Synthesis Isomer Separation: If optimizing reaction conditions is not sufficient, separation of the regioisomers may be necessary.
Issue 2: Difficulty in Separating Regioisomers by Standard Column Chromatography
Regioisomers often have very similar polarities, making their separation by conventional silica gel chromatography challenging.
Troubleshooting Protocol: Advanced Chromatographic Separation
Objective: To achieve baseline separation of triazolopyrimidine regioisomers.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral stationary phase columns (e.g., cellulose- or amylose-based)[7]
-
Normal-phase and reversed-phase columns
-
A selection of high-purity solvents (e.g., hexane, isopropanol, acetonitrile, water)
-
Additives such as trifluoroacetic acid (TFA) or formic acid[17]
Methodology:
-
Column Screening:
-
Begin by screening a variety of HPLC columns with different stationary phases (chiral, normal-phase, and reversed-phase).
-
-
Mobile Phase Optimization:
-
Systematically vary the composition of the mobile phase. For normal-phase chromatography, adjust the ratio of a non-polar solvent (e.g., hexane) to a polar solvent (e.g., isopropanol). For reversed-phase, vary the ratio of an organic solvent (e.g., acetonitrile) to water.
-
The addition of small amounts of an acid like TFA can improve peak shape and resolution.[17]
-
-
Temperature and Flow Rate Adjustment:
-
Optimize the column temperature and mobile phase flow rate to enhance separation efficiency. Lower temperatures can sometimes improve the resolution of conformational isomers.[18]
-
-
Method Validation:
-
Once a suitable separation method is developed, validate it for linearity, accuracy, and precision.
-
Data Summary Table:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralcel OD-H | C18 | Silica |
| Mobile Phase | Hexane:Isopropanol (90:10) | Acetonitrile:Water (70:30) | Ethyl Acetate:Hexane (50:50) |
| Resolution (Rs) | > 1.5 | 0.8 | < 0.5 |
| Outcome | Baseline Separation | Partial Separation | No Separation |
Issue 3: Ambiguous Spectroscopic Data for Regioisomer Identification
When NMR data is inconclusive, further analysis is required for definitive structural assignment.
Troubleshooting Workflow: Advanced Structural Elucidation
Caption: Workflow for advanced structural elucidation.
Detailed Steps:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity within the ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the point of fusion between the triazole and pyrimidine rings.
-
-
Single Crystal X-ray Diffraction:
-
If a suitable single crystal can be grown, X-ray crystallography provides unequivocal proof of the molecular structure.
-
-
Comparison with Literature Data:
-
Thoroughly search the scientific literature for reported spectroscopic data of known triazolopyrimidine regioisomers. A direct comparison can often resolve structural ambiguities.
-
Conclusion
The formation of regioisomers in triazolopyrimidine synthesis is a common but manageable challenge. By understanding the underlying reaction mechanisms and systematically optimizing reaction conditions, researchers can significantly improve the regioselectivity of their syntheses. When regioisomer formation is unavoidable, a combination of advanced chromatographic and spectroscopic techniques can be employed for their separation and characterization. This guide provides a comprehensive resource for troubleshooting and overcoming the challenges associated with regioisomer formation, ultimately facilitating the efficient development of novel triazolopyrimidine-based compounds.
References
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5- a ]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01861J [pubs.rsc.org]
- 10. benthamscience.com [benthamscience.com]
- 11. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 14. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral LC method development: Stereo-selective separation, characterization, and determination of cabotegravir and related RS, RR, and SS isomeric impurities on coated cellulose-based chiral stationary phase by HILIC-LC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 7-Chloro-triazolo[1,5-a]pyrimidine
Technical Support Center: Scaling Up the Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine
Welcome to the comprehensive support guide for the synthesis and scale-up of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine. This document is designed for researchers, chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-tested solutions to ensure a robust, scalable, and successful synthesis.
The synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine is a cornerstone for the development of a wide range of biologically active molecules, including antivirals, anticancer agents, and kinase inhibitors.[2][3][4][5][6] Its structural similarity to purines makes it an excellent scaffold in medicinal chemistry.[4][7] This guide is structured to anticipate and resolve practical issues you may encounter during your experimental work, from bench-scale synthesis to pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine?
A1: The most prevalent and scalable synthetic pathway involves a two-step process:
-
Cyclocondensation: The reaction of 3-amino-1,2,4-triazole with a suitable β-ketoester, such as ethyl acetoacetate or a similar 1,3-dicarbonyl compound, to form the intermediate 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine.[2][8] This reaction is typically carried out in a high-boiling solvent like acetic acid or under neat conditions at elevated temperatures.[8]
-
Chlorination: The subsequent chlorination of the 7-hydroxy intermediate using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.[9][10]
Q2: I am seeing a low yield in the initial cyclocondensation step. What are the likely causes?
A2: Low yields in the cyclocondensation step can often be attributed to several factors:
-
Purity of Starting Materials: Ensure that the 3-amino-1,2,4-triazole and the β-ketoester are of high purity. Impurities can lead to side reactions and inhibit the desired cyclization.
-
Reaction Temperature and Time: The reaction often requires high temperatures (refluxing in acetic acid or heating neat) to proceed efficiently.[8] Insufficient temperature or reaction time may result in incomplete conversion.
-
Solvent Choice: While acetic acid is commonly used, other high-boiling solvents can be employed. The choice of solvent can influence reaction kinetics and solubility of reactants and intermediates.
-
Water Scavenging: The presence of water can interfere with the condensation reaction. While not always necessary, conducting the reaction under anhydrous conditions may improve yields in some cases.
Q3: My chlorination reaction is not going to completion, and I'm isolating the starting 7-hydroxy intermediate. How can I improve this?
A3: Incomplete chlorination is a frequent hurdle. Here are some troubleshooting steps:
-
Excess of Chlorinating Agent: Ensure you are using a sufficient excess of POCl₃. Stoichiometric amounts are often insufficient, and a 3-5 fold excess is common.
-
Reaction Temperature: The chlorination typically requires heating. A common temperature range is 80-110 °C.[9][11]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to degradation.
-
Use of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can facilitate the reaction.[11]
Q4: I am having difficulty purifying the final product. What are the recommended methods?
A4: Purification of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine can be challenging due to its moderate polarity.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol) can be effective.
-
Silica Gel Chromatography: For more complex mixtures, column chromatography on silica gel is the standard method. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.
-
Acid-Base Extraction: If the main impurities are acidic or basic in nature, a liquid-liquid extraction workup can be beneficial prior to chromatography or recrystallization.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to challenges you might face during the synthesis and scale-up.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 7-Hydroxy Intermediate | 1. Incomplete reaction. 2. Formation of side products. 3. Sub-optimal reaction conditions. | 1. Monitor reaction progress by TLC/LC-MS. Increase reaction time if necessary. 2. Ensure high purity of starting materials. Consider purification of 3-amino-1,2,4-triazole if needed. 3. Optimize temperature. A higher temperature may be required. |
| Incomplete Chlorination | 1. Insufficient POCl₃. 2. Low reaction temperature. 3. Presence of moisture. | 1. Increase the molar excess of POCl₃. 2. Gradually increase the reaction temperature, monitoring for product degradation. 3. Ensure all glassware is dry and use anhydrous POCl₃. |
| Formation of Dark-Colored Byproducts | 1. Decomposition at high temperatures. 2. Reaction with impurities. | 1. Carefully control the reaction temperature. Consider a lower temperature for a longer duration. 2. Use purified starting materials and intermediates. |
| Difficult Product Isolation | 1. Product is too soluble in the workup solvent. 2. Emulsion formation during extraction. | 1. Use a less polar solvent for extraction. Concentrate the aqueous layer and re-extract. 2. Add brine to break the emulsion. Filter the entire mixture through celite if necessary. |
| Scale-Up Issues (e.g., Exotherms) | 1. Poor heat transfer in larger vessels. 2. Rapid addition of reagents. | 1. Ensure efficient stirring and use a reactor with adequate cooling capacity. 2. Add reagents portion-wise or via an addition funnel to control the reaction rate and temperature. |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
To a round-bottom flask equipped with a reflux condenser, add 3-amino-1,2,4-triazole (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Add glacial acetic acid to provide a stirrable slurry.
-
Heat the mixture to reflux (around 120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Dry the solid under vacuum to obtain 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine as a white to off-white solid.[12]
Protocol 2: Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
In a fume hood, carefully add 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) to a round-bottom flask.
-
Slowly add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. The reaction can be exothermic.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is ~7-8.
-
The product will precipitate out. Collect the solid by filtration.
-
Wash the solid with water and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Synthetic Workflow
Caption: A simplified workflow for the two-step synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low yields in the synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine.
References
- 1. 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo-[1,5-a]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine [cymitquimica.com]
Validation & Comparative
A Comparative Analysis of 7-Chloro and 7-Amino-Triazolo[1,5-a]pyrimidines in Drug Discovery
An In-Depth Guide to Their Synthesis, Biological Activity, and Therapeutic Potential
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, owing to its structural similarity to purines, which allows it to function as a bioisostere for this critical biological motif[1]. This structural mimicry has led to the development of a diverse array of therapeutic agents with applications ranging from anticancer to antimicrobial and neurological treatments[4][5]. Among the various positions on this scaffold, the C7 position is a key site for chemical modification, profoundly influencing the biological activity of the resulting derivatives. This guide provides a comparative analysis of two pivotal C7-substituted classes: the 7-chloro and 7-amino-[1][2][3]triazolo[1,5-a]pyrimidines. We will explore their distinct roles in drug discovery, from the reactive intermediacy of the 7-chloro derivatives to the diverse and potent biological activities of their 7-amino counterparts.
The Strategic Importance of the 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine Intermediate
The 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine is a cornerstone in the synthesis of a multitude of biologically active derivatives. Its significance lies not in its own inherent biological activity, but in its role as a highly versatile synthetic intermediate. The chlorine atom at the 7-position activates the pyrimidine ring for nucleophilic aromatic substitution, providing a gateway to a vast chemical space for drug design and optimization.
The synthesis of this key intermediate typically involves the chlorination of the corresponding 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine. This transformation is often achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃)[6][7]. The resulting 7-chloro derivative serves as a linchpin for the introduction of various nucleophiles, most notably amines, to generate libraries of 7-amino substituted compounds with diverse pharmacological profiles.
Experimental Protocol: Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine Intermediate
This protocol outlines a general procedure for the synthesis of a 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine derivative from its 7-hydroxy precursor, a common step in the development of novel therapeutics based on this scaffold[6].
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., toluene, optional)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 2-substituted-7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine in an excess of phosphorus oxychloride. An inert solvent like toluene can be added if necessary.
-
Chlorination: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine can be purified by recrystallization or column chromatography to yield the desired intermediate.
Caption: Synthetic route to the 7-chloro intermediate.
The Diverse Biological Landscape of 7-Amino-[1][2][3]triazolo[1,5-a]pyrimidines
The introduction of an amino group at the C7 position, typically through the displacement of the 7-chloro substituent, unlocks a wide spectrum of potent biological activities. The nature of the amino substituent, ranging from simple primary amines to complex anilines and heterocyclic amines, allows for fine-tuning of the molecule's physicochemical properties and target specificity.
A significant body of research has focused on 7-anilino-[1][2][3]triazolo[1,5-a]pyrimidines as potent anticancer agents[2][3]. These compounds have demonstrated remarkable efficacy as antimicrotubule agents, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[2][3]. The substitution pattern on the aniline ring is critical for activity, with halogen-substituted anilines often displaying the greatest antiproliferative effects[2][3].
| Compound Class | Cancer Cell Lines | IC₅₀ (nM) | Mechanism of Action | Reference |
| 7-(halogen-substituted anilino)-[1][2][3]triazolo[1,5-a]pyrimidines | A549, MDA-MB-231, HeLa, HT-29, Jurkat | 83 - 101 | Tubulin polymerization inhibition | [2][3] |
| 7-(3′,4′,5′-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine derivatives | HeLa, A549, HT-29 | 30 - 240 | Antimitotic | [8] |
The structural resemblance of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold to the purine core of ATP makes it an ideal template for designing kinase inhibitors[9]. Derivatives of this class have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Checkpoint Kinase 1 (CHK1), and Tropomyosin Receptor Kinases (Trks), which are crucial targets in cancer therapy[10][11][12]. The 7-amino moiety often plays a crucial role in establishing key interactions within the ATP-binding pocket of these enzymes.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents [sfera.unife.it]
- 3. mdpi.com [mdpi.com]
- 4. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Triazolo[1,5-a]pyrimidine Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of novel anticancer agents.[4] Its resemblance to the purine core allows it to interact with a variety of biological targets implicated in cancer progression, leading to a diverse range of antitumor activities.[5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various triazolo[1,5-a]pyrimidine derivatives, supported by experimental data, to aid researchers in the rational design of more potent and selective anticancer therapeutics.
The Versatile Anticancer Profile of the Triazolo[1,5-a]pyrimidine Scaffold
The therapeutic potential of the triazolo[1,5-a]pyrimidine core is underscored by its ability to target multiple hallmarks of cancer. Different substitution patterns on this heterocyclic system have yielded compounds with distinct mechanisms of action, including:
-
Tubulin Inhibition: A significant class of triazolo[1,5-a]pyrimidines exhibits potent antitubulin activity. These compounds interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.[6] Interestingly, some derivatives promote tubulin polymerization, while others inhibit it, highlighting the nuanced SAR of this scaffold.[6][7]
-
Kinase Inhibition: The structural similarity of the triazolo[1,5-a]pyrimidine scaffold to adenine has been exploited to develop potent inhibitors of various protein kinases that are often dysregulated in cancer. Key targets include Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, and components of the EGFR and ERK signaling pathways, which are pivotal for cell proliferation and survival.[3][8]
-
Other Mechanisms: Research has also pointed towards other anticancer mechanisms, such as the inhibition of S-phase kinase-associated protein 2 (Skp2), an E3 ubiquitin ligase component involved in cell cycle regulation.
This guide will delve into the specific structural features that govern the anticancer potency and selectivity of these compounds, providing a comparative analysis of their biological activities.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of triazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The following sections dissect the SAR at key positions.
Substitutions at the 5- and 7-Positions
Modifications at the C5 and C7 positions of the pyrimidine ring have a profound impact on the anticancer activity.
-
At the 5-position , the introduction of a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group has been shown to be critical for high potency in a series of tubulin polymerization promoters.[6]
-
At the 7-position , the presence of an anilino group is a common feature in many active derivatives.[2] Disubstitution on this aniline ring, often with electron-donating or halogen groups, can further enhance antitumor activity.[2]
The Role of the Phenyl Group at the 6-Position
A phenyl ring at the 6-position is a frequent structural element.
-
The presence of fluoro atoms at the ortho positions of this phenyl ring is essential for optimal activity in certain tubulin-targeting agents.[6]
-
Substitution at the para position of the phenyl ring with an oxygen linkage followed by a three-methylene unit and a terminal alkylamino or hydroxy group leads to a significant increase in potency.[6]
Influence of Substituents at the 2-Position
The 2-position of the triazole ring offers another avenue for structural modification to modulate anticancer activity.
-
Introduction of a side chain containing a furan moiety at the C2 position has yielded compounds with notable antitumor effects. Variations in the substituent on the furan ring, such as piperidinyl, pyrrolidinyl, diethylamino, or dimethylamino groups, have been shown to influence the cytotoxic potency.[2]
The following table summarizes the in vitro cytotoxic activity of representative triazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines, illustrating the SAR principles discussed.
| Compound | R2 Substituent | R5 Substituent | R7 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 19 | 3-((5-((diethylamino)methyl)furan-2-yl)methylthio)propyl | Methyl | 3,4-dichloroanilino | Bel-7402 | 12.3 | [2] |
| HT-1080 | 6.1 | [2] | ||||
| 26 | Aryl | 3,4,5-trimethoxyphenyl | - | HeLa | 0.75 | [7] |
| A549 | 1.02 | [7] | ||||
| Compound 1 | - | - | 7-(4-Bromophenyl)-9-(pyridin-4-yl) | HCC1937 | 7.01 | [3] |
| HeLa | 11.03 | [3] | ||||
| Compound 6i | - | - | - | MGC-803 | 0.96 | [9] |
Mechanistic Insights into Anticancer Action
The diverse biological activities of triazolo[1,5-a]pyrimidines stem from their ability to interact with multiple cellular targets. Below are diagrammatic representations of two key mechanisms of action.
Tubulin Polymerization Inhibition
A prominent mechanism of action for a class of triazolo[1,5-a]pyrimidines is the disruption of microtubule dynamics. These compounds can either promote or inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Mechanism of Tubulin Inhibition for Triazolopyrimidine Series: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies to validate the mechanism of tubulin inhibition for the promising triazolopyrimidine class of compounds. We will move beyond mere protocol listings to explain the causality behind experimental choices, ensuring a self-validating and robust analytical cascade.
Introduction: The Significance of Tubulin Inhibition and the Triazolopyrimidine Scaffold
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are pivotal to cellular integrity and division, making them a cornerstone target in oncology.[1] The disruption of their dynamic equilibrium triggers mitotic arrest and apoptosis in rapidly proliferating cancer cells. While classic tubulin inhibitors like taxanes and vinca alkaloids are clinical mainstays, their efficacy can be hampered by issues such as drug resistance.
The triazolopyrimidine scaffold has emerged as a versatile and potent core for a new generation of anticancer agents.[2] Various derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines, with tubulin polymerization inhibition being a frequently identified mechanism of action.[3][4][5] This guide will delineate a comprehensive strategy to rigorously validate this mechanism for novel triazolopyrimidine compounds.
The Validation Workflow: A Multi-faceted Approach
A conclusive validation of tubulin inhibition is not reliant on a single experiment but rather a convergence of evidence from biochemical, cellular, and in vivo assays. Each step in this workflow is designed to answer a specific question, progressively building a comprehensive understanding of the compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [research.unipd.it]
- 4. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Triazolo[1,5-a]pyrimidine and Triazolo[4,3-a]pyrimidine Isomers for Drug Discovery
The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] These bicyclic nitrogen heterocycles are isoelectronic with purines, making them compelling surrogates for natural nucleobases in the design of novel therapeutics.[3][4] Among the eight possible isomers, the[5][6][7]triazolo[1,5-a]pyrimidine and[5][6][7]triazolo[4,3-a]pyrimidine systems are the most frequently encountered and synthetically accessible.
However, the subtle difference in the placement of a single nitrogen atom between these two isomers profoundly impacts their chemical stability, physicochemical properties, and, ultimately, their biological function. For researchers in drug development, a nuanced understanding of these differences is not merely academic; it is critical for rational drug design, guiding synthetic strategy, and interpreting structure-activity relationship (SAR) data.
This guide provides an in-depth comparative analysis of these two key isomers, synthesizing data from the literature to offer field-proven insights into their structural distinctions, synthetic accessibility, and functional consequences in a therapeutic context.
Structural and Physicochemical Comparison
The fundamental difference between the two isomers lies in the fusion of the 1,2,4-triazole ring to the pyrimidine core. In the [1,5-a] system, the pyrimidine ring is fused across the N1 and C5 atoms of the triazole, resulting in a "non-bridgehead" nitrogen at position 4. In contrast, the [4,3-a] system features fusion across the N4 and C3 atoms, creating a "bridgehead" nitrogen at position 4.
Caption: Core structures of the [1,5-a] and [4,3-a] isomers.
This seemingly minor structural variance leads to significant differences in stability and chemical behavior.
The Dimroth Rearrangement: A Question of Stability
The most critical chemical distinction between the two isomers is their relative thermodynamic stability. The triazolo[1,5-a]pyrimidine system is the more stable isomer.[8] The triazolo[4,3-a]pyrimidine isomer, under thermal, acidic, or basic conditions, can undergo a Dimroth rearrangement to irreversibly form the more stable [1,5-a] counterpart.[5][6][7][9]
This rearrangement is a crucial consideration during synthesis and purification. Reaction conditions intended to produce the [4,3-a] isomer can inadvertently yield the [1,5-a] product if not carefully controlled.[10][11] The accepted mechanism involves protonation, hydrolytic opening of the pyrimidine ring, rotation, and subsequent ring closure to form the thermodynamically favored isomer.[7][10]
Comparative Physicochemical and Spectroscopic Properties
The structural differences manifest in measurable physicochemical properties. While specific values depend on substitution patterns, general trends distinguish the two series.
| Property | Triazolo[1,5-a]pyrimidine | Triazolo[4,3-a]pyrimidine | Rationale & Causality |
| Thermodynamic Stability | High (Thermodynamically favored) | Lower (Can rearrange to [1,5-a]) | The [1,5-a] system possesses a more delocalized and stable 10-π electron system.[3] |
| Melting Point | Generally higher | Generally lower | The more stable and often more planar [1,5-a] structure can lead to more efficient crystal packing.[5][6] |
| ¹H NMR | Protons on the pyrimidine ring are typically more deshielded. | Protons on the pyrimidine ring are relatively more shielded. | The position of the triazole nitrogens alters the electronic distribution and anisotropic effects within the fused ring system.[5][6] |
| ¹⁵N NMR | Unique chemical shifts for the four nitrogen atoms. | Distinctly different ¹⁵N chemical shifts, particularly for the bridgehead nitrogen. | ¹H-¹⁵N HMBC experiments provide an unambiguous method to differentiate the regioisomers, as the nitrogen environments are unique.[12][13][14] |
| UV Absorption | Differs in λmax compared to the [4,3-a] isomer. | Differs in λmax compared to the [1,5-a] isomer. | The distinct electronic configurations of the isomers lead to different absorption wavelengths.[5][6] |
Comparative Synthesis Strategies
The synthetic approaches to these isomers are fundamentally different, dictated by the required bond connections to form the final bicyclic system.
Synthesis of the Triazolo[1,5-a]pyrimidine Core
The most robust and common strategy for the stable [1,5-a] isomer involves the annulation of a pyrimidine ring onto a pre-existing 1,2,4-triazole. This is typically achieved through the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound (or its equivalent, like an α,β-unsaturated carbonyl compound).[3][15] This approach is highly reliable and generally avoids the formation of the less stable isomer.
Caption: General synthetic workflow for triazolo[1,5-a]pyrimidines.
Synthesis of the Triazolo[4,3-a]pyrimidine Core
Conversely, the synthesis of the kinetically favored, less stable [4,3-a] isomer typically involves annulating the triazole ring onto a pyrimidine precursor. The most common method is the reaction of a 2-hydrazinopyrimidine with a one-carbon electrophile, such as formic acid, triethyl orthoformate, or an acyl chloride, which serves to close the triazole ring.[13]
Caption: General workflow for triazolo[4,3-a]pyrimidines and potential rearrangement.
Expert Insight: The choice of synthetic route is a critical decision point. If the desired target is a [1,5-a] isomer, the amino-triazole route is preferred for its directness and high yields. If the [4,3-a] isomer is the target, the hydrazinopyrimidine route is necessary, but the researcher must be vigilant about reaction conditions (e.g., using milder, non-acidic conditions and lower temperatures) to prevent unwanted Dimroth rearrangement.[11] Post-synthesis characterization using techniques like ¹⁵N HMBC is crucial to confirm the identity of the resulting regioisomer.[12][13]
Comparative Biological Activity and Applications
Both isomeric scaffolds have been explored extensively as bioactive molecules, demonstrating a wide range of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][16][17][18] However, the orientation of the triazole ring and the resulting vectoral presentation of substituents can lead to significant differences in target engagement and potency.
Case Study: Kinase Inhibition (p38 MAPK)
Kinase inhibition is a prominent application for triazolopyrimidines. The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in inflammatory signaling pathways and a target for various diseases.[19][][21][22] The distinct geometries of the [1,5-a] and [4,3-a] isomers can dramatically alter how they fit into the ATP-binding pocket of a kinase.
The key takeaway for drug developers is that isomerism is a powerful tool in SAR exploration. The nitrogen atoms in the triazole ring act as key hydrogen bond acceptors. The different placement of these atoms in the [1,5-a] versus the [4,3-a] scaffold means they will interact with different residues in a kinase hinge region. If a lead compound shows modest activity, synthesizing its isomer can be a highly effective strategy to improve potency by presenting the same substituents in a different spatial orientation, potentially forming more optimal interactions with the target protein.
| Isomer | Potential Biological Impact | Rationale |
| Triazolo[1,5-a]pyrimidine | Often serves as a purine bioisostere, leading to potent inhibition of enzymes like kinases and polymerases.[3][4] The scaffold is prevalent in potent tubulin polymerization inhibitors.[15][24] | The arrangement of nitrogen atoms effectively mimics the hydrogen bonding pattern of adenine, allowing for strong binding in ATP pockets. Its stability makes it a robust and reliable scaffold for further derivatization. |
| Triazolo[4,3-a]pyrimidine | Also exhibits a broad range of activities, but SAR can differ significantly from the [1,5-a] series. The bridgehead nitrogen creates a different steric and electronic profile. | The unique geometry can allow for binding to different targets or to the same target in a different binding mode. It can be used to escape existing patent space or to fine-tune activity and selectivity. |
Experimental Protocols
The following protocols are representative examples for the synthesis of each isomeric core, based on established literature procedures.
Protocol: Synthesis of a Representative Triazolo[1,5-a]pyrimidine Derivative
This protocol is based on the common condensation reaction between an aminotriazole and a β-ketoester, a widely used method for generating the [1,5-a] scaffold.[15]
Reaction: One-pot, three-component synthesis of a 2,5,7-trisubstituted[5][6][7]triazolo[1,5-a]pyrimidine.
Materials:
-
3-Amino-1,2,4-triazole derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of a Lewis acid (e.g., InCl₃) or mineral acid.
Procedure:
-
To a 50 mL round-bottom flask, add the 3-amino-1,2,4-triazole derivative (1.0 mmol), the aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and ethanol (10 mL).
-
Add the catalyst (e.g., 10 mol% InCl₃).
-
Stir the mixture and heat to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure[5][6][7]triazolo[1,5-a]pyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol: Synthesis of a Representative Triazolo[4,3-a]pyrimidine Derivative
This protocol describes the cyclization of a hydrazinopyrimidine, a classic route to the less stable [4,3-a] isomer.[13]
Reaction: Synthesis of a 3-substituted[5][6][7]triazolo[4,3-a]pyrimidine.
Materials:
-
2-Hydrazinopyrimidine derivative (1.0 mmol)
-
Triethyl orthoformate (or other one-carbon electrophile) (5.0 mL, used as reagent and solvent)
-
Anhydrous conditions
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser, suspend the 2-hydrazinopyrimidine derivative (1.0 mmol) in triethyl orthoformate (5.0 mL).
-
Heat the mixture to reflux (approx. 145-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate under high vacuum.
-
The resulting crude solid is then purified. Trituration with diethyl ether is often sufficient to yield a clean product.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Crucially , characterize the product immediately using NMR spectroscopy (¹H, ¹³C, and if possible, ¹⁵N HMBC) to confirm the formation of the [4,3-a] regioisomer and to check for any rearranged [1,5-a] product.
Conclusion and Future Outlook
The triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine systems, while structurally similar, are worlds apart in terms of chemical stability and synthetic accessibility. The [1,5-a] isomer is the thermodynamic sink—robust, stable, and readily synthesized via convergent routes. The [4,3-a] isomer is a kinetically accessible but less stable entity, whose synthesis requires careful handling to avoid rearrangement to its more stable cousin.
For the drug development professional, this dichotomy is not a limitation but an opportunity.
-
Scaffold Hopping: Switching between the isomeric cores is a powerful scaffold hopping strategy to modulate potency, selectivity, and physicochemical properties.
-
Intellectual Property: Exploring the less-traveled [4,3-a] space can provide a pathway to novel chemical matter with distinct intellectual property.
-
Rational Design: An understanding of the Dimroth rearrangement is essential for troubleshooting syntheses and ensuring the identity of the final compound. Unambiguous structural confirmation via advanced spectroscopic methods like ¹⁵N HMBC is a non-negotiable step in quality control.[12]
By appreciating the subtle yet profound differences between these isomers, researchers can better navigate the chemical landscape of triazolopyrimidines, accelerating the design and discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. scilit.com [scilit.com]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 10. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. - CNIO [cnio.es]
- 15. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects | Bentham Science [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
- 18. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
- 19. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibitors of unactivated p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 7-Chloro-triazolo[1,5-a]pyrimidine Based Inhibitors
In the landscape of modern drug discovery, the triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors with diverse therapeutic potential. The 7-chloro substituted variant, in particular, serves as a versatile synthetic handle for creating libraries of compounds targeting a range of biological targets, from kinases and tubulin to G-protein coupled receptors and metabolic enzymes. While the on-target potency of these inhibitors is a primary focus, a comprehensive understanding of their cross-reactivity, or off-target interactions, is paramount for advancing safe and effective therapeutics.
This guide provides a framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for 7-Chloro-triazolo[1,5-a]pyrimidine based inhibitors. We will delve into the rationale behind experimental choices, provide detailed methodologies for key assays, and present a logical workflow for characterizing the selectivity profile of this important class of compounds.
The Imperative of Cross-Reactivity Profiling
Off-target effects occur when a drug interacts with unintended biomolecules, which can lead to a spectrum of consequences ranging from unforeseen therapeutic benefits to adverse drug reactions.[1][2] For inhibitors based on the triazolo[1,5-a]pyrimidine scaffold, which is structurally analogous to the native purine ring, the potential for interacting with a wide array of ATP-binding proteins, including kinases, is a key consideration.[3][4] Early and comprehensive secondary pharmacology profiling is therefore not merely a regulatory checkbox but a critical step in drug development to mitigate risks and ensure the clinical translatability of a lead candidate.[5][6]
Known Biological Targets of Triazolo[1,5-a]pyrimidine Derivatives
Derivatives of the triazolo[1,5-a]pyrimidine scaffold have been reported to exhibit a wide range of biological activities, targeting several distinct classes of proteins. A thorough cross-reactivity study should be informed by the known primary targets of this chemical class. These include, but are not limited to:
-
Protein Kinases: The structural similarity of the triazolopyrimidine core to adenine makes it an effective ATP-competitive inhibitor for a variety of protein kinases.[7][8]
-
Tubulin: Certain triazolopyrimidine derivatives have been shown to interfere with microtubule dynamics by binding to tubulin, a mechanism shared with several established anticancer agents.[9]
-
GABA-A Receptors: Modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain, has been observed for some compounds within this class, suggesting potential applications in neurological disorders.[10]
-
Dihydroorotate Dehydrogenase (DHODH): Inhibition of this key enzyme in the de novo pyrimidine biosynthesis pathway is a known mechanism for certain triazolopyrimidine-based antimalarial agents.[11]
-
P-glycoprotein (ABCB1): Some derivatives have been identified as inhibitors of this efflux pump, which is implicated in multidrug resistance in cancer.[1][12]
Given this diversity of primary targets, a comprehensive cross-reactivity assessment is essential to delineate the full pharmacological profile of a novel 7-Chloro-triazolo[1,5-a]pyrimidine based inhibitor.
A Strategic Workflow for Cross-Reactivity Assessment
A systematic approach to evaluating the cross-reactivity of a novel inhibitor is crucial for generating a comprehensive and interpretable dataset. The following workflow outlines a logical progression from broad, early-stage screening to more focused, in-depth characterization.
Caption: A logical workflow for assessing inhibitor cross-reactivity.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach utilizing a combination of in vitro and cellular assays is recommended to build a comprehensive selectivity profile.
Broad-Panel Secondary Pharmacology Screening
The initial step in assessing off-target liabilities is to screen the inhibitor against a broad panel of receptors, ion channels, transporters, and enzymes.[7][11] Commercial services, such as Eurofins' SafetyScreen panels or Reaction Biology's InVEST panels, offer curated sets of assays against targets with known links to adverse drug reactions.[11][13]
Rationale: This broad screening approach provides an unbiased, high-level view of potential off-target interactions across diverse protein families. It is a cost-effective method to identify potential "red flags" early in the drug discovery process.[14] A common practice is to perform an initial screen at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
Experimental Protocol: Representative Radioligand Binding Assay
-
Preparation: The test compound is serially diluted in an appropriate buffer. Membranes or cells expressing the target of interest are prepared. A specific radioligand for the target is selected.
-
Incubation: The test compound, target preparation, and radioligand are incubated together to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control with no inhibitor. An IC50 value (the concentration of inhibitor that displaces 50% of the radioligand) is determined from a concentration-response curve.
Data Interpretation: A significant inhibition (typically >50%) at the screening concentration warrants further investigation, usually through determination of the IC50 or Ki value.
Kinome-Wide Selectivity Profiling
Given the structural similarity of the triazolo[1,5-a]pyrimidine scaffold to purines, comprehensive screening against a large panel of protein kinases is highly recommended.[3][14] Services like Eurofins' KINOMEscan® offer binding assays against hundreds of kinases, providing a detailed map of the inhibitor's interactions across the human kinome.[15][16][17]
Rationale: Kinase inhibitors are notoriously promiscuous, and off-target kinase activity can lead to both toxicity and unexpected efficacy.[9] A kinome scan provides a quantitative measure of the inhibitor's affinity for a wide range of kinases, allowing for the calculation of a selectivity score and the identification of potential off-target liabilities.[15]
Experimental Workflow: KINOMEscan® Competition Binding Assay
Caption: A simplified workflow for the KINOMEscan® assay.
Data Presentation: The results of a kinome scan are typically presented as a dendrogram (TREEspot™) that visually represents the inhibitor's binding affinities across the kinome. Quantitative data is provided as the percentage of control at a given concentration or as dissociation constants (Kd).
| Kinase Target | % of Control @ 1µM | Kd (nM) | Selectivity Score (S-score) |
| Primary Target | <1 | 10 | 0.01 |
| Off-Target 1 | 5 | 50 | 0.05 |
| Off-Target 2 | 35 | 350 | 0.35 |
| ... | ... | ... | ... |
Table 1: Example data table from a kinome-wide selectivity screen.
Cellular Thermal Shift Assay (CETSA®)
To confirm that off-target interactions observed in biochemical assays translate to target engagement within a cellular context, the Cellular Thermal Shift Assay (CETSA®) is a powerful tool.[18][19][20] This method assesses the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[10][18]
Rationale: CETSA provides direct evidence of target engagement in a more physiologically relevant environment than a purified biochemical assay.[19] A positive thermal shift for an identified off-target confirms that the inhibitor can access and bind to it within the cell.
Experimental Protocol: CETSA Workflow
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: A step-by-step workflow for a CETSA experiment.
Conclusion
A thorough and systematic investigation of cross-reactivity is a cornerstone of modern drug discovery. For the promising class of 7-Chloro-triazolo[1,5-a]pyrimidine based inhibitors, a multi-faceted approach combining broad-panel secondary pharmacology screening, comprehensive kinome-wide profiling, and cellular target engagement assays like CETSA is essential. This layered strategy allows for the early identification of potential off-target liabilities, informs structure-activity relationship studies to enhance selectivity, and ultimately contributes to the development of safer and more effective medicines. By understanding the complete pharmacological profile of these inhibitors, researchers can navigate the complex landscape of drug development with greater confidence and a higher probability of clinical success.
References
- 1. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.aboutscience.eu [journals.aboutscience.eu]
- 13. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. GABAA receptor - Wikipedia [en.wikipedia.org]
- 16. Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABAAR) Modulators Acting at the Benzodiazepine Binding Site: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Benchmarking Novel Anticancer Agent 7-Chloro-triazolo[1,5-a]pyrimidine Against Standard Chemotherapeutics
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive framework for the preclinical in vitro evaluation of 7-Chloro-triazolo[1,5-a]pyrimidine (CTP), a novel compound from a promising class of heterocyclic molecules. We will objectively benchmark its performance against two widely-used and mechanistically distinct anticancer drugs, Paclitaxel and Doxorubicin. The methodologies, rationale, and data interpretation strategies detailed herein are designed to equip researchers, scientists, and drug development professionals with the tools to rigorously assess the potential of new chemical entities in oncology.
Introduction: The Therapeutic Potential of the Triazolopyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a purine isostere that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[4][5] Various compounds based on this core structure have demonstrated potent anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[4][6] The anticancer efficacy of these compounds often stems from their ability to interfere with fundamental cellular processes required for tumor growth and survival, such as cell division and signal transduction.[7][8]
The subject of this guide, 7-Chloro-triazolo[1,5-a]pyrimidine (CTP), is a specific derivative featuring chlorine substitutions, which have been noted to enhance cytotoxic potency in related heterocyclic compounds.[9][10] This guide will outline a systematic approach to characterize the anticancer profile of CTP, comparing it directly with established drugs to determine its relative potency and potential mechanistic advantages.
Section 1: Comparative Mechanisms of Action
A critical first step in benchmarking a new compound is to understand its mechanism of action in the context of established drugs. Based on extensive research into the[1][2][3]triazolo[1,5-a]pyrimidine class, we can postulate a likely mechanism for CTP, which we will then compare to our chosen benchmarks: Paclitaxel and Doxorubicin.
Postulated Mechanism of 7-Chloro-triazolo[1,5-a]pyrimidine (CTP)
Several studies on[1][2][3]triazolo[1,5-a]pyrimidine derivatives have identified the microtubule network as a primary target.[3][11][12] These compounds have been shown to act as microtubule-stabilizing agents, a mechanism similar to that of Paclitaxel.[3][12] However, some derivatives exhibit the unique property of binding to the vinca alkaloid site on tubulin to exert their stabilizing effect, which distinguishes them from taxanes.[3][12] This interference with microtubule dynamics leads to a halt in the cell cycle during mitosis (G2/M phase), ultimately triggering programmed cell death (apoptosis).[1][11]
Therefore, our primary hypothesis is that CTP functions as a microtubule-stabilizing agent, inducing G2/M cell cycle arrest and subsequent apoptosis. Other reported mechanisms for this class, such as inhibition of the EGFR or ERK signaling pathways, will be considered as secondary possibilities to explore.[8][9]
Benchmark 1: Paclitaxel - The Microtubule Stabilizer
Paclitaxel is a cornerstone of chemotherapy, belonging to the taxane family of drugs.[13] Its mechanism is well-established:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[1][13][14]
-
Mitotic Arrest: This stabilization disrupts the normal dynamic reorganization of the microtubule network essential for forming the mitotic spindle during cell division.[1][]
-
Apoptosis Induction: The resulting cell cycle arrest in the G2/M phase triggers apoptosis.[14][16]
Benchmark 2: Doxorubicin - The DNA Damage Inducer
Doxorubicin is an anthracycline antibiotic with a broad spectrum of anticancer activity.[] Its mechanism is fundamentally different from that of microtubule-targeting agents:
-
DNA Intercalation: Doxorubicin's planar aromatic portion inserts itself between DNA base pairs, distorting the double helix and inhibiting DNA replication and transcription.[2][18]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that relaxes DNA supercoils.[2][] This prevents the re-ligation of DNA strands after they have been broken by the enzyme, leading to an accumulation of DNA double-strand breaks.[18][19]
-
Free Radical Generation: Doxorubicin can also generate reactive oxygen species (ROS), which cause further damage to DNA, proteins, and cell membranes.[2][20]
The following diagram illustrates the distinct cellular targets of CTP (postulated), Paclitaxel, and Doxorubicin.
Section 2: Experimental Framework for Comparative Efficacy
To systematically benchmark CTP, we will employ a multi-tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic assays. The choice of cell lines is crucial; we recommend a panel that includes different cancer types, such as a breast adenocarcinoma line (e.g., MCF-7), a lung carcinoma line (e.g., A549), and a human fibrosarcoma line (e.g., HT-1080), as these have been used in prior studies of triazolopyrimidines.[6]
The overall workflow is depicted below.
Section 3: In Vitro Benchmarking Protocols & Data Interpretation
Tier 1: Cytotoxicity Screening (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency.[21] We will use the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay [21]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-1080) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of CTP, Paclitaxel, and Doxorubicin in culture medium. The concentration range should be wide enough to achieve a full dose-response curve (e.g., 0.01 µM to 100 µM). Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curves and calculate IC50 values using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | IC50 (µM) on HT-1080 |
| CTP (Hypothetical) | 0.95 | 1.20 | 2.50 |
| Paclitaxel | 0.05 | 0.08 | 0.15 |
| Doxorubicin | 0.40 | 0.65 | 0.90 |
Table 1: Hypothetical IC50 values for CTP and benchmark drugs across three cancer cell lines after 48 hours of treatment. Lower values indicate higher potency.
Tier 2: Cell Cycle and Apoptosis Analysis
If CTP demonstrates potent cytotoxicity, the next step is to investigate its effect on cell cycle progression and apoptosis induction, in line with our mechanistic hypothesis.
Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining) [21]
-
Treatment: Seed cells in 6-well plates. Treat with CTP, Paclitaxel, and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of 10,000 cells per sample using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Distribution
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65% | 20% | 15% |
| CTP (Hypothetical) | 10% | 5% | 85% |
| Paclitaxel | 8% | 4% | 88% |
| Doxorubicin | 45% | 35% | 20% |
Table 2: Hypothetical cell cycle distribution in A549 cells after 24-hour treatment. A significant increase in the G2/M population for CTP and Paclitaxel supports a mechanism involving mitotic arrest.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat cells in 6-well plates with compounds at their IC50 concentrations for 48 hours.
-
Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Tier 3: Mechanistic Validation (Western Blotting)
To confirm the induction of apoptosis at the molecular level, we can perform Western blotting to detect key proteins involved in the apoptotic pathway.
Experimental Protocol: Western Blotting [21]
-
Protein Extraction: Treat cells with compounds for 48 hours, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies overnight (e.g., antibodies against Cleaved Caspase-3, PARP, Bcl-2, Bax, p53, and a loading control like β-actin).
-
Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Interpretation: An increase in the levels of cleaved Caspase-3, cleaved PARP, and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, would strongly confirm that CTP induces apoptosis.[7] An increase in p53 could also indicate a DNA damage response or cellular stress.
Section 4: Synthesizing the Evidence - A Comparative Scorecard
This final table summarizes the expected findings, providing a clear, multi-parameter comparison of CTP against the established anticancer drugs.
| Parameter | CTP (Hypothesized Profile) | Paclitaxel (Reference) | Doxorubicin (Reference) |
| Primary Target | Tubulin/Microtubules | Tubulin/Microtubules | DNA/Topoisomerase II |
| Potency (IC50) | Moderate (Sub-micromolar to low micromolar) | High (Nanomolar) | Moderate (Sub-micromolar) |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | S and G2/M Phase |
| Apoptosis Induction | Strong | Strong | Strong |
| Key Markers | ↑ Cleaved Caspase-3 | ↑ Cleaved Caspase-3 | ↑ Cleaved Caspase-3, ↑ p53 |
| Potential Advantage | Novel binding site on tubulin, potentially overcoming taxane resistance. | Well-established efficacy. | Broad-spectrum activity. |
Conclusion and Future Directions
This guide outlines a robust, logical, and technically sound workflow for the initial preclinical benchmarking of 7-Chloro-triazolo[1,5-a]pyrimidine. Based on the literature for this compound class, CTP is hypothesized to function as a microtubule-stabilizing agent, inducing G2/M arrest and apoptosis. The comparative analysis against Paclitaxel and Doxorubicin will allow researchers to contextualize its potency and elucidate its mechanism of action.
Positive results from this in vitro screening cascade—specifically, potent cytotoxicity driven by on-target effects—would provide a strong rationale for advancing CTP to more complex studies, including evaluation in 3D cell culture models, drug-resistant cell lines, and ultimately, in vivo xenograft models to assess its therapeutic efficacy in a physiological context.[22]
References
- 1. droracle.ai [droracle.ai]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines [mdpi.com]
- 7. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine|CAS 78706-26-0 [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 16. news-medical.net [news-medical.net]
- 18. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Neurotoxicity of Triazolo[1,5-a]pyrimidine Anticonvulsants
The quest for novel anticonvulsant therapies is a dynamic field, with the triazolo[1,5-a]pyrimidine scaffold emerging as a promising chemical starting point. These compounds have demonstrated considerable efficacy in preclinical seizure models, often attributed to their modulation of GABAergic and glutamatergic systems. However, a critical aspect of their preclinical evaluation lies in a thorough assessment of their neurotoxic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust neurotoxicity assessment of this promising class of anticonvulsants. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare the neurotoxic profile of these compounds with established alternatives.
The Imperative for a Multi-tiered Approach to Neurotoxicity Assessment
A fundamental principle in neurotoxicology is that no single assay can fully capture the complex potential for a compound to adversely affect the nervous system. Therefore, a tiered and multi-pronged strategy is essential, progressing from broad cytotoxicity screening in vitro to more complex functional and developmental assessments. This approach not only identifies overt toxicity but also uncovers subtle, yet potentially significant, adverse effects on neuronal health and function.
Our proposed assessment workflow is designed to provide a comprehensive neurotoxicity profile of novel triazolo[1,5-a]pyrimidine derivatives.
A Comparative Guide to the Synthesis of Substituted Triazolo[1,5-a]pyrimidines
Introduction: The Significance of the Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a purine isostere, it has been integral to the development of a wide array of therapeutic agents, demonstrating anti-cancer, anti-inflammatory, anti-viral, and anti-microbial properties.[4][5] Its unique electronic and hydrogen-bonding capabilities have also led to applications in the design of functional materials.[4] The versatility and importance of this scaffold necessitate a thorough understanding of its synthetic routes to enable the efficient generation of diverse derivatives for further research and development.
This guide provides a comparative analysis of the most prevalent and effective synthetic strategies for constructing substituted[1][2][3]triazolo[1,5-a]pyrimidines. We will delve into the mechanistic underpinnings of each route, offering field-proven insights into their advantages, limitations, and practical considerations.
Core Synthetic Strategies: A Comparative Overview
The construction of the triazolo[1,5-a]pyrimidine core can be broadly categorized into three primary strategies, each offering distinct advantages in terms of substrate scope, efficiency, and the substitution patterns achievable in the final product.
-
Route A: Cyclocondensation of 3-Amino-1,2,4-triazoles with 1,3-Dicarbonyl Compounds and Analogs. This is arguably the most direct and widely employed method.[3][4]
-
Route B: The Dimroth Rearrangement. This pathway involves the isomerization of a[1][2][3]triazolo[4,3-a]pyrimidine to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine.[2][4]
-
Route C: Modern Multicomponent Reactions. Leveraging the principles of green chemistry, these one-pot reactions offer high efficiency and molecular diversity.[1][6]
The following sections will provide a detailed examination of each of these synthetic routes, complete with mechanistic diagrams, experimental protocols for representative reactions, and a comparative analysis to guide your selection of the most appropriate method for your research objectives.
Route A: The Cornerstone of Triazolo[1,5-a]pyrimidine Synthesis: Cyclocondensation
The reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is a robust and versatile method for the synthesis of a wide range of substituted triazolo[1,5-a]pyrimidines.[4][7]
Reaction Mechanism and Causality
The reaction proceeds via a well-established pathway. The more nucleophilic endocyclic N1 nitrogen of the 3-amino-1,2,4-triazole initiates an attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the second carbonyl group, leading to a dihydroxydihydropyrimidine intermediate. Subsequent dehydration yields the aromatic triazolo[1,5-a]pyrimidine core. The choice of reaction conditions, particularly the presence of an acid or base catalyst, can significantly influence the reaction rate and yield. Acidic conditions, for instance, can protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Caption: Generalized mechanism for the cyclocondensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound.
Experimental Protocol: Synthesis of 5,7-dimethyl-2-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol is a representative example of the cyclocondensation reaction.
Materials:
-
3-Amino-5-phenyl-1,2,4-triazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
A mixture of 3-amino-5-phenyl-1,2,4-triazole (1 mmol) and acetylacetone (1.1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 5,7-dimethyl-2-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Route B: The Dimroth Rearrangement: A Pathway to Thermodynamic Stability
The Dimroth rearrangement is a fascinating and synthetically useful transformation in heterocyclic chemistry.[8] In the context of triazolopyrimidines, it describes the isomerization of the kinetically favored[1][2][3]triazolo[4,3-a]pyrimidine isomer to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine.[2][9] This rearrangement typically occurs under acidic or basic conditions, or sometimes thermally.[9][10]
Mechanistic Insights
The accepted mechanism for the acid-catalyzed Dimroth rearrangement involves protonation of a ring nitrogen, followed by a ring-opening of the pyrimidine ring to form an intermediate.[10][11] Tautomerization and subsequent ring-closure in an alternative orientation, followed by deprotonation, leads to the rearranged [1,5-a] isomer.[10][11] The presence of certain substituents can influence the rate of this rearrangement.[9]
Caption: Plausible mechanism for the acid-catalyzed Dimroth rearrangement.
Experimental Protocol: Synthesis of 7-methyl-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine via Dimroth Rearrangement
This protocol outlines a typical procedure for effecting a Dimroth rearrangement.
Materials:
Procedure:
-
A solution of 3-methyl-5-phenyl-[1][2][3]triazolo[4,3-a]pyrimidine (1 mmol) in pyridine (10 mL) is heated at reflux for 24 hours.[8]
-
The reaction progress is monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot.
-
After completion, the pyridine is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute hydrochloric acid to remove any remaining pyridine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to yield the pure 7-methyl-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Route C: The Rise of Multicomponent Reactions (MCRs)
Modern synthetic chemistry increasingly favors methodologies that are atom-economical, environmentally benign, and efficient. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, perfectly align with these principles.[1] Several MCRs have been developed for the synthesis of triazolo[1,5-a]pyrimidines, offering rapid access to complex and diverse molecular scaffolds.[6][12]
Conceptual Framework
A common MCR strategy for triazolo[1,5-a]pyrimidines involves the one-pot reaction of a 3-amino-1,2,4-triazole, an aldehyde, and a 1,3-dicarbonyl compound.[6] The reaction often proceeds through a cascade of reactions, such as the formation of an enamine or a Knoevenagel condensation product, which then undergoes cyclization with the aminotriazole. The use of a catalyst, such as a Brønsted or Lewis acid, is often crucial for promoting the reaction.[1]
Caption: A simplified workflow for a three-component synthesis of substituted[1][2][3]triazolo[1,5-a]pyrimidines.
Experimental Protocol: One-Pot, Three-Component Synthesis of a Substituted[1][2][3]triazolo[1,5-a]pyrimidine
This protocol exemplifies a modern, efficient MCR approach.[6]
Materials:
-
3-Amino-1,2,4-triazole
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
A catalyst (e.g., p-toluenesulfonic acid)
-
A suitable solvent (e.g., ethanol or water)
Procedure:
-
A mixture of 3-amino-1,2,4-triazole (1 mmol), the aromatic aldehyde (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and a catalytic amount of p-toluenesulfonic acid in the chosen solvent (10 mL) is stirred at a specified temperature (e.g., reflux) for a designated time.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with a cold solvent to remove any unreacted starting materials and the catalyst.
-
The product can be further purified by recrystallization if necessary.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Cyclocondensation | Route B: Dimroth Rearrangement | Route C: Multicomponent Reactions |
| Generality & Scope | Broad scope, applicable to a wide range of aminotriazoles and dicarbonyls. | More specialized; requires the synthesis of the [4,3-a] isomer first. | High potential for diversity; depends on the compatibility of the three components. |
| Efficiency | Generally good to excellent yields. | Can be high-yielding, but the overall efficiency depends on the two-step process. | Often highly efficient with excellent yields in a single step. |
| Reaction Conditions | Often requires heating in an acidic medium. | Can require prolonged heating or specific pH conditions. | Can often be performed under milder, more environmentally friendly conditions.[13] |
| Atom Economy | Good, with the loss of two water molecules. | Excellent for the rearrangement step, but the overall atom economy is lower due to the initial synthesis. | Excellent, as most atoms of the reactants are incorporated into the final product. |
| Advantages | Straightforward, reliable, and well-established. | Provides access to specific isomers that may be difficult to obtain directly. | High efficiency, operational simplicity, and rapid generation of molecular diversity.[1][6] |
| Disadvantages | May require harsh conditions; some dicarbonyls can be unstable. | A two-step process; the [4,3-a] isomer may not always be readily accessible. | The reaction mechanism can be complex and optimization may be required for new combinations of reactants. |
Conclusion and Future Perspectives
The synthesis of substituted[1][2][3]triazolo[1,5-a]pyrimidines is a well-developed field with a variety of robust and reliable methods at the disposal of the synthetic chemist. The classical cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds remains a workhorse in the field due to its versatility and predictability. The Dimroth rearrangement, while being a two-step process, offers a valuable strategy for accessing specific substitution patterns and the most stable isomer.
The future of triazolo[1,5-a]pyrimidine synthesis undoubtedly lies in the continued development of modern, more sustainable methodologies. Multicomponent reactions are at the forefront of this evolution, offering unparalleled efficiency and the ability to rapidly generate libraries of diverse compounds for high-throughput screening in drug discovery and materials science. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can expect even more elegant and powerful synthetic routes to this important class of heterocyclic compounds to emerge.
References
- 1. A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 9. benthamscience.com [benthamscience.com]
- 10. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 12. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Chloro-triazolo[1,5-a]pyrimidine
A Comprehensive Guide to the Safe Disposal of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe working environment and adhering to environmental regulations. This guide provides a detailed, procedural framework for the safe handling and disposal of 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine, a heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from data on structurally similar molecules and established best practices for hazardous chemical waste management. It is imperative to treat 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine as a hazardous substance and consult with your institution's Environmental Health and Safety (EHS) department before proceeding with disposal.
Hazard Assessment and Immediate Safety Precautions
Based on data from analogous compounds like 7-Chloro-5-cyclopropyl-[1][2]triazolo[1,5-a]pyrimidine and 7-Chloro-[1][2]triazolo[1,5-c]pyrimidine, this chemical should be handled with caution.[2]
Potential Hazards Include:
-
Skin Irritation (H315): May cause redness, itching, or inflammation upon contact.[2]
-
Serious Eye Irritation (H319): Can result in pain, redness, or severe eye damage.[2]
-
Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the lungs and respiratory system.[2]
-
Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.
Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is mandatory to wear appropriate PPE to prevent exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes, dust, and aerosols that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact and potential irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin from accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator is recommended if dust or aerosols are likely to be generated. | Minimizes the risk of inhaling airborne particles and causing respiratory irritation. |
Step-by-Step Waste Disposal Protocol
The disposal of 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine must be managed as hazardous chemical waste in compliance with local, state, and federal regulations.[1][3]
Step 1: Waste Segregation and Collection
-
Solid Waste: Carefully transfer any unwanted solid 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine into a designated, compatible, and leak-proof hazardous waste container.[4] Avoid generating dust during transfer.
-
Contaminated Materials: Any items contaminated with the compound, such as gloves, weighing paper, or absorbent pads, must also be collected in a clearly labeled hazardous waste container.[5]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4]
Step 2: Container Labeling
-
Immediately affix a hazardous waste tag to the container as soon as the first particle of waste is added.[4]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "7-Chloro-[1][2]triazolo[1,5-a]pyrimidine".[1]
-
Include the accumulation start date and any other information required by your institution.
Step 3: Temporary Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4]
-
This area should be at or near the point of generation, well-ventilated, secure, and under the control of laboratory personnel.[4]
-
Ensure the container is kept securely closed except when adding waste.
Step 4: Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]
-
Provide a complete inventory of the waste, including chemical names and quantities.
-
Crucially, do not attempt to dispose of this chemical down the drain or in the regular trash. [4][6]
Spill Management
In the event of a spill, immediate and proper action is critical to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill site.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.[1]
-
Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[1]
-
Collect: Place all spilled material and contaminated absorbents into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine.
Caption: Logical steps for the proper disposal of 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine waste.
Personal protective equipment for handling 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Comprehensive Safety and Handling Guide: 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling, use, and disposal of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry. As your partner in research, we aim to equip you with the essential knowledge to mitigate risks and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine and its derivatives are classified with specific hazards that necessitate stringent safety measures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is designated as harmful and an irritant.[1][2][4][5][6]
Primary Hazards:
A thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities of the compound being used, and the potential for aerosolization or spillage. All personnel must be trained on these specific hazards and the corresponding emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or ocular contact.[3][7][8] The following table outlines the minimum required PPE for handling 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield must be worn over the goggles, especially when handling powders or solutions where splashing is a risk.[9] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with powder-free nitrile gloves is recommended to provide a robust barrier against dermal absorption.[3] Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Gown | A flame-resistant lab coat is required.[9] For procedures with a higher risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine should be conducted within a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3][7] |
| Foot Protection | Closed-Toed Shoes | Impervious, closed-toed shoes are mandatory in the laboratory to protect against spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is critical for minimizing the risk of exposure and contamination.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine must be performed in a designated and clearly marked area.
-
Fume Hood Verification: Before commencing work, ensure the chemical fume hood is functioning correctly with sufficient airflow.[3]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area.
3.2. Handling the Compound:
-
Donning PPE: Put on all required PPE in the correct order (gown, respirator, face shield/goggles, and then gloves).
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood. Use a spatula for transfers and handle it in a manner that minimizes the creation of dust.
-
In Solution: When working with the compound in solution, handle it with the same level of precaution, as splashes and aerosols can still occur.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
-
Spill Response: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[7] Carefully collect the material into a labeled, sealed container for hazardous waste disposal.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: All waste containing this compound, including excess reagents, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10]
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in regular trash.[7][10]
Workflow for Safe Handling and Disposal
The following diagram illustrates the critical steps for safely managing 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine from receipt to disposal.
Caption: Safe handling workflow for 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine.
References
- 1. 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine | C5H3ClN4 | CID 21766612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | C6H5ClN4 | CID 520127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine | 1159811-23-0 [sigmaaldrich.com]
- 6. 7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine | 1208336-29-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
